molecular formula C9H23Cl2N3O B157140 N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride CAS No. 34450-16-3

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

货号: B157140
CAS 编号: 34450-16-3
分子量: 260.20 g/mol
InChI 键: IVLOLMVLUOGVCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-Acetylspermidine is an acetyl derivative of spermidine that acts as a substrate for polyamine oxidase (PAO). In peroxisomes, PAO oxidizes N1-acetylspermidine to 3-acetamidopropanal and putrescine, a positively charged polyamine that binds DNA and is involved in various cellular processes including cell division, differentiation, and membrane function. N1-Acetylspermidine has been used to examine the interaction between DNA and polyamines during the cleavage of phosphodiester bonds at apurinic/apyrimidinic sites in DNA.>N In peroxisomes, PAO oxidizes N N

属性

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOLMVLUOGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-16-3
Record name Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, a significant polyamine metabolite. Also known as N1-Acetylspermidine dihydrochloride, this molecule plays a crucial role in the intricate network of polyamine metabolism, making its precise structural characterization essential for understanding its biological function and for potential therapeutic applications.

Chemical Identity and Properties

This compound is the salt form of N1-Acetylspermidine, a monoacetylated derivative of the polyamine spermidine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

PropertyValue
Chemical Formula C₉H₂₃Cl₂N₃O
Molecular Weight 260.21 g/mol
CAS Number 34450-16-3
Synonyms N1-Acetylspermidine dihydrochloride, N1-AcSPD
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Spectroscopic and Spectrometric Data for Structure Elucidation

Due to the limited availability of published experimental data for this compound, the following sections present expected data based on the analysis of its chemical structure and data from closely related analogs, such as N1-acetylspermine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

Expected ¹H NMR Chemical Shifts (in D₂O, referenced to TSP at 0.00 ppm)

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
CH₃-C(=O)~2.0s
-C(=O)-NH-CH₂ -~3.2t
-CH₂-CH₂ -CH₂-~1.9p
-NH-CH₂ -CH₂-NH-~3.0 - 3.1m
-NH-CH₂-CH₂ -CH₂ -CH₂-NH₂~1.7m
-CH₂-CH₂ -NH₂~3.0t

Expected ¹³C NMR Chemical Shifts (in D₂O)

Carbon AssignmentExpected Chemical Shift (ppm)
C H₃-C(=O)~22
CH₃-C (=O)~175
-C(=O)-NH-C H₂-~37
-CH₂-C H₂-CH₂-~25-28
-NH-C H₂-CH₂-NH-~45-48
-NH-CH₂-C H₂-C H₂-CH₂-NH₂~24-27
-CH₂-C H₂-NH₂~39
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique for this charged molecule.

Expected Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Monoisotopic Mass (Free Base) 187.1685 g/mol
Observed [M+H]⁺ m/z 188.1763
Observed [M+2H]²⁺ m/z 94.5921

Expected MS/MS Fragmentation of [M+H]⁺ (m/z 188.1763)

Fragment m/zProposed Structure/Loss
145.1390[M+H - CH₃CONH]⁺
129.1441[M+H - NH₂-(CH₂)₄-NH]⁺
86.0968[CH₃CONHCH₂CH₂CH₂]⁺
72.0811[NH₂CH₂CH₂CH₂CH₂]⁺
43.0184[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.

NMR Spectroscopy

Objective: To determine the complete proton and carbon framework and their connectivity.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with water suppression.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

  • COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry

Objective: To confirm the molecular weight and determine the fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition:

  • Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • MS/MS (Tandem MS): Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 188.18) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism Pathway

N1-Acetylspermidine is a key intermediate in the catabolism of polyamines. The following diagram illustrates its position in this vital cellular pathway.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS SpdS Putrescine->SpdS Spermidine Spermidine SpmS SpmS Spermidine->SpmS SSAT1 SSAT1 Spermidine->SSAT1 N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX Spermine Spermine Spermine->SSAT1 N1_Acetylspermine N1_Acetylspermine N1_Acetylspermine->PAOX ODC->Putrescine SpdS->Spermidine SpmS->Spermine SSAT1->N1_Acetylspermidine SSAT1->N1_Acetylspermine PAOX->Putrescine PAOX->Spermidine from N1-Acetylspermine

Polyamine Metabolism Pathway
Experimental Workflow for Structure Elucidation

The logical flow of experiments for elucidating the structure of an unknown compound like this compound is depicted below.

Structure_Elucidation_Workflow start Sample of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride ms Mass Spectrometry (ESI-MS/MS) start->ms nmr NMR Spectroscopy start->nmr mol_formula Determine Molecular Formula and Unsaturation ms->mol_formula fragmentation Analyze Fragmentation Pattern ms->fragmentation nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d structure_proposal Propose Chemical Structure mol_formula->structure_proposal nmr_1d->structure_proposal nmr_2d->structure_proposal fragmentation->structure_proposal confirmation Structure Confirmation structure_proposal->confirmation

Structure Elucidation Workflow

Conclusion

N1-Acetylspermidine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Acetylspermidine dihydrochloride is a key intermediate in polyamine metabolism, playing a crucial role in cellular processes ranging from cell growth and differentiation to apoptosis.[1][2] This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis and analysis, and its involvement in critical biological signaling pathways.

Core Chemical Properties

N1-Acetylspermidine dihydrochloride is the salt form of N1-acetylspermidine, an acetylated derivative of the polyamine spermidine.[1] The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₂₁N₃O · 2HCl[1]
Molecular Weight 260.2 g/mol [1][3]
CAS Number 34450-16-3[1][3]
Appearance Crystalline solid[1]
Purity ≥98%[1][3]
Melting Point Not Available-
Boiling Point Not Available-
Solubility DMSO: ~0.1 mg/mLPBS (pH 7.2): ~10 mg/mLWater: 242.5 mg/mL[1][4]
Storage -20°C[4]
Stability ≥ 4 years (at -20°C)[1]

Biological Significance and Signaling Pathways

N1-Acetylspermidine is a primary substrate for polyamine oxidase (PAO), a key enzyme in the polyamine catabolic pathway.[1][5] This pathway is essential for maintaining polyamine homeostasis, and its dysregulation is implicated in various diseases, including cancer.[6][7]

Polyamine Catabolism Pathway

The catabolism of polyamines is a tightly regulated process. Spermidine is acetylated by spermidine/spermine N1-acetyltransferase (SSAT) to form N1-acetylspermidine. Subsequently, N1-acetylspermidine is oxidized by polyamine oxidase (PAO) to produce putrescine, 3-acetamidopropanal, and hydrogen peroxide.[8] This pathway is crucial for reducing cellular polyamine levels.

Polyamine_Catabolism Polyamine Catabolism Pathway Spermidine Spermidine SSAT SSAT Spermidine->SSAT N1_Acetylspermidine N1-Acetylspermidine SSAT->N1_Acetylspermidine PAO Polyamine Oxidase (PAO) N1_Acetylspermidine->PAO Export Cellular Export N1_Acetylspermidine->Export Putrescine Putrescine PAO->Putrescine Products 3-Acetamidopropanal + H₂O₂ PAO->Products Apoptosis_Signaling N1-Acetylspermidine and Apoptosis SSAT_up Increased SSAT Activity N1_AcSpd_up Increased N1-Acetylspermidine SSAT_up->N1_AcSpd_up Polyamine_down Spermidine/Spermine Depletion N1_AcSpd_up->Polyamine_down Mito_Stress Mitochondrial Stress Polyamine_down->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow Experimental Workflow for N1-Acetylspermidine Dihydrochloride Start Start Synthesis Synthesis of N1-Acetylspermidine Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Assessment (e.g., HPLC) Characterization->Purity Biological_Assay Biological Assays Characterization->Biological_Assay Cell_Culture Cell Culture Experiments Biological_Assay->Cell_Culture Enzyme_Kinetics Enzyme Kinetic Assays Biological_Assay->Enzyme_Kinetics Data_Analysis Data Analysis Biological_Assay->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to N1-Acetylspermidine Dihydrochloride (CAS 34450-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Acetylspermidine dihydrochloride (CAS 34450-16-3) is the dihydrochloride salt of N1-acetylspermidine, an acetylated derivative of the biogenic polyamine, spermidine. As a key metabolite in polyamine catabolism, it serves as a substrate for polyamine oxidase (PAO), an enzyme implicated in various physiological and pathological processes, including cell growth, differentiation, and stress responses. This technical guide provides a comprehensive overview of the physical and chemical properties of N1-acetylspermidine dihydrochloride, detailed experimental protocols for its analysis, and a visualization of its role in cellular signaling pathways.

Physical and Chemical Properties

General and Physical Properties
PropertyValueSource
Chemical Name N-[3-[(4-aminobutyl)amino]propyl]-acetamide, dihydrochloride[1]
CAS Number 34450-16-3[1]
Molecular Formula C₉H₂₁N₃O · 2HCl[1]
Molecular Weight 260.2 g/mol [1]
Appearance Crystalline solid[1]
Melting Point Not available
Boiling Point Not available
Solubility DMSO: ~0.1 mg/mLPBS (pH 7.2): ~10 mg/mL[1]
Chemical and Spectroscopic Properties
PropertyValue/InformationSource
IUPAC Name N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride[2]
InChI Key MQTAVJHICJWXBR-UHFFFAOYSA-N[2]
SMILES CC(=O)NCCCNCCCCN.Cl.Cl[3]
pKa (predicted) Strongest Acidic: 15.5Strongest Basic: 10.2
¹H NMR Spectrum Experimental data not readily available.
¹³C NMR Spectrum Experimental data not readily available.
IR Spectrum Experimental data not readily available.

Experimental Protocols

Polyamine Oxidase (PAO) Activity Assay using HPLC

This protocol outlines a method for determining the activity of polyamine oxidase (PAO) by measuring the product of N1-acetylspermidine oxidation using High-Performance Liquid Chromatography (HPLC). The general principle involves incubating a protein sample with N1-acetylspermidine and then quantifying the formation of the product, putrescine, after derivatization to allow for fluorescent detection.

Materials:

  • N1-Acetylspermidine dihydrochloride (Substrate)

  • Enzyme source (e.g., cell lysate, purified PAO)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Dansyl chloride (Derivatizing agent)

  • Acetone

  • Saturated sodium carbonate solution

  • Putrescine dihydrochloride (Standard)

  • Perchloric acid (for reaction termination)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing phosphate buffer, the enzyme source, and N1-acetylspermidine dihydrochloride.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding perchloric acid.

    • Centrifuge to pellet precipitated protein.

  • Derivatization:

    • Take an aliquot of the supernatant from the terminated reaction.

    • Add saturated sodium carbonate solution to make the sample alkaline.

    • Add dansyl chloride in acetone and incubate in the dark at room temperature. The dansyl chloride reacts with the primary and secondary amine groups of putrescine and any remaining spermidine derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the dansylated polyamines using a C18 column with a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~515 nm.

    • Quantify the amount of putrescine produced by comparing the peak area to a standard curve generated with known concentrations of dansylated putrescine.

Workflow for PAO Activity Assay:

PAO_Assay_Workflow cluster_reaction Enzyme Reaction cluster_derivatization Derivatization cluster_hplc HPLC Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme, N1-Acetylspermidine) Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate with Perchloric Acid Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Alkalinization Add Sodium Carbonate Supernatant->Alkalinization Dansylation Add Dansyl Chloride Incubate Alkalinization->Dansylation Injection Inject Sample Dansylation->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify Putrescine Detection->Quantification

Caption: Workflow for the determination of PAO activity.

Signaling Pathway

N1-Acetylspermidine is a key intermediate in the polyamine catabolism pathway. This pathway is crucial for maintaining polyamine homeostasis, and its dysregulation is associated with various diseases. The enzymatic conversion of N1-acetylspermidine by polyamine oxidase (PAO) is a critical step that produces not only putrescine, which can re-enter the polyamine synthesis pathway, but also hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that acts as a second messenger in various signaling cascades.

Polyamine Catabolism and H₂O₂ Signaling:

Polyamine_Catabolism Spermidine Spermidine N1_Acetylspermidine N1-Acetylspermidine (CAS 34450-16-3) Spermidine->N1_Acetylspermidine Acetylation Putrescine Putrescine N1_Acetylspermidine->Putrescine Oxidation H2O2 Hydrogen Peroxide (H₂O₂) N1_Acetylspermidine->H2O2 Oxidation Putrescine->Spermidine Re-synthesis Pathway Signaling Downstream Signaling (e.g., MAPK pathways, Stress Response) H2O2->Signaling Second Messenger SSAT Spermidine/spermine N1-acetyltransferase (SSAT) PAO Polyamine Oxidase (PAO)

Caption: The role of N1-Acetylspermidine in polyamine catabolism.

References

The Cellular Enigma: A Technical Guide to the Mechanism of Action of N1-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging from the shadows of its parent polyamines, spermidine and spermine, to reveal a complex and critical role in cellular regulation. Once primarily viewed as a simple byproduct destined for excretion or degradation, recent evidence has illuminated its active participation in a multitude of cellular processes, from cell fate determination to immune modulation. This technical guide provides an in-depth exploration of the known mechanisms of action of N1-acetylspermidine, offering a valuable resource for researchers and drug development professionals seeking to understand and target this intriguing molecule.

Core Mechanism: The Central Role of Spermidine/Spermine N1-Acetyltransferase (SSAT)

The intracellular concentration of N1-acetylspermidine is predominantly controlled by the activity of spermidine/spermine N1-acetyltransferase (SSAT), a highly regulated and inducible enzyme.[1][2][3] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine.[1][4] This acetylation has two primary consequences for polyamine homeostasis:

  • Facilitated Export: Acetylation neutralizes the positive charge of polyamines, which reduces their affinity for negatively charged molecules like DNA and RNA and facilitates their export out of the cell.[1]

  • Oxidative Degradation: N1-acetylated polyamines become substrates for the peroxisomal enzyme acetylpolyamine oxidase (APAO), which oxidizes them back to their precursor polyamines (e.g., N1-acetylspermidine is converted to putrescine). This reaction also produces hydrogen peroxide (H₂O₂) and 3-acetamidopropanal, molecules with their own biological activities.[1][5][6]

The induction of SSAT is a critical cellular response to high polyamine levels, serving as a key mechanism to prevent polyamine toxicity and maintain homeostasis.[1][2] Various stimuli, including certain drugs, toxins, and stress signals, can also induce SSAT expression.[2]

Data Presentation: Quantitative Insights into N1-Acetylspermidine Dynamics

The following tables summarize key quantitative data related to the production and effects of N1-acetylspermidine in various cellular contexts.

Table 1: Intracellular Concentrations of N1-Acetylspermidine and Related Polyamines

Cell/Tissue TypeConditionPutrescine (nmol/g or 10^6 cells)Spermidine (nmol/g or 10^6 cells)Spermine (nmol/g or 10^6 cells)N1-Acetylspermidine (nmol/g or 10^6 cells)Reference
Human Colorectal AdenocarcinomaWell-differentiated---27.30 ± 3.13[7]
Human Colorectal AdenocarcinomaModerately differentiated---22.86 ± 3.60[7]
Human Colorectal AdenomaBenign---5.38 ± 0.85[7]
Control Colonic MucosaAdjacent to adenocarcinoma---5.84 ± 1.44[7]
HepG2 CellsTransfected with SSATSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedProfoundly Increased[8]
SMMC7721 CellsTransfected with SSATSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedProfoundly Increased[8]
HCT116 CellsTransfected with SSATSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedProfoundly Increased[8]
Bel7402 CellsSSAT siRNA knockdownSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedProfoundly Decreased[8]
HT-29 CellsSSAT siRNA knockdownSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedProfoundly Decreased[8]
Hair Follicle Stem Cell OrganoidsPutrescine treatmentIncreasedIncreased-Increased[1]

Table 2: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)

SubstrateK_m (µM)Reference
Spermidine55[5]
Spermine182[5]
N1-AcetylspermineHigher than Spermine[3]

Signaling Pathways and Cellular Functions

N1-acetylspermidine and the metabolic flux that generates it are implicated in a diverse array of cellular signaling pathways and functions.

Regulation of Cell Growth and Proliferation

The modulation of intracellular polyamine pools through SSAT activity has a profound impact on cell growth. Overexpression of SSAT, leading to polyamine depletion and increased N1-acetylspermidine, has been shown to inhibit the growth of various cancer cell lines, including those of the colon, prostate, and skin.[4] Conversely, direct treatment of hair follicle stem cell organoids with N1-acetylspermidine promoted self-renewal and proliferation.[1][9] This suggests that the cellular context and the balance between polyamine depletion and N1-acetylspermidine accumulation are critical determinants of the ultimate effect on cell proliferation.

One of the proposed mechanisms for the growth-inhibitory effects of SSAT overexpression involves the downregulation of the AKT/β-catenin signaling pathway .[8][10] Overexpression of SSAT in hepatocellular and colorectal carcinoma cells led to decreased phosphorylation of AKT and GSK3β, and reduced nuclear translocation of β-catenin, ultimately inhibiting cell proliferation, migration, and invasion.[8][10]

AKT_beta_catenin_pathway SSAT SSAT Overexpression Polyamines Spermidine/Spermine (Depletion) SSAT->Polyamines pAKT p-AKT (Decreased) Polyamines->pAKT inhibits AKT AKT GSK3b GSK3β AKT->GSK3b inhibits pGSK3b p-GSK3β (Decreased) beta_catenin β-catenin GSK3b->beta_catenin promotes degradation of beta_catenin_nuc Nuclear β-catenin (Decreased Translocation) CellGrowth Cell Proliferation, Migration & Invasion (Inhibited) beta_catenin_nuc->CellGrowth promotes beta_catenin->beta_catenin_nuc translocates to nucleus

SSAT-mediated inhibition of the AKT/β-catenin pathway.
Induction of Apoptosis

Depletion of spermidine and spermine through the overexpression of SSAT can trigger mitochondria-mediated apoptosis. This process is often accompanied by the accumulation of N1-acetylated polyamines and putrescine. The precise molecular triggers for this apoptotic cascade are still under investigation, but may involve the downstream effects of polyamine depletion on cellular processes like translation, or the generation of reactive oxygen species during polyamine catabolism.

Modulation of Autophagy

Spermidine is a well-established inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[10][11][12] One mechanism by which spermidine induces autophagy is through the inhibition of the acetyltransferase EP300.[11][12] While the direct role of N1-acetylspermidine in autophagy is less defined, its formation is an integral part of the metabolic pathway that regulates spermidine levels. Therefore, changes in N1-acetylspermidine levels are indicative of alterations in the cellular environment that favor or inhibit autophagy.

Role in Oxidative Stress

The catabolism of N1-acetylspermidine by APAO generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[6] Under conditions of high SSAT activity, this can contribute to an increase in intracellular oxidative stress.[6] Conversely, polyamines themselves have been shown to possess antioxidant properties. Therefore, the net effect of N1-acetylspermidine on the cellular redox state is likely dependent on the balance between its production and subsequent degradation, as well as the overall metabolic state of the cell.

Oxidative_Stress_Pathway Spermidine Spermidine N1AcSpd N1-Acetylspermidine Spermidine->N1AcSpd Acetyl-CoA SSAT SSAT SSAT->N1AcSpd H2O2 H₂O₂ (ROS) N1AcSpd->H2O2 O₂ APAO APAO APAO->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress

Generation of ROS through N1-acetylspermidine catabolism.
Immune Modulation and Inflammation

Emerging evidence points to a significant role for N1-acetylspermidine in the tumor microenvironment and inflammatory responses. In an acidic tumor microenvironment, cancer cells have been shown to accumulate and secrete N1-acetylspermidine, which in turn promotes the recruitment of protumorigenic neutrophils.[13] Furthermore, SSAT expression and subsequent polyamine catabolism have been implicated in regulating the function of regulatory T cells (Tregs) in chronic inflammation.[14] Elevated SSAT expression in Tregs can lead to a dysfunctional, pro-inflammatory phenotype.[14]

Epigenetic Regulation

There is a growing appreciation for the interplay between polyamine metabolism and epigenetic modifications, particularly histone acetylation. N1-acetylspermidine has been identified as a potential inhibitor of histone deacetylase 10 (HDAC10), which is also known as a polyamine deacetylase.[11] Inhibition of HDAC10 by a mimetic of N1-acetylspermidine has been proposed as a potential anti-cancer strategy.[11] This suggests that N1-acetylspermidine may influence gene expression through the modulation of histone acetylation patterns.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the intracellular concentrations of N1-acetylspermidine and other polyamines.

Principle: Cell extracts are deproteinized, and the polyamines are derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) before separation by reverse-phase HPLC and detection by a fluorescence detector.

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., 0.2 M perchloric acid).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Mix an aliquot of the supernatant with an equal volume of OPA derivatizing reagent.

    • Incubate at room temperature in the dark for 2 minutes.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Quantification:

    • Generate a standard curve using known concentrations of N1-acetylspermidine and other polyamine standards.

    • Calculate the concentration of polyamines in the samples by comparing their peak areas to the standard curve.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay

Objective: To measure the enzymatic activity of SSAT in cell or tissue lysates.

Principle: This colorimetric assay measures the amount of Coenzyme A (CoA) produced during the SSAT-catalyzed acetylation of spermidine. The free thiol group of CoA reacts with a chromogenic reagent (e.g., DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically.

Protocol:

  • Lysate Preparation:

    • Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge to remove cellular debris and collect the supernatant.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate, a saturating concentration of spermidine, and acetyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding a stop solution.

    • Add DTNB solution to the reaction mixture.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the colored product at 412 nm using a spectrophotometer.

  • Calculation:

    • Calculate the SSAT activity based on the amount of CoA produced, using a standard curve generated with known concentrations of CoA.

Autophagy Flux Assay (LC3 Turnover)

Objective: To assess the effect of N1-acetylspermidine on autophagic flux.

Principle: This assay measures the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is proportional to the number of autophagosomes. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes, the rate of autophagic flux can be determined.

Protocol:

  • Cell Treatment:

    • Treat cells with N1-acetylspermidine for the desired time.

    • In parallel, treat a set of cells with N1-acetylspermidine in the presence of a lysosomal inhibitor for the last 2-4 hours of the treatment period.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane and probe with an antibody specific for LC3.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Quantification:

    • Quantify the band intensities for LC3-II and the loading control using densitometry.

  • Calculation of Autophagic Flux:

    • Autophagic flux is represented by the difference in LC3-II levels between cells treated with and without the lysosomal inhibitor. An increase in this difference upon N1-acetylspermidine treatment indicates an induction of autophagy.

Autophagy_Flux_Workflow Start Cell Culture Treatment Treat with N1-Acetylspermidine (with and without lysosomal inhibitor) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blotting Lysis->SDS_PAGE Probing Probe for LC3-I, LC3-II, and Loading Control SDS_PAGE->Probing Quantification Densitometry and Quantification of Bands Probing->Quantification Analysis Calculate LC3-II Turnover (Autophagic Flux) Quantification->Analysis

References

The Pivotal Role of Acetylated Polyamines in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines, primarily mediated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT), represents a critical control point in polyamine homeostasis. This process not only marks polyamines for export or degradation but also has profound implications for cellular metabolism. This technical guide provides an in-depth exploration of the role of acetylated polyamines in metabolic regulation, with a focus on their impact on cancer biology and potential as therapeutic targets and biomarkers.

Introduction

The polyamines putrescine, spermidine, and spermine are essential for a multitude of cellular processes, including DNA stabilization, gene transcription, and translation. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, where elevated polyamine levels are associated with increased proliferation and poor prognosis.

Acetylation of spermidine and spermine at the N1 position by SSAT is a key catabolic event. This modification neutralizes the positive charge of the polyamines, leading to their export from the cell or their oxidation by N1-acetylpolyamine oxidase (PAOX). The induction of SSAT can lead to a rapid depletion of intracellular polyamines, triggering apoptosis and cell cycle arrest. Furthermore, the activity of SSAT is intricately linked to cellular energy status, consuming acetyl-CoA and influencing metabolic pathways. This guide will delve into the metabolic consequences of polyamine acetylation, the methodologies to study these processes, and the signaling pathways involved.

Polyamine Acetylation and its Metabolic Consequences

The acetylation of polyamines by SSAT is not merely a catabolic process but a critical node that integrates polyamine levels with central carbon metabolism. The SSAT-mediated reaction utilizes acetyl-CoA, a key intermediate in cellular metabolism, thereby directly linking polyamine catabolism to the metabolic state of the cell.

Impact on Cellular Energy and Metabolism

Increased SSAT activity can lead to a futile metabolic cycle where the cell expends significant energy. The depletion of spermidine and spermine through acetylation and export triggers a compensatory upregulation of polyamine biosynthesis. This biosynthetic pathway consumes S-adenosylmethionine (SAM), a universal methyl donor, and ATP. The continuous acetylation and subsequent re-synthesis create a high-flux state that can deplete cellular energy reserves.

Transgenic manipulation of SSAT has revealed its profound impact on lipid and carbohydrate metabolism. High SSAT activity can alter the levels of acetyl-CoA and ATP, thereby influencing fatty acid synthesis and glucose metabolism.

Role in Cancer Metabolism

Cancer cells exhibit altered metabolic phenotypes, often characterized by increased glycolysis and anabolic biosynthesis. The dysregulation of polyamine metabolism is a key feature of many cancers. Elevated levels of acetylated polyamines have been detected in the urine and tissues of cancer patients, suggesting their potential as biomarkers.

The induction of SSAT in cancer cells can have anti-proliferative effects by depleting the polyamines necessary for rapid cell growth. Furthermore, the metabolic stress induced by the futile cycling of polyamine synthesis and acetylation can render cancer cells more susceptible to therapeutic interventions.

Quantitative Analysis of Acetylated Polyamines

The accurate quantification of acetylated polyamines is crucial for understanding their role in cellular metabolism and for their development as clinical biomarkers. Several analytical techniques are available for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

Comparative Levels of Acetylated Polyamines in Cancer

The following tables summarize quantitative data on the levels of key acetylated polyamines in biological samples from cancer patients compared to healthy controls.

AnalyteMatrixCancer TypeConcentration/Fold ChangeReference
N1,N12-diacetylspermine (DAS) UrineColorectal CancerSignificantly increased vs. healthy controls
UrineVarious Cancers (Esophageal, Gastric, Breast, etc.)Positive rate of 30% in a cohort of 40 patients
SerumTriple Negative Breast CancerSignificantly elevated vs. cancer-free controls
N1-acetylspermidine IntracellularDoxorubicin-treated Breast Cancer CellsElevated levels observed
N1-acetylspermine & N1,N12-diacetylspermine IntracellularSSAT-overexpressing HCC and CRC cellsProfoundly increased

Note: "Significantly increased" indicates a statistically significant difference reported in the study, but a specific fold change was not always provided.

Experimental Protocols

Quantification of Acetylated Polyamines by HPLC

This protocol is based on the method described by Li et al. (2014) for the analysis of polyamines and their acetylated derivatives in biological samples.

4.1.1. Sample Preparation (Cultured Cells)

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 100 µL of 0.4 M perchloric acid.

  • Lyse the cells by sonication on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • The supernatant contains the polyamines and their acetylated derivatives.

4.1.2. Derivatization

  • To 50 µL of the supernatant, add 50 µL of an internal standard (e.g., 1,7-diaminoheptane).

  • Add 200 µL of saturated sodium carbonate.

  • Add 400 µL of 10 mg/mL dansyl chloride in acetone.

  • Vortex and incubate at 70°C for 15 minutes in the dark.

  • Evaporate the acetone under a stream of nitrogen.

  • Extract the dansylated polyamines with 500 µL of toluene.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic phase and evaporate to dryness.

  • Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.

4.1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 50% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 515 nm).

Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay

This protocol is adapted from a colorimetric assay described by Lin et al. (2010).

4.2.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

  • Substrate Solution: 10 mM spermidine or spermine in assay buffer.

  • Acetyl-CoA Solution: 10 mM acetyl-CoA in assay buffer.

  • DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

  • Cell Lysis Buffer: Assay buffer containing 0.1% Triton X-100 and protease inhibitors.

4.2.2. Procedure

  • Prepare cell lysate by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add the following in order:

    • 50 µL of cell lysate (containing 10-50 µg of protein).

    • 10 µL of substrate solution (spermidine or spermine).

    • 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of acetyl-CoA solution.

  • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • The rate of increase in absorbance is proportional to the SSAT activity.

  • Calculate the specific activity as nmol of CoA-SH produced per minute per mg of protein (extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

Signaling Pathways and Visualizations

The regulation of SSAT and polyamine metabolism is integrated with major cellular signaling pathways. Understanding these connections is crucial for developing targeted therapies.

Polyamine Metabolism Pathway

The following diagram illustrates the core pathways of polyamine biosynthesis and catabolism, highlighting the central role of SSAT.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT (Acetyl-CoA -> CoA) N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT (Acetyl-CoA -> CoA) N1_Acetylspermidine->Putrescine PAOX Export Export N1_Acetylspermidine->Export N1_Acetylspermine->Spermidine PAOX N1_Acetylspermine->Export dcSAM decarboxylated SAM dcSAM->Putrescine dcSAM->Spermidine ODC ODC SRM SRM SMS SMS SSAT SSAT PAOX PAOX

Polyamine biosynthesis and catabolism pathway.
Experimental Workflow for Acetylated Polyamine Quantification

This diagram outlines the major steps in the quantification of acetylated polyamines from biological samples using HPLC.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Cells, Tissue, Urine) lysis Cell Lysis / Protein Precipitation start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_is Add Internal Standard supernatant->add_is derivatize Dansyl Chloride Derivatization add_is->derivatize extract Toluene Extraction derivatize->extract dry_reconstitute Dry and Reconstitute extract->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis and Quantification detection->quantification

Workflow for acetylated polyamine quantification.
Acetylated Polyamines and the AKT/β-catenin Signaling Pathway

Overexpression of SSAT and the subsequent depletion of polyamines have been shown to inhibit the AKT/β-catenin signaling pathway in hepatocellular and colorectal carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and metastasis.

AKT_Signaling cluster_nucleus Nucleus SSAT SSAT Overexpression Polyamines Intracellular Polyamines SSAT->Polyamines depletes pAKT p-AKT (Active) Polyamines->pAKT activates pGSK3B p-GSK3β (Inactive) pAKT->pGSK3B phosphorylates BetaCatenin β-catenin (Cytoplasmic) pGSK3B->BetaCatenin fails to phosphorylate BetaCatenin_N β-catenin (Nuclear) BetaCatenin->BetaCatenin_N translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression BetaCatenin_N->TargetGenes co-activates with TCF/LEF Proliferation Cell Proliferation & Metastasis TargetGenes->Proliferation

SSAT-mediated inhibition of AKT/β-catenin signaling.

Conclusion

Acetylated polyamines are not merely byproducts of polyamine catabolism but are integral players in the metabolic landscape of the cell. The enzyme SSAT sits at a critical juncture, linking polyamine homeostasis to cellular energy status and key signaling pathways. The altered levels of acetylated polyamines in cancer underscore their potential as diagnostic and prognostic biomarkers. Furthermore, the metabolic vulnerabilities created by the induction of SSAT present a promising avenue for therapeutic intervention. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted role of acetylated polyamines in health and disease.

N1-Acetylspermidine: From Discovery to a Key Player in Polyamine Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, has emerged from a biochemical curiosity to a significant molecule of interest in cellular regulation and disease. Its synthesis is meticulously controlled by the highly inducible enzyme spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine. This acetylation is the rate-limiting step in polyamine catabolism, leading to either the excretion of N1-acetylspermidine from the cell or its further breakdown by acetylpolyamine oxidase (APAO). The dysregulation of N1-acetylspermidine levels and SSAT activity has been implicated in various pathological conditions, most notably in cancer, making this pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the discovery of N1-acetylspermidine, its synthesis pathway, detailed experimental protocols for its study, and a summary of its quantitative presence in normal and cancerous tissues.

Discovery and Key Milestones

The discovery of N1-acetylspermidine is intrinsically linked to the elucidation of the polyamine metabolic pathway. Early studies in the 1970s focused on understanding how cells regulate their intracellular polyamine pools, which are crucial for cell growth and proliferation. A pivotal moment was the identification of an acetyltransferase activity that specifically modified spermidine and spermine.

Subsequent research led to the purification and characterization of spermidine/spermine N1-acetyltransferase (SSAT), revealing it as the key enzyme responsible for the synthesis of N1-acetylspermidine.[1] It was observed that the levels of this enzyme were normally low in cells but could be dramatically induced by various stimuli, including polyamines themselves and certain toxins. This inducibility highlighted SSAT as a critical regulator of polyamine homeostasis. Further studies demonstrated that the acetylated products, including N1-acetylspermidine, were either readily excreted from the cell or served as substrates for acetylpolyamine oxidase (APAO), leading to the back-conversion of polyamines. This established the complete synthesis and degradation pathway of N1-acetylspermidine.

The N1-Acetylspermidine Synthesis Pathway

The synthesis of N1-acetylspermidine is a critical control point in polyamine metabolism, primarily regulated by the activity of spermidine/spermine N1-acetyltransferase (SSAT).

The core reaction is as follows:

Spermidine + Acetyl-CoA ---(SSAT)--> N1-Acetylspermidine + CoA

This seemingly simple reaction is embedded in a complex network of polyamine biosynthesis, catabolism, and transport. The substrate, spermidine, is synthesized from putrescine and decarboxylated S-adenosylmethionine. The product, N1-acetylspermidine, has two primary fates:

  • Excretion: Its neutral charge, compared to the polycationic nature of spermidine, facilitates its transport out of the cell, thereby reducing the intracellular polyamine pool.

  • Oxidation: It can be oxidized by acetylpolyamine oxidase (APAO) to produce putrescine and 3-acetamidopropanal. This represents a "back-conversion" pathway, allowing for the recycling of polyamines.

The activity of SSAT is tightly regulated at multiple levels, including transcription, translation, and protein stability, making the synthesis of N1-acetylspermidine a highly dynamic process responsive to cellular needs.

N1_Acetylspermidine_Synthesis_Pathway Spermidine Spermidine SSAT SSAT (Spermidine/spermine N1-acetyltransferase) Spermidine->SSAT AcetylCoA Acetyl-CoA AcetylCoA->SSAT N1_Acetylspermidine N1-Acetylspermidine SSAT->N1_Acetylspermidine CoA CoA SSAT->CoA Excretion Cellular Excretion N1_Acetylspermidine->Excretion APAO APAO (Acetylpolyamine oxidase) N1_Acetylspermidine->APAO Putrescine Putrescine APAO->Putrescine Acetamidopropanal 3-Acetamidopropanal APAO->Acetamidopropanal

N1-Acetylspermidine Synthesis Pathway

Quantitative Data

The following tables summarize key quantitative data related to human spermidine/spermine N1-acetyltransferase (SSAT) and the concentration of N1-acetylspermidine in various human tissues.

Table 1: Kinetic Parameters of Human Spermidine/Spermine N1-Acetyltransferase (SSAT)

ParameterSubstrateValueReference
Km Spermidine22 µM--INVALID-LINK--
Km Acetyl-CoA3.8 µM--INVALID-LINK--
kcat Spermidine8.7 s⁻¹--INVALID-LINK--

Table 2: Concentration of N1-Acetylspermidine in Human Tissues (nmol/g wet weight)

TissueConditionN1-Acetylspermidine Concentration (mean ± SE)Reference
Breast NormalAbsent[2]
Cancer13.1 ± 6.3 (n=51)[2]
Prostate Normal--
CancerSignificantly increased vs. benign[3]
Lung Normal--
Large Cell CarcinomaHigh induction of SSAT leads to increased N1-acetylspermidine[4]
Brain NormalLow levels[5]
Low-Grade AstrocytomaLow levels[5]
High-Grade Astrocytoma≥ 15 nmol/g[5]
Colorectal Normal Mucosa5.84 ± 1.44 (n=57)[6]
Adenoma (Benign)5.38 ± 0.85 (n=31)[6]
Adenocarcinoma27.30 ± 3.13 (n=99, well-differentiated)[6]
Adenocarcinoma22.86 ± 3.60 (n=22, moderately differentiated)[6]

Table 3: Spermidine/spermine N1-acetyltransferase (SSAT) Expression in Human Tissues

TissueConditionSSAT mRNA ExpressionSSAT Protein ExpressionReference
Breast Normal vs. Cancer~5-10 fold increase in cancerIncreased in cancer[1][7]
Prostate Normal vs. CancerSignificant increase in cancer, more pronounced in metastaticSignificant increase in cancer, more pronounced in metastatic[3][8]
Lung Normal vs. Cancer~5-10 fold increase in cancerIncreased in cancer[1][7]
Brain Normal vs. GliomaElevated in aggressive tumorsElevated in aggressive tumors[9][10]

Experimental Protocols

Measurement of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

This protocol is based on the measurement of the transfer of the [¹⁴C]-acetyl group from [¹⁴C]acetyl-CoA to spermidine.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT

  • Spermidine solution (10 mM)

  • [¹⁴C]Acetyl-CoA (0.5 mM, specific activity ~50 mCi/mmol)

  • P81 phosphocellulose paper discs

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 50 µL Assay buffer

    • 10 µL Spermidine solution (final concentration 1 mM)

    • 20-50 µg of cell or tissue lysate protein

    • Adjust volume to 90 µL with distilled water.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [¹⁴C]acetyl-CoA (final concentration 50 µM).

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Spot 75 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Wash the discs three times for 5 minutes each in a large volume of distilled water with gentle stirring.

  • Perform a final wash in ethanol.

  • Dry the discs under a heat lamp.

  • Place the dry discs in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA and the amount of protein used.

SSAT_Activity_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Spermidine, Lysate) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrate Add [14C]Acetyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction on Ice Incubate->Stop_Reaction Spot_on_Paper Spot on P81 Paper Stop_Reaction->Spot_on_Paper Wash_Discs Wash Discs Spot_on_Paper->Wash_Discs Dry_Discs Dry Discs Wash_Discs->Dry_Discs Scintillation_Counting Scintillation Counting Dry_Discs->Scintillation_Counting Calculate_Activity Calculate Activity Scintillation_Counting->Calculate_Activity End End Calculate_Activity->End

SSAT Activity Assay Workflow
Quantification of N1-Acetylspermidine by HPLC

This method involves pre-column derivatization of polyamines with dansyl chloride followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

Materials:

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Proline solution (100 mg/mL in water)

  • Toluene

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • N1-acetylspermidine standard

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To 100 µL of the PCA extract, add 200 µL of saturated sodium bicarbonate and 400 µL of dansyl chloride solution.

    • Vortex and incubate at 70°C for 1 hour in the dark.

    • Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

    • Incubate for 30 minutes at room temperature.

    • Extract the dansylated polyamines with 1 mL of toluene. Vortex and centrifuge to separate the phases.

    • Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol.

  • HPLC Analysis:

    • Inject 20 µL of the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile.

    • Detect the dansylated polyamines using a fluorescence detector (excitation ~340 nm, emission ~510 nm).

    • Quantify N1-acetylspermidine by comparing the peak area to a standard curve prepared with known concentrations of N1-acetylspermidine.

HPLC_Quantification_Workflow Start Start Homogenize Homogenize Sample in PCA Start->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Derivatize Derivatize with Dansyl Chloride Centrifuge->Derivatize Extract Extract with Toluene Derivatize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute HPLC_Analysis HPLC Analysis (C18 column, Fluorescence) Reconstitute->HPLC_Analysis Quantify Quantify against Standard Curve HPLC_Analysis->Quantify End End Quantify->End

HPLC Quantification Workflow

Conclusion and Future Directions

N1-acetylspermidine, once a minor metabolite, is now recognized as a pivotal molecule in the intricate regulation of polyamine homeostasis. Its synthesis, tightly controlled by the inducible enzyme SSAT, represents a critical node in cellular proliferation, differentiation, and stress response. The significant elevation of N1-acetylspermidine and SSAT in various cancers underscores their potential as biomarkers and therapeutic targets. The detailed protocols and quantitative data presented in this guide offer a robust foundation for researchers and drug development professionals to further explore the roles of N1-acetylspermidine in health and disease. Future research will likely focus on dissecting the precise molecular mechanisms by which SSAT is regulated in different cellular contexts, developing more specific and potent inhibitors of SSAT for therapeutic use, and validating the clinical utility of N1-acetylspermidine as a biomarker for cancer diagnosis and prognosis. The continued investigation of this fascinating pathway holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies.

References

N-(3-((4-Aminobutyl)amino)propyl)acetamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-acetylspermidine, is a naturally occurring polyamine that plays a crucial role in cellular metabolism. As an acetylated derivative of spermidine, it is a key substrate for polyamine oxidase (PAO) and is intricately involved in the regulation of polyamine homeostasis.[1][2] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, making N1-acetylspermidine and its metabolic pathways a significant area of research for therapeutic intervention.[3][4][5] This technical guide provides a detailed literature review of N-(3-((4-Aminobutyl)amino)propyl)acetamide, summarizing its synthesis, biological activities, and associated experimental protocols.

Chemical and Physical Properties

N-(3-((4-Aminobutyl)amino)propyl)acetamide is a small molecule with the chemical formula C9H21N3O.[6] Its physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 187.28 g/mol [6]
Density 0.957 g/cm³[]
Boiling Point 380.5°C at 760 mmHg[]
Flash Point 183.9°C[6]
CAS Number 14278-49-0[6]

Synthesis

General Synthetic Scheme:

A potential synthetic route could involve the selective protection of one of the primary amines of spermidine, followed by acetylation of the other primary amine, and subsequent deprotection.

Biological Activity and Mechanism of Action

N1-acetylspermidine is a central molecule in polyamine catabolism, a metabolic pathway crucial for maintaining cellular polyamine levels.[3][4] Its primary biological role is as a substrate for N1-acetylpolyamine oxidase (PAO), which oxidizes it to putrescine and 3-acetamidopropanal.[10] This process is a key step in the interconversion of polyamines.

Role in Cancer

Elevated levels of N1-acetylspermidine have been observed in various cancer types, including colorectal and breast cancer, suggesting its potential as a biomarker.[11][12] The enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT), is often upregulated in cancer cells.[11] The accumulation of N1-acetylspermidine in the tumor microenvironment can promote tumor progression and suppress immune responses.[13]

Induction of Apoptosis

Overexpression of SSAT, leading to the depletion of spermidine and spermine and accumulation of their acetylated forms, has been shown to induce mitochondria-mediated apoptosis in mammalian cells.[14][15] This suggests that modulating the levels of N1-acetylspermidine could be a strategy for cancer therapy.

DNA Cleavage

N1-acetylspermidine, along with other polyamines, can interact with DNA. Studies have shown that it can induce cleavage at apurinic sites in DNA, although its efficiency is lower than that of spermidine.[1][16]

Signaling Pathways

The primary signaling pathway involving N-(3-((4-Aminobutyl)amino)propyl)acetamide is the polyamine catabolism pathway. This pathway is regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine to form N1-acetylspermidine. This product is then a substrate for N1-acetylpolyamine oxidase (PAO), which converts it back to putrescine. This cycle is crucial for maintaining the appropriate balance of polyamines within the cell.

Polyamine_Catabolism cluster_main Polyamine Catabolism Pathway Spermidine Spermidine SSAT SSAT (Spermidine/spermine N1-acetyltransferase) Spermidine->SSAT N1_Acetylspermidine N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-Acetylspermidine) PAO PAO (N1-acetylpolyamine oxidase) N1_Acetylspermidine->PAO Putrescine Putrescine SSAT->N1_Acetylspermidine Acetylation CoA CoA SSAT->CoA PAO->Putrescine Oxidation H2O2 H2O2 + 3-acetamidopropanal PAO->H2O2 Acetyl_CoA Acetyl-CoA Acetyl_CoA->SSAT

Caption: The polyamine catabolism pathway involving N1-acetylspermidine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-(3-((4-Aminobutyl)amino)propyl)acetamide.

Quantification of N1-acetylspermidine in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of N1-acetylspermidine in biological samples such as plasma, urine, or cell lysates.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) cartridges

  • N1-acetylspermidine standard

  • Internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine)

  • Methanol, water, acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • For plasma/serum: Precipitate proteins by adding 3 volumes of cold methanol containing the internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • For urine: Dilute with water containing the internal standard.

    • For cell lysates: Add internal standard and perform protein precipitation with methanol.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the sample preparation step onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute N1-acetylspermidine with a methanol/water mixture.

  • LC-MS/MS Analysis:

    • Inject the eluted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for N1-acetylspermidine and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the N1-acetylspermidine standard.

    • Quantify the amount of N1-acetylspermidine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]

N1-acetylpolyamine Oxidase (PAO) Activity Assay

Objective: To measure the enzymatic activity of PAO using N1-acetylspermidine as a substrate.

Materials:

  • Cell or tissue lysates

  • N1-acetylspermidine (substrate)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a fluorescence or UV detector

  • Derivatizing agent (e.g., dansyl chloride) for product detection

Procedure:

  • Enzyme Preparation:

    • Prepare cell or tissue lysates by homogenization in a suitable buffer.

    • Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the cell lysate, buffer, and N1-acetylspermidine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Quantification:

    • The product of the reaction, putrescine, can be quantified by HPLC.

    • Derivatize the reaction mixture with a fluorescent tag like dansyl chloride.

    • Separate the derivatized polyamines using a reverse-phase HPLC column.

    • Detect the fluorescent products and quantify the amount of putrescine formed by comparing with a standard curve.[18][19]

Apoptosis Assay using Annexin V Staining

Objective: To determine if N1-acetylspermidine induces apoptosis in a cell line of interest.

Materials:

  • Cell line of interest

  • N1-acetylspermidine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of N1-acetylspermidine for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group.[14]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed Cells treat Treat with N1-Acetylspermidine start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze results Quantify Apoptotic Cells analyze->results

Caption: Workflow for assessing apoptosis induced by N1-acetylspermidine.

Quantitative Data

The reviewed literature provides some quantitative data on the effects and levels of N1-acetylspermidine, though comprehensive tables of IC50 or Ki values are not consistently reported for the compound itself.

ParameterCell Line/SystemValue/ObservationReference
Intracellular Concentration Doxorubicin-treated MCF-7 cellsSignificantly elevated compared to control[20]
Effect on Apoptosis AdSAT1-transduced HEK 293T cellsAccumulation of N1-acetylspermidine correlated with apoptosis[14]
DNA Cleavage In vitro assayLess effective than spermidine at inducing cleavage at apurinic sites[16]
PAO Substrate Mouse polyamine oxidaseSlower substrate than N1-acetylspermine[19]
SSAT-1 Activity Transfected HEK-293 cellsN1-acetylspermine is a better substrate than N1-acetylspermidine[21]

Conclusion

N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-acetylspermidine) is a vital intermediate in polyamine metabolism with significant implications for cell growth, proliferation, and death. Its role in cancer progression and as a potential biomarker is an active area of investigation. This technical guide has provided a summary of the current knowledge regarding its synthesis, biological functions, and relevant experimental methodologies. Further research is warranted to fully elucidate its therapeutic potential and to develop specific inhibitors or modulators of its metabolic pathway for the treatment of cancer and other proliferative diseases.

References

The Pharmacology of N1-Acetylspermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-acetylspermidine is a crucial endogenous polyamine metabolite involved in the intricate regulation of cellular homeostasis. As an acetylated derivative of spermidine, its formation and degradation are tightly controlled by a series of enzymatic reactions, and its cellular concentration has been linked to a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacology of N1-acetylspermidine, summarizing its metabolic pathway, known biological functions, and methods for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cell biology, pharmacology, and drug development.

Metabolism of N1-Acetylspermidine

The intracellular levels of N1-acetylspermidine are principally governed by the activities of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO).

  • Synthesis: N1-acetylspermidine is synthesized from spermidine through the catalytic action of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] This acetylation process is a critical step in polyamine catabolism.[2]

  • Degradation: N1-acetylspermidine is subsequently oxidized by N1-acetylpolyamine oxidase (APAO), a flavin-dependent enzyme.[3] This reaction converts N1-acetylspermidine to putrescine, generating 3-acetamidopropanal and hydrogen peroxide (H₂O₂) as byproducts.[3] In rats, N1-acetylspermidine is primarily metabolized to putrescine in the liver and kidney.[4][5]

The metabolic pathway of N1-acetylspermidine is an integral part of the polyamine interconversion pathway, allowing for the retroconversion of higher polyamines (spermidine and spermine) back to putrescine.

spermidine Spermidine N1_acetylspermidine N1-Acetylspermidine spermidine->N1_acetylspermidine Acetylation acetylCoA Acetyl-CoA SSAT SSAT acetylCoA->SSAT CoA CoA putrescine Putrescine N1_acetylspermidine->putrescine Oxidation APAO APAO N1_acetylspermidine->APAO SSAT->CoA SSAT->N1_acetylspermidine H2O2 H₂O₂ acetamidopropanal 3-Acetamidopropanal APAO->putrescine APAO->H2O2 APAO->acetamidopropanal

Fig. 1: Metabolic Pathway of N1-Acetylspermidine

Pharmacodynamics: Biological Roles and Mechanism of Action

N1-acetylspermidine is not merely a metabolic intermediate but an active signaling molecule implicated in diverse cellular processes, ranging from cell fate determination to cancer progression and apoptosis.

Regulation of Hair Follicle Stem Cell Fate

Recent studies have identified N1-acetylspermidine as a key determinant of hair follicle stem cell (HFSC) fate.[5][6][7][8][9] Its accumulation promotes HFSC self-renewal and proliferation.[5][6][7][8][9] This effect appears to be independent of global mRNA translation and is instead linked to the regulation of cell cycle progression.[6][10]

N1_acetylspermidine N1-Acetylspermidine cell_cycle Cell Cycle Progression N1_acetylspermidine->cell_cycle Upregulates proliferation HFSC Proliferation cell_cycle->proliferation self_renewal HFSC Self-Renewal cell_cycle->self_renewal

Fig. 2: Role of N1-Acetylspermidine in Hair Follicle Stem Cells
Role in Cancer

The role of N1-acetylspermidine in cancer is complex and appears to be context-dependent.

  • AKT/β-catenin Signaling: Overexpression of SSAT, leading to increased levels of N1-acetylspermidine, has been shown to inhibit the AKT/β-catenin signaling pathway in hepatocellular and colorectal carcinoma cells.[11][12][13] This inhibition is associated with reduced cell proliferation, migration, and invasion.[11][12][13]

SSAT SSAT Overexpression (Increased N1-Acetylspermidine) AKT AKT SSAT->AKT Inhibits GSK3b GSK-3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits proliferation Cell Proliferation beta_catenin->proliferation Promotes migration Cell Migration beta_catenin->migration Promotes

Fig. 3: Inhibition of AKT/β-catenin Pathway by SSAT Overexpression
  • Interaction with HDAC10: N1-acetylspermidine has been identified as a substrate for histone deacetylase 10 (HDAC10), a class IIb HDAC.[14][15] However, HDAC10 displays a strong preference for deacetylating N8-acetylspermidine over N1-acetylspermidine.[16][17] The development of mimetic N1-acetylspermidine (MINAS) compounds as potential HDAC10 inhibitors is an active area of research in cancer therapeutics.[14][15][18]

Induction of Apoptosis

While high levels of N1-acetylspermidine itself do not appear to be directly cytotoxic, the depletion of spermidine and spermine through increased SSAT activity can trigger mitochondria-mediated apoptosis. This intrinsic apoptotic pathway involves the activation of caspases, such as caspase-3 and caspase-9, and is regulated by the Bcl-2 family of proteins.

Pharmacokinetics

Quantitative pharmacokinetic data for N1-acetylspermidine, such as its half-life, volume of distribution, and clearance, are not well-documented in the literature. However, studies on related polyamines and their synthetic analogs provide some insights. For instance, the in vivo metabolism of N1-acetylspermidine to putrescine in rats is known to be rapid.[4][5] The lack of specific pharmacokinetic parameters for N1-acetylspermidine highlights an area for future research.

Quantitative Data

Precise quantitative data for the binding affinities and enzyme kinetics of N1-acetylspermidine are limited. The following tables summarize the available information.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmax/kcatOrganismReference
SSAT Spermidine22 µM, 58 µMkcat = 8.7 s⁻¹Human[1]
SSAT Spermine3.7 µM, 5.7 µMkcat = 5 s⁻¹Human[1]
APAO N1-acetylspermidine--Human-
APAO N1-acetylspermine--Human-

Table 2: Binding Affinity

TargetLigandBinding Affinity (Reported Value)MethodReference
HDAC10 N1-acetylspermidineLower affinity than N8-acetylspermidineEnzymatic Assay[16]
HDAC10 MINAS (mimetic)-8.2 kcal/mol (Binding Energy)Molecular Docking[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N1-acetylspermidine.

Quantification of N1-Acetylspermidine by LC-MS/MS

This protocol is adapted from established methods for the analysis of acetylated polyamines in biological fluids.[10][12]

start Plasma Sample step1 Protein Precipitation (Acetonitrile/Methanol) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Transfer step2->step3 step4 LC-MS/MS Analysis (PFP column) step3->step4 end Quantification step4->end

Fig. 4: LC-MS/MS Workflow for N1-Acetylspermidine

Materials:

  • Plasma, urine, or saliva samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Internal standard (e.g., deuterated N1-acetylspermidine)

  • Waters ACQUITY HSS PFP UPLC column (or equivalent)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (plasma, urine, or saliva), add 400 µL of a cold (-20°C) 1:1 (v/v) mixture of ACN:MeOH containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a PFP column for separation.

      • Mobile Phase A: Water with 0.1% FA and 10 mM ammonium formate.

      • Mobile Phase B: 95% ACN/5% Water with 0.1% FA and 10 mM ammonium formate.

      • Establish a suitable gradient elution program to separate N1-acetylspermidine from other analytes.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. Select appropriate precursor and product ion transitions for N1-acetylspermidine and the internal standard.

Hair Follicle Stem Cell (HFSC) Culture and Treatment

This protocol is based on methods used to study the effect of N1-acetylspermidine on HFSC fate.[6]

Materials:

  • Murine skin tissue

  • Collagenase/Dispase solution

  • DMEM/F-12 medium supplemented with appropriate growth factors

  • N1-acetylspermidine solution

  • Flow cytometry antibodies for HFSC markers (e.g., CD34, α6-integrin)

Procedure:

  • HFSC Isolation:

    • Isolate HFSCs from murine dorsal skin using enzymatic digestion with a collagenase/dispase solution.

    • Purify HFSCs using fluorescence-activated cell sorting (FACS) based on specific cell surface markers.

  • 3D Organoid Culture:

    • Culture isolated HFSCs in a 3D Matrigel matrix with appropriate growth medium.

  • N1-Acetylspermidine Treatment:

    • Treat the HFSC organoids with varying concentrations of N1-acetylspermidine.

  • Analysis:

    • After the treatment period, harvest the organoids and dissociate them into single cells.

    • Analyze the proportion of HFSCs using flow cytometry.

    • Assess cell proliferation using assays such as EdU incorporation.

Apoptosis Assay

This protocol describes a general method to assess apoptosis induced by altered N1-acetylspermidine levels, for example, through SSAT overexpression.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • SSAT expression vector or control vector

  • Transfection reagent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to the desired confluency.

    • Transfect cells with either the SSAT expression vector or a control vector.

  • Apoptosis Induction:

    • Incubate the cells for a sufficient period to allow for SSAT expression and subsequent polyamine depletion.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

N1-acetylspermidine is a multifaceted molecule with significant roles in cellular regulation. Its involvement in processes such as stem cell fate and cancer progression underscores its potential as a therapeutic target and a biomarker. While our understanding of its pharmacology has grown considerably, further research is needed to elucidate its precise pharmacokinetic profile and to quantify its interactions with various cellular components. The experimental protocols and data presented in this guide are intended to facilitate future investigations into the complex and intriguing biology of N1-acetylspermidine.

References

N1-Acetylspermidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Acetylspermidine is a critical endogenous metabolite involved in the intricate regulation of polyamine homeostasis. As an acetylated derivative of the polyamine spermidine, it serves as a key substrate for polyamine oxidase (PAO), influencing cellular processes ranging from cell growth and proliferation to apoptosis and DNA stability. This technical guide provides an in-depth overview of N1-acetylspermidine, including its chemical identity, physicochemical properties, and its role in cellular signaling pathways. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are also presented to facilitate further research and drug development efforts in therapeutic areas such as oncology.

Chemical Identity

  • IUPAC Name: N-[3-(4-aminobutylamino)propyl]acetamide[1]

  • Synonyms: 1-N-Acetylspermidine, N(1)-Acetylspermidine, N-Acetylspermidine, N1-AcSPD[1][2]

Physicochemical and Biological Properties

A summary of the key quantitative data for N1-acetylspermidine is presented in the tables below. This information is essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties of N1-Acetylspermidine
PropertyValueSource
Molecular FormulaC₉H₂₁N₃O[1]
Molecular Weight187.28 g/mol [1]
Physical DescriptionSolid[1]
Solubility (DMSO)0.1 mg/mL[2]
Solubility (PBS, pH 7.2)10 mg/mL[2]
Table 2: Biological Properties and Identifiers
Property/IdentifierValue/DescriptionSource
CAS Number14278-49-0[1]
PubChem CID496[1]
Biological RoleMetabolite, Substrate for Polyamine Oxidase (PAO)[2]
Cellular LocationCytoplasm[3]
Normal Blood Concentration0.007 +/- 0.002 uM (Adult)[3]

Signaling Pathways Involving N1-Acetylspermidine

N1-Acetylspermidine is a central molecule in the polyamine metabolic pathway. This pathway is crucial for maintaining cellular polyamine levels, which are tightly regulated to ensure normal cell function. Dysregulation of this pathway is frequently observed in cancer.

The formation of N1-acetylspermidine is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to spermidine.[4][5] This acetylation is a critical step in polyamine catabolism. N1-acetylspermidine is then oxidized by polyamine oxidase (PAO) to produce putrescine, 3-acetamidopropanal, and hydrogen peroxide (H₂O₂).[6][7]

The activity of SSAT, and consequently the level of N1-acetylspermidine, can impact downstream signaling pathways. For instance, the depletion of intracellular polyamines by SSAT has been shown to suppress the AKT/GSK3β/β-catenin signaling pathway, which is known to play a pivotal role in tumor invasion and metastasis.[4]

Polyamine_Metabolism Polyamine Metabolism and its Interaction with AKT Signaling cluster_polyamine Polyamine Catabolism cluster_akt AKT Signaling Pathway Spermidine Spermidine SSAT SSAT Spermidine->SSAT AcetylCoA Acetyl-CoA AcetylCoA->SSAT N1_Acetylspermidine N1-Acetylspermidine SSAT->N1_Acetylspermidine Acetylation AKT AKT SSAT->AKT Inhibits PAO PAO N1_Acetylspermidine->PAO Oxidation Putrescine Putrescine PAO->Putrescine Products 3-Acetamidopropanal + H₂O₂ PAO->Products GSK3b GSK3β AKT->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibits Proliferation Cell Proliferation & Metastasis Beta_Catenin->Proliferation Promotes

Polyamine metabolism and its impact on the AKT signaling pathway.

Experimental Protocols

Quantification of N1-Acetylspermidine by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Perchloric acid (PCA), 0.4 M

  • o-Phthalaldehyde (OPA) solution

  • N-acetyl-L-cysteine (NAC) solution

  • HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • Mobile phases (e.g., sodium acetate buffer with an organic modifier gradient)

  • N1-Acetylspermidine standard

Procedure:

  • Sample Preparation: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.4 M PCA.

  • Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Derivatization: Mix the sample supernatant with the OPA/NAC derivatizing reagent in the autosampler of the HPLC system.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the polyamines using a suitable gradient of mobile phases.

  • Quantification: Identify and quantify the N1-acetylspermidine peak by comparing its retention time and peak area to that of the N1-acetylspermidine standard.

HPLC_Workflow Workflow for N1-Acetylspermidine Quantification by HPLC Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in 0.4 M PCA Sample->Homogenization Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-column Derivatization (OPA/NAC) Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

A simplified workflow for quantifying N1-Acetylspermidine via HPLC.
Polyamine Oxidase (PAO) Activity Assay

This assay measures the activity of PAO by quantifying the hydrogen peroxide (H₂O₂) produced during the oxidation of N1-acetylspermidine. The H₂O₂ is detected using a chemiluminescent reaction catalyzed by horseradish peroxidase (HRP).[6]

Materials:

  • Cell lysate or purified PAO enzyme

  • N1-acetylspermidine (substrate)

  • Glycine buffer (pH 8.0)

  • Horseradish peroxidase (HRP)

  • Luminol

  • Chemiluminometer

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the cell lysate, HRP, and luminol in glycine buffer.

  • Pre-incubation: Incubate the reaction mixture at 37°C for a brief period (e.g., 2 minutes).

  • Initiate Reaction: Add N1-acetylspermidine to the reaction mixture to start the enzymatic reaction.

  • Detection: Immediately measure the chemiluminescence generated over a defined period (e.g., 20 seconds) using a luminometer.

  • Data Analysis: The intensity of the chemiluminescence is proportional to the PAO activity. A standard curve using known concentrations of H₂O₂ can be used for absolute quantification.

Mitochondria-Mediated Apoptosis Assay

Depletion of intracellular polyamines, a consequence of increased SSAT activity and N1-acetylspermidine production, can lead to mitochondria-mediated apoptosis.[10][11] This can be assessed by measuring changes in the mitochondrial membrane potential (ΔΨm) using the JC-1 dye and flow cytometry.

Materials:

  • Cells treated with an agent that induces SSAT (and thus N1-acetylspermidine production)

  • JC-1 staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the experimental compound for the desired time.

  • Cell Staining: Resuspend the treated cells in the JC-1 staining solution and incubate at 37°C for 15 minutes.

  • Washing: Centrifuge the cells and wash them twice with an assay buffer.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Data Analysis: Determine the percentage of apoptotic cells by quantifying the shift from red to green fluorescence.

DNA Cleavage Assay at Apurinic/Apyrimidinic (AP) Sites

N1-Acetylspermidine can interact with DNA and influence its stability. This protocol examines the ability of N1-acetylspermidine to induce cleavage at AP sites in DNA.[12]

Materials:

  • Plasmid DNA containing AP sites

  • N1-acetylspermidine

  • Reaction buffer

  • Polyacrylamide gel electrophoresis (PAGE) equipment with urea

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: Incubate the AP site-containing plasmid DNA with varying concentrations of N1-acetylspermidine in the reaction buffer.

  • Incubation: Allow the reaction to proceed for a defined time at 37°C.

  • PAGE Analysis: Stop the reaction and analyze the DNA fragments by PAGE under denaturing conditions (with urea).

  • Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.

  • Data Analysis: The appearance of smaller DNA fragments indicates cleavage at the AP sites. The efficiency of cleavage can be compared to that of spermidine and other polyamines.

References

Methodological & Application

Application Notes: Preparation of N1-Acetylspermidine Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Acetylspermidine is an acetylated derivative of the endogenous polyamine spermidine.[1] It serves as a key substrate for polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[1][2] In peroxisomes, PAO oxidizes N1-acetylspermidine to produce putrescine, a polyamine crucial for various cellular processes like cell division and differentiation.[1] Due to its role in polyamine metabolism, N1-Acetylspermidine is utilized in research to study enzymatic pathways, the interaction between polyamines and DNA, and its potential role in conditions like colorectal cancer.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the preparation of stock solutions of N1-Acetylspermidine dihydrochloride for use in research and drug development settings.

Physicochemical and Solubility Data

Quantitative data for N1-Acetylspermidine dihydrochloride has been compiled from various suppliers. Researchers should note that solubility can vary between batches and recommend performing small-scale solubility tests before preparing large-volume stock solutions.

ParameterValueSource(s)
Molecular Formula C₉H₂₁N₃O • 2HCl[1][4]
Formula Weight 260.2 g/mol [1][2][4]
Appearance Crystalline solid[1][4]
Purity ≥98%[1][2][4]
Solubility in PBS (pH 7.2) ~10 mg/mL[1][4][5]
Solubility in DMSO ~0.1 mg/mL[1][4][5]
Solubility in Water 25 mg/mL to 242.5 mg/mL (Sonication recommended)[2][5]
Storage (Solid) -20°C, protect from moisture[1][4][6]
Stability (Solid) ≥ 2-4 years[1][2][4]
Storage (Aqueous Solution) Not recommended for more than one day[4][7]
Storage (Solvent Stock) -80°C for 6-12 months; -20°C for 1 month[3][5][8]

Experimental Protocols

1. Safety Precautions

N1-Acetylspermidine dihydrochloride should be considered hazardous until more toxicological information is available.[4][7]

  • Handling : Always handle the compound in a well-ventilated area or a laboratory fume hood to avoid the formation and inhalation of dust and aerosols.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Contact : Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water. Do not ingest or inhale.[4][7]

  • Hygiene : Wash hands thoroughly after handling.[4][7]

2. Materials and Equipment

  • N1-Acetylspermidine dihydrochloride powder

  • Solvent of choice:

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile deionized or ultrapure water

    • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Appropriate glass vials or conical tubes

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm), if required[8]

  • Pipettes and sterile tips

  • Cryogenic storage vials for aliquots

3. Protocol 1: Preparation of Aqueous Stock Solution (e.g., in PBS, pH 7.2)

This protocol is suitable for experiments where the stock solution will be used immediately, as long-term storage of aqueous solutions is not recommended.[4][7]

  • Step 1: Pre-dissolution Preparation

    • Allow the vial of N1-Acetylspermidine dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation.

  • Step 2: Calculation

    • Calculate the mass of powder required to achieve the desired concentration in your chosen volume.

    • Example: For a 10 mg/mL stock solution in 2 mL of PBS, you would need: 10 mg/mL * 2 mL = 20 mg.

  • Step 3: Weighing

    • In a fume hood, carefully weigh the calculated amount of the crystalline solid and place it into a sterile conical tube or vial.[4]

  • Step 4: Dissolution

    • Add the desired volume of PBS (pH 7.2) or sterile water to the powder.

    • Securely cap the vial and vortex thoroughly. Sonication may be used to aid dissolution if necessary.[2][5]

  • Step 5: Sterilization and Use

    • If required for cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[8]

    • This aqueous solution should be used promptly. It is not recommended to store aqueous solutions for more than one day.[4][7]

4. Protocol 2: Preparation of DMSO Stock Solution

This protocol is for preparing a concentrated stock in an organic solvent for long-term storage. Note the significantly lower solubility in DMSO compared to aqueous buffers.[1][4]

  • Step 1: Pre-dissolution Preparation

    • Allow the vial of N1-Acetylspermidine dihydrochloride powder to equilibrate to room temperature before opening.

  • Step 2: Weighing

    • In a fume hood, weigh the desired amount of the solid (e.g., 1 mg) and place it into a sterile vial.

  • Step 3: Dissolution

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (solubility is limited to approx. 0.1 mg/mL).[1][4]

    • To prepare a 0.1 mg/mL solution from 1 mg of solid, add 10 mL of DMSO.

    • Cap the vial and vortex until the solid is completely dissolved. The solvent should be purged with an inert gas for maximum stability.[4]

  • Step 4: Storage

    • Dispense the stock solution into smaller, single-use aliquots in cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to 6-12 months.[3][5]

  • Step 5: Use in Experiments

    • When performing biological experiments, make further dilutions of the DMSO stock solution into aqueous buffers or isotonic saline immediately before use.[4]

    • Ensure the final concentration of DMSO is insignificant, as it may have physiological effects.[4]

Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_aqueous Aqueous Protocol cluster_dmso DMSO Protocol start Start: Equilibrate Compound to RT weigh 1. Weigh Compound in Fume Hood start->weigh choose_solvent 2. Choose Solvent weigh->choose_solvent dissolve_aq 3a. Dissolve in PBS or Water (Vortex/Sonicate) choose_solvent->dissolve_aq Aqueous dissolve_dmso 3b. Dissolve in DMSO (Purge with Inert Gas) choose_solvent->dissolve_dmso DMSO filter 4. Optional: 0.22µm Filter Sterilize dissolve_aq->filter use_now 5. Use Immediately (Do not store >1 day) filter->use_now aliquot 4. Aliquot into Single-Use Vials dissolve_dmso->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for N1-Acetylspermidine Dihydrochloride Stock Solution Preparation.

References

Application Notes and Protocols for N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-Acetylspermidine) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-Acetylspermidine, is an acetylated derivative of the polyamine spermidine. Polyamines are essential polycationic molecules that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, and response to stress. While the functions of spermidine and spermine are well-documented, the specific roles of their acetylated forms are an emerging area of research. N1-Acetylspermidine is an endogenous metabolite produced by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] This document provides detailed application notes and protocols for the utilization of N1-Acetylspermidine in cell culture experiments, based on available research.

Biological Context and Mechanism of Action

N1-Acetylspermidine is a key intermediate in polyamine catabolism. Its formation is catalyzed by SSAT, which transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] The resulting N1-Acetylspermidine can then be either exported from the cell or further oxidized by polyamine oxidase (PAO). This process is crucial for maintaining polyamine homeostasis within the cell.

Recent studies have highlighted the direct biological activities of N1-Acetylspermidine. For instance, it has been identified as a determinant of hair follicle stem cell fate, where it promotes self-renewal and proliferation.[2][3][4] Furthermore, elevated intracellular levels of N1-Acetylspermidine have been observed in cancer cells undergoing drug-induced cell death, suggesting its potential as a biomarker for therapeutic response.[5] The metabolism of acetylated polyamines is also linked to histone deacetylases (HDACs), with HDAC10 identified as a polyamine deacetylase, adding another layer of regulatory complexity.[5][6]

Data Presentation

Table 1: Recommended Concentration Ranges for Polyamine Supplementation

The following table provides a summary of concentrations used for the parent compound, spermidine, in various cell culture applications. These ranges can serve as a starting point for optimizing the concentration of N1-Acetylspermidine for your specific cell line and experimental goals.

Cell LineApplicationSpermidine Concentration (µM)Observed Effect
Human iPSC-derived neuronsMitochondrial bioenergetics0.1 - 2Increased ATP production and mitochondrial membrane potential[7]
GT1-7 cellsAutophagy induction0.1 - 10Concentration-dependent induction of autophagic flux[8]
SH-SY5Y cellsBioenergetics and cell metabolism0.05 - 10Increased metabolic activity and ATP production, with 0.1 µM being most effective[9]
C2C12 myoblastsViability under oxidative stress1 - 100Dose-dependent effects on viability, with toxicity observed at higher concentrations[10]
Table 2: Effects of N1-Acetylspermidine on Hair Follicle Stem Cells

This table summarizes the observed effects of N1-Acetylspermidine treatment on hair follicle stem cell (HFSC) organoids.

ParameterTreatmentResult
Stemness (α6+/CD34+ cell proportion)N1-AcetylspermidineEnhanced stemness[2][3]
Self-renewalN1-AcetylspermidineIncreased self-renewal capacity[2][3]
ProliferationN1-AcetylspermidineIncreased proliferation[2]

Experimental Protocols

Protocol 1: General Protocol for Supplementing Cell Culture Media with N1-Acetylspermidine

This protocol is a general guideline for introducing N1-Acetylspermidine into your cell culture experiments. Optimization for your specific cell line is recommended.

Materials:

  • N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-Acetylspermidine)

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of N1-Acetylspermidine by dissolving the appropriate amount in sterile PBS or cell culture grade water.

    • For example, for a 10 mM stock solution of N1-Acetylspermidine (MW: 187.28 g/mol ), dissolve 1.87 mg in 1 mL of solvent.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Cell Treatment:

    • Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency.

    • Remove the existing culture medium.

    • Add the complete culture medium containing the desired final concentration of N1-Acetylspermidine to the cells.

    • Include a vehicle control (medium with the same volume of PBS or water used to dissolve the compound).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Following incubation, perform your desired downstream analyses, such as cell viability assays (e.g., MTT, trypan blue), proliferation assays (e.g., BrdU, Ki67 staining), western blotting, or gene expression analysis.

Protocol 2: Assessment of N1-Acetylspermidine's Effect on Cell Viability using MTT Assay

This protocol details how to assess the cytotoxic or proliferative effects of N1-Acetylspermidine using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • N1-Acetylspermidine stock solution (10 mM)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of N1-Acetylspermidine in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of N1-Acetylspermidine. Include a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Polyamine_Metabolism_and_N1_Acetylspermidine cluster_enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-Acetylspermidine) Spermidine->N1_Acetylspermidine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine Cell_Export Cellular Export N1_Acetylspermidine->Cell_Export Acetyl_CoA Acetyl-CoA CoA CoA ODC ODC ODC->Ornithine:n SPDS SPDS SPDS->Putrescine:n SPMS SPMS SPMS->Spermidine:n SSAT SSAT SSAT->Spermidine:s SSAT->Spermine:s PAO PAO PAO->N1_Acetylspermidine:e

Caption: Polyamine metabolism pathway highlighting the role of N1-Acetylspermidine.

Experimental_Workflow start Start: Cell Seeding treatment Treatment with N1-Acetylspermidine start->treatment incubation Incubation (24-72 hours) treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability (MTT, Trypan Blue) endpoint->viability proliferation Proliferation (BrdU, Ki67) endpoint->proliferation protein Protein Expression (Western Blot) endpoint->protein gene Gene Expression (qPCR, RNA-seq) endpoint->gene

Caption: General experimental workflow for studying N1-Acetylspermidine effects.

Signaling_Interactions N1_AcSpd N1-Acetylspermidine Spermidine Spermidine N1_AcSpd->Spermidine via deacetylation Cell_Fate Cell Fate Decisions (Stemness, Differentiation) N1_AcSpd->Cell_Fate promotes Proliferation Cell Proliferation N1_AcSpd->Proliferation increases HDAC10 HDAC10 (Polyamine Deacetylase) HDAC10->N1_AcSpd deacetylates Apoptosis Drug-Induced Apoptosis Apoptosis->N1_AcSpd elevates levels of

Caption: Potential signaling interactions of N1-Acetylspermidine.

References

Application Notes and Protocols: Investigating N1-Acetylspermidine-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where cytoplasmic components are degraded and recycled. Polyamines, such as spermidine, are known inducers of autophagy. Spermidine administration has been shown to extend the lifespan in various model organisms, largely attributed to its ability to stimulate autophagy.[1] The primary mechanism involves the inhibition of the acetyltransferase EP300, leading to the deacetylation of autophagy-related proteins, inhibition of the mTORC1 signaling pathway, and subsequent induction of autophagic flux.[2][3][4]

N1-Acetylspermidine is a primary catabolite of spermidine. While the direct effects of N1-Acetylspermidine on autophagy are less characterized, its structural similarity to spermidine suggests it may also modulate this critical cellular process. These application notes provide a comprehensive set of protocols to investigate the potential of N1-Acetylspermidine to induce autophagy in mammalian cells.

Hypothesized Signaling Pathway

Based on the known mechanism of spermidine, we hypothesize that N1-Acetylspermidine induces autophagy by inhibiting EP300. This initiates a signaling cascade involving the de-repression of the ULK1 kinase complex and activation of the Beclin-1-VPS34 complex, which is essential for the nucleation of the autophagosome.[5][6]

N1_Acetylspermidine_Autophagy_Pathway cluster_0 Cytoplasm N1_AcSpd N1-Acetylspermidine EP300 EP300 (Acetyltransferase) N1_AcSpd->EP300 Inhibits (?) Ac_Proteins Acetylated Proteins (Autophagy Repressed) EP300->Ac_Proteins Acetylation Proteins Cytoplasmic Proteins (e.g., ATGs) mTORC1 mTORC1 Complex Ac_Proteins->mTORC1 Maintains Activity ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits BECN1_VPS34 Beclin-1-VPS34 Complex ULK1_Complex->BECN1_VPS34 Activates/ Phosphorylates Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome Initiates

Caption: Hypothesized signaling pathway of N1-Acetylspermidine-induced autophagy.

Experimental Workflow Overview

A systematic approach is required to validate the induction of autophagy and elucidate the mechanism. This involves treating a suitable cell line with N1-Acetylspermidine, followed by a series of biochemical and imaging-based assays to monitor key autophagy markers and autophagic flux.

Experimental_Workflow cluster_assays Analysis Start Select Cell Line (e.g., U2OS, HeLa, MEF) Treatment Treatment with N1-Acetylspermidine (Dose-Response & Time-Course) Start->Treatment Controls Controls: - Vehicle (DMSO) - Positive (Rapamycin/Starvation) - Lysosomal Inhibitor (Bafilomycin A1) Treatment->Controls Harvest Harvest Cells Treatment->Harvest WB Protocol 2: Western Blot Harvest->WB Microscopy Protocol 3: Fluorescence Microscopy Harvest->Microscopy Flux Protocol 4: Autophagic Flux Assay Harvest->Flux Data_WB Quantify: - LC3-II / LC3-I Ratio - p62/SQSTM1 Levels WB->Data_WB Data_Microscopy Quantify: - GFP-LC3 Puncta per cell Microscopy->Data_Microscopy Data_Flux Compare LC3-II accumulation with vs. without Bafilomycin A1 Flux->Data_Flux

Caption: General experimental workflow for assessing autophagy.

Protocol 1: Cell Culture and Treatment

This protocol outlines the initial steps of cell culture and treatment with N1-Acetylspermidine to prepare samples for downstream analysis.

1.1. Materials:

  • Cell Line: Human osteosarcoma (U2OS) or HeLa cells are recommended. For microscopy, a cell line stably expressing GFP-LC3 is ideal.[7]

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • N1-Acetylspermidine: Stock solution in an appropriate solvent (e.g., DMSO or water).

  • Positive Controls: Rapamycin (mTOR-dependent autophagy inducer) or Earle's Balanced Salt Solution (EBSS) for starvation (mTOR-independent).[8]

  • Negative Control: Vehicle (e.g., DMSO).

  • Lysosomal Inhibitor: Bafilomycin A1 (BafA1) for autophagic flux assays.[4]

1.2. Procedure:

  • Cell Seeding: Seed cells in 6-well plates (for Western Blot) or on glass coverslips in 24-well plates (for microscopy) at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of N1-Acetylspermidine (e.g., 1, 10, 50, 100 µM) for a fixed time (e.g., 12 or 24 hours).

    • Time-Course: Treat cells with a fixed concentration of N1-Acetylspermidine (e.g., 100 µM) for various durations (e.g., 4, 8, 12, 24 hours).

    • Controls: In parallel, treat cells with vehicle (negative control) and Rapamycin (e.g., 100 nM) or incubate in EBSS for 2-4 hours (positive controls).

  • Harvesting: After the treatment period, proceed immediately to the relevant protocol for cell lysis (Protocol 2) or fixation (Protocol 3).

Protocol 2: Western Blot Analysis of Autophagy Markers

This method quantifies the levels of key autophagy-related proteins: the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[9][10]

2.1. Procedure:

  • Cell Lysis: Wash treated cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel to ensure optimal separation of LC3-I and LC3-II.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and a loading control like GAPDH (1:5000).[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[9]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize LC3-I, LC3-II, and p62 bands to the loading control. Calculate the LC3-II/LC3-I ratio.[9]

Protocol 3: Fluorescence Microscopy of GFP-LC3 Puncta

This imaging-based assay visualizes the formation of autophagosomes, which appear as distinct fluorescent dots (puncta) in cells expressing GFP-LC3.[7]

3.1. Procedure:

  • Cell Culture: Seed U2OS or MEF cells stably expressing GFP-LC3 on sterile glass coverslips in 24-well plates.

  • Treatment: Treat cells as described in Protocol 1.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization (Optional, for co-staining): If co-staining for other intracellular targets, permeabilize with 0.1% Triton X-100 in PBS.

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Capture multiple fields of view for each condition.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the average number of puncta compared to the control indicates autophagosome formation.[7]

Protocol 4: Autophagic Flux Assay

This crucial assay distinguishes between an increase in autophagosome formation (autophagy induction) and a blockage in their degradation. It is performed by comparing autophagy marker levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1).[11][12][13]

4.1. Procedure:

  • Cell Seeding and Treatment: Prepare two sets of plates and treat with N1-Acetylspermidine and controls as described in Protocol 1.

  • Inhibitor Addition: During the last 4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100-400 nM Bafilomycin A1) to one set of plates.[12] The other set remains untreated with the inhibitor.

  • Harvest and Analysis: Harvest the cells from both sets and analyze them by Western blot (Protocol 2) or fluorescence microscopy (Protocol 3).

  • Interpretation:

    • True Induction: If N1-Acetylspermidine is a true autophagy inducer, the levels of LC3-II and p62 will be significantly higher in the cells co-treated with BafA1 compared to those treated with N1-Acetylspermidine alone. This "further accumulation" indicates a functional and active autophagic flux.[13]

    • Lysosomal Blockage: If N1-Acetylspermidine blocks lysosomal degradation, there will be little to no difference in LC3-II and p62 levels between the BafA1-treated and untreated groups.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results can be presented as fold changes relative to the vehicle-treated control group.

Table 1: Hypothetical Dose-Response Data for N1-Acetylspermidine (24h Treatment)

Treatment Group LC3-II / LC3-I Ratio (Fold Change) Normalized p62 Level (Fold Change)
Vehicle Control 1.0 ± 0.1 1.0 ± 0.1
N1-Acetylspermidine (10 µM) 1.8 ± 0.2 0.8 ± 0.1
N1-Acetylspermidine (50 µM) 3.5 ± 0.4 0.5 ± 0.05
N1-Acetylspermidine (100 µM) 5.2 ± 0.6 0.3 ± 0.04
Rapamycin (100 nM) 6.0 ± 0.5 0.2 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Autophagic Flux Data (Western Blot)

Treatment Group Normalized LC3-II Level (- BafA1) Normalized LC3-II Level (+ BafA1) Autophagic Flux (Difference)
Vehicle Control 1.0 ± 0.1 1.5 ± 0.2 0.5
N1-Acetylspermidine (100 µM) 5.2 ± 0.6 9.8 ± 1.1 4.6

A larger difference in LC3-II levels (+/- BafA1) for the treated group compared to the control indicates increased autophagic flux.

References

Application Notes and Protocols: N-acetylspermidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylspermidine is a critical metabolite in the polyamine catabolic pathway, formed through the acetylation of spermidine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT)[1][2]. Polyamines, including spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes such as cell growth, differentiation, and nucleic acid stability[3][4]. While its precursor, spermidine, is widely recognized for its neuroprotective, anti-inflammatory, and autophagy-inducing properties, N-acetylspermidine is emerging as a molecule with distinct and sometimes contrasting roles in the central nervous system[5][6]. Elevated levels of acetylated polyamines are increasingly implicated in the pathology of certain neurodegenerative diseases, making N-acetylspermidine a molecule of significant interest in neuroscience research and as a potential biomarker[1][7][8].

These application notes provide an overview of the current understanding of N-acetylspermidine's role in neuroscience, summarize key quantitative data, and offer detailed protocols for its investigation.

Role of N-acetylspermidine in Neurological Conditions

Unlike its precursor spermidine, which is generally neuroprotective, the accumulation of N-acetylspermidine has been linked to detrimental effects in specific neurodegenerative contexts.

  • Tauopathies (e.g., Alzheimer's Disease): Research indicates that N-acetylspermidine may play a pathological role in tauopathies. In cellular models, the application of N-acetylspermidine has been shown to increase the oligomerization of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) found in Alzheimer's disease[7][8]. This suggests that upregulation of the polyamine catabolic pathway, leading to higher levels of N-acetylspermidine, could contribute to disease progression[8].

  • Biomarker for Neurodegenerative Diseases: Elevated levels of acetylated polyamines have been identified in patient samples, suggesting their potential as biomarkers.

    • Parkinson's Disease (PD): Metabolomic analyses of plasma from individuals with PD have shown that N8-acetylspermidine levels are elevated compared to controls, indicating its potential as a biomarker for diagnosis and determining disease severity[1].

    • Snyder-Robinson Syndrome (SRS): This rare genetic disorder caused by mutations in the spermine synthase gene leads to a buildup of its precursor, spermidine. Untargeted plasma metabolome analysis of SRS patients revealed significantly elevated levels of N8-acetylspermidine, establishing it as a potential novel plasma biomarker for the condition[9].

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from key studies on the effects and levels of N-acetylspermidine and its precursor, spermidine.

Table 1: In Vitro Applications of N-acetylspermidine

Experiment Objective Cell Model Compound Concentration Duration Key Outcome Reference

| Tau Oligomerization | Murine neuroblastoma (N2a-ssGT) | N8-acetylspermidine | 30 μM | 24, 48, 72 hours | Significant increase in tau oligomerization. |[7][8] |

Table 2: N-acetylspermidine as a Clinical Biomarker

Disease Sample Type Analyte Finding Implication Reference
Parkinson's Disease Plasma N8-acetylspermidine Elevated levels in PD patients vs. controls. Potential diagnostic and severity biomarker. [1]

| Snyder-Robinson Syndrome | Plasma | N8-acetylspermidine | Significantly elevated levels. | Potential diagnostic biomarker. |[9] |

Table 3: In Vitro Applications of Spermidine (for Context)

Experiment Objective Cell Model Compound Concentration Duration Key Outcome Reference
Neuroprotection PC12 cells, cortical neurons Spermidine 1 mM Pre-treatment Attenuated staurosporine-induced cell injury. [10]
Anti-inflammation BV2 microglial cells Spermidine 0.2, 0.4, 0.8 mM 1 hour pre-treatment Dose-dependent decrease in LPS-induced IL-1β, IL-6, TNF-α mRNA. [11]
Anti-inflammation BV2 microglial cells Spermidine 1, 10, 100 μM 1 hour pre-treatment Concentration-dependent inhibition of LPS-induced NO and PGE2 production. [12]

| Anti-inflammation | Neonatal microglia | Spermidine | 30 μM | 5.45 hours | Abolished LPS/ATP-induced IL-1β release. |[13] |

Signaling Pathways and Mechanisms

The metabolic pathway of polyamines is central to understanding the function of N-acetylspermidine. Its accumulation, driven by the enzyme SSAT, contrasts with the protective mechanisms initiated by its precursor, spermidine.

G cluster_0 Polyamine Catabolism Spermine Spermine Spermidine Spermidine Spermine->Spermidine NAcSpermidine N1-acetylspermidine Spermidine->NAcSpermidine Acetyl-CoA Putrescine Putrescine NAcSpermidine->Putrescine SSAT SSAT (Spermidine/spermine N1-acetyltransferase) SSAT->Spermidine Catalyzes PAOX PAOX (Polyamine oxidase) PAOX->NAcSpermidine Catalyzes

Figure 1: Polyamine catabolism pathway showing N-acetylspermidine formation.

While spermidine promotes neuronal health, an overactive SSAT enzyme can lead to the accumulation of N-acetylspermidine, which has been linked to pathological processes like tau aggregation.

G cluster_1 Proposed Role of N-acetylspermidine in Tauopathy Stress Cellular Stress (e.g., in AD) SSAT Increased SSAT Activity Stress->SSAT NAcSpd N-acetylspermidine Accumulation SSAT->NAcSpd TauOligo Tau Oligomerization NAcSpd->TauOligo Promotes NFT Neurofibrillary Tangles (NFTs) TauOligo->NFT Neurodegen Neurodegeneration NFT->Neurodegen

Figure 2: N-acetylspermidine's proposed contribution to tau pathology.

In contrast, the neuroprotective effects of spermidine are often attributed to its ability to induce autophagy and reduce inflammation.

G cluster_2 Neuroprotective Pathways of Spermidine Spermidine Spermidine EP300 EP300 Acetyltransferase Spermidine->EP300 Inhibits NFkB NF-κB Signaling Spermidine->NFkB Inhibits Autophagy Autophagy Induction EP300->Autophagy Represses Protection Neuroprotection Autophagy->Protection Inflammation Neuroinflammation NFkB->Inflammation Promotes Inflammation->Protection Reduction of

Figure 3: Spermidine's protective mechanisms, contrasting with N-acetylspermidine.

Experimental Protocols

Protocol 1: Tau Oligomerization Assay in a Cellular Model

This protocol is based on the methodology used to demonstrate that N-acetylspermidine increases tau oligomerization in a murine neuroblastoma cell line[7][8].

Objective: To measure the effect of N-acetylspermidine on tau oligomerization.

Model: Monoclonal murine neuroblastoma cell line expressing split GFP-tau (N2a-ssGT). In this model, tau oligomerization brings the two halves of the GFP protein together, resulting in a measurable fluorescent signal.

Materials:

  • N2a-ssGT cells

  • 96-well assay plates (e.g., Corning 3603)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • N8-acetylspermidine dihydrochloride (e.g., Sigma-Aldrich A3658)

  • Aminoguanidine hydrochloride (to inhibit amine oxidases in serum)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Plating: Seed N2a-ssGT cells onto a 96-well assay plate at a density optimized for 72-hour growth. Allow cells to adhere overnight.

  • Preparation of Treatment Medium:

    • Prepare a stock solution of N8-acetylspermidine dihydrochloride in sterile water or an appropriate solvent.

    • On the day of treatment, prepare the final treatment medium. Dilute the N8-acetylspermidine stock to a final concentration of 30 μM in complete culture medium.

    • Crucially, supplement this medium with 1 mM aminoguanidine hydrochloride to inhibit bovine amine oxidase activity present in the fetal bovine serum, which could otherwise degrade the compound.

    • Prepare a vehicle control medium containing 1 mM aminoguanidine hydrochloride without N-acetylspermidine.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the treatment medium (30 µM N8-acetylspermidine) or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, and 72 hours).

  • Measurement of Tau Oligomerization:

    • At each time point, measure GFP fluorescence using a plate reader (e.g., BioTek Cytation 3) or capture images using a high-content imager.

    • Set the excitation and emission wavelengths appropriate for GFP (e.g., 485 nm and 528 nm, respectively).

    • If imaging, ensure consistent settings (exposure time, gain) across all wells.

  • Data Analysis:

    • Subtract background fluorescence from a blank well (medium only).

    • Normalize the fluorescence intensity of treated wells to the vehicle control wells at each time point.

    • Perform statistical analysis (e.g., ANOVA) to determine if there is a significant effect of the treatment over time.

G cluster_3 Workflow: Tau Oligomerization Assay Start Start Seed Seed N2a-ssGT cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare Prepare Treatment Media: - Vehicle Control - 30 µM N-acetylspermidine (Both with 1 mM Aminoguanidine) Incubate1->Prepare Treat Replace media and add treatments Prepare->Treat Incubate2 Incubate for 24, 48, 72 hours Treat->Incubate2 Measure Measure GFP Fluorescence (Plate Reader / Imager) Incubate2->Measure Analyze Analyze Data: Normalize to control, perform statistics Measure->Analyze End End Analyze->End

References

Determining the Effective Concentration of N1-Acetylspermidine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Acetylspermidine is a key metabolite in the polyamine metabolic pathway, produced by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][2] Polyamines are crucial for cell growth, differentiation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer.[1][3][4] N1-Acetylspermidine itself has been identified as a potential regulator of cell fate, particularly in stem cells, and is being investigated for its role in cancer progression and as a potential biomarker.[4][5][6]

These application notes provide a comprehensive guide for researchers to determine the effective concentration of N1-Acetylspermidine in various in vitro cell-based assays. Due to a lack of established EC50 or IC50 values in publicly available literature, this document focuses on providing detailed protocols to empower researchers to generate these crucial dose-response data for their specific cell models and biological questions.

Data Presentation: Establishing a Framework for Your Findings

Given the current gap in the literature, it is essential to systematically collect and present data on the effective concentration of N1-Acetylspermidine. Below is a template table that can be used to summarize empirical findings from the protocols detailed in this document.

Table 1: Experimentally Determined Effective Concentrations of N1-Acetylspermidine

Cell Line/TypeAssay TypeEndpoint MeasuredIncubation Time (hours)Effective Concentration (EC50/IC50) in µMBiological EffectReference
e.g., MCF-7MTT AssayCell Viability72[Insert your data]e.g., Inhibition[Your Lab/Date]
e.g., HT-29Colony FormationClonogenic Survival14 days[Insert your data]e.g., Inhibition[Your Lab/Date]
e.g., Hair Follicle Stem CellsEdU AssayCell Proliferation48[Insert your data]e.g., Stimulation[Your Lab/Date]
e.g., HepG2Western Blotp-AKT/total AKT ratio24[Insert your data]e.g., Modulation[Your Lab/Date]
[Add your experimental data here]

Experimental Protocols

The following protocols are foundational for determining the effective concentration of N1-Acetylspermidine. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., from nanomolar to millimolar) to identify the active range.

Protocol 1: Determining the Effect of N1-Acetylspermidine on Cell Viability using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • N1-Acetylspermidine (store as per manufacturer's instructions)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N1-Acetylspermidine in complete medium. Remove the old medium from the wells and add 100 µL of the N1-Acetylspermidine dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve N1-Acetylspermidine).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the percentage of cell viability against the log of the N1-Acetylspermidine concentration. Use a non-linear regression model to calculate the EC50 or IC50 value.

Protocol 2: Assessing the Impact of N1-Acetylspermidine on Cell Proliferation using EdU Incorporation Assay

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

Materials:

  • N1-Acetylspermidine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates (black, clear bottom for imaging)

  • EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit (commercially available)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for a period that allows for at least one cell doubling (e.g., 24 or 48 hours).

  • EdU Labeling: Two to four hours before the end of the incubation period, add EdU to the culture medium at a final concentration of 10 µM.

  • Fixation and Permeabilization: At the end of the incubation, discard the medium, and fix and permeabilize the cells according to the manufacturer's protocol of the EdU assay kit.

  • EdU Detection: Perform the click chemistry reaction to fluorescently label the incorporated EdU as per the kit's instructions.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imager. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst-positive).

  • Data Analysis: Plot the percentage of proliferating cells against the log of the N1-Acetylspermidine concentration and determine the EC50 or IC50.

Protocol 3: Evaluating the Effect of N1-Acetylspermidine on Signaling Pathways via Western Blotting

This protocol allows for the investigation of N1-Acetylspermidine's effect on specific protein expression and signaling pathways, such as the AKT/β-catenin pathway.[1][2]

Materials:

  • N1-Acetylspermidine

  • Cell line of interest

  • 6-well plates or larger culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of N1-Acetylspermidine for a predetermined time (e.g., 2, 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein. Plot the normalized band intensity or the phospho/total ratio against the N1-Acetylspermidine concentration to observe the dose-dependent effect.

Visualizations

Signaling Pathway of Polyamine Metabolism

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SSAT SSAT Spermidine->SSAT Spermine->SSAT N1_Acetylspermidine N1_Acetylspermidine N1_Acetylspermine N1_Acetylspermine ODC->Putrescine SSAT->N1_Acetylspermidine SSAT->N1_Acetylspermine

Caption: Polyamine metabolism and the role of SSAT.

Experimental Workflow for Determining Effective Concentration

Experimental_Workflow Cell_Culture 1. Cell Culture (Select appropriate cell line) Treatment 3. Treat Cells (Dose-response) Cell_Culture->Treatment Compound_Prep 2. N1-Acetylspermidine (Prepare serial dilutions) Compound_Prep->Treatment Incubation 4. Incubate (24, 48, 72 hours) Treatment->Incubation Viability 5a. Viability Assay (e.g., MTT) Incubation->Viability Proliferation 5b. Proliferation Assay (e.g., EdU) Incubation->Proliferation Signaling 5c. Signaling Assay (e.g., Western Blot) Incubation->Signaling Data_Collection 6. Data Collection (Absorbance, Fluorescence, Band Intensity) Viability->Data_Collection Proliferation->Data_Collection Signaling->Data_Collection EC50_Calc 7. Dose-Response Curve & EC50/IC50 Calculation Data_Collection->EC50_Calc

Caption: Workflow for determining the effective concentration.

Logical Relationship of N1-Acetylspermidine's Potential Effects

Logical_Relationship N1_AcSpd N1-Acetylspermidine (Exogenous Treatment) Cell_Viability Altered Cell Viability N1_AcSpd->Cell_Viability Cell_Proliferation Altered Cell Proliferation N1_AcSpd->Cell_Proliferation Signaling_Pathways Modulation of Signaling (e.g., AKT/β-catenin) N1_AcSpd->Signaling_Pathways HDAC_Activity HDAC10 Inhibition N1_AcSpd->HDAC_Activity

Caption: Potential cellular effects of N1-Acetylspermidine.

References

N-(3-((4-Aminobutyl)amino)propyl)acetamide: Application Notes and Protocols for Enhanced DNA and RNA Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-Acetylspermine, is a naturally occurring polyamine that plays a significant role in cellular metabolism and nucleic acid interactions. As a cationic molecule, it electrostatically interacts with the negatively charged phosphate backbone of DNA and RNA, leading to their condensation and stabilization. This property makes it a valuable reagent for protecting nucleic acids from degradation by nucleases and mechanical shearing during experimental procedures. These application notes provide detailed protocols and supporting data for utilizing N-(3-((4-Aminobutyl)amino)propyl)acetamide to enhance the stability of DNA and RNA in various research applications.

Principle of Action

The primary mechanism by which N-(3-((4-Aminobutyl)amino)propyl)acetamide stabilizes nucleic acids is through electrostatic interactions. The protonated amine groups of the molecule bind to the negatively charged phosphate groups of the nucleic acid backbone. This binding neutralizes the charge repulsion between the phosphate groups, allowing the nucleic acid to adopt a more compact and stable conformation. This condensed state physically protects the nucleic acid from enzymatic attack by DNases and RNases and reduces its susceptibility to mechanical damage.

dot

Application Notes and Protocols for the Quantification of N1-Acetylspermidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of N1-acetylspermidine in various biological matrices. The protocols outlined below are essential for researchers investigating the role of polyamines in cellular processes, disease pathogenesis, and for drug development professionals monitoring therapeutic interventions that target polyamine metabolism. N1-acetylspermidine has been identified as a potential biomarker in several diseases, including cancer and neurological disorders, making its precise measurement critical for clinical and preclinical research.[1][2][3][4]

Introduction to N1-Acetylspermidine

N1-acetylspermidine is a key metabolite in the polyamine pathway, formed through the acetylation of spermidine by spermidine/spermine N1-acetyltransferase (SSAT).[5] Polyamines are crucial for cell growth, differentiation, and proliferation.[6][7] The levels of acetylated polyamines, including N1-acetylspermidine, are often altered in pathological conditions, reflecting changes in polyamine metabolism.[1][2] Accurate quantification of N1-acetylspermidine in biological samples such as plasma, serum, urine, and tissues is therefore vital for understanding its biological significance and exploring its potential as a biomarker.[1][8][9]

Polyamine Metabolism Signaling Pathway

The following diagram illustrates the central role of N1-acetylspermidine within the polyamine metabolic pathway.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine Export Cellular Export N1_Acetylspermidine->Export Decarboxylated_SAM Decarboxylated S-adenosylmethionine SpdS Spermidine Synthase Decarboxylated_SAM->SpdS SpmS Spermine Synthase Decarboxylated_SAM->SpmS ODC ODC ODC->Ornithine SpdS->Putrescine SpmS->Spermidine SSAT SSAT SSAT->Spermidine SSAT->Spermine PAOX PAOX PAOX->N1_Acetylspermidine

Caption: Polyamine metabolic pathway highlighting the synthesis and catabolism of N1-acetylspermidine.

Methods for Quantification

Several analytical techniques are available for the quantification of N1-acetylspermidine, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used to measure N1-acetylspermidine and related polyamines.

MethodAnalyte(s)Biological MatrixLLOQLinearity RangeReference
LC-MS/MS N1-acetylspermine, N8-acetylspermidine, N1,N12-diacetylsperminePlasma, Urine, Saliva0.0375 ng/mL0.0375 - 2500 ng/mL[1]
LC-MS/MS 8 Polyamines including N1-acetyl-spermineSerum0.1 - 5 ng/mL1 - 500 ng/mL[8][9][10]
HPLC-FLD Polyamines (Putrescine, Spermidine, Spermine)Biological Fluids, Tissues, Cells0.5 nmol/mL (fluids), 0.1 nmol/mg (tissue)1 - 50 µM[6][7]
HPLC-FLD Polyamines (Putrescine, Spermidine, Spermine)Serum0.2 - 1.0 ng/mL0.1 - 250 ng/mL[11]
ELISA N1-AcetylspermidinePlasma, Cell Culture Supernatant3.5 nM8 - 312.5 nM[12][13]

Protocol 1: Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of N1-acetylspermidine and other polyamines.[1][8] This protocol describes a high-throughput method suitable for various biological fluids.[1]

Experimental Workflow

LCMS_Workflow Sample Biological Sample (Plasma, Urine, Saliva) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for N1-acetylspermidine quantification by LC-MS/MS.

Detailed Methodology

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of biological sample (plasma, urine, or saliva), add 200 µL of acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions

  • LC System: A UPLC system with a suitable column (e.g., C18) is recommended for good separation.[14]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for N1-acetylspermidine and the internal standard should be optimized for maximum sensitivity and specificity.

3. Data Analysis

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of N1-acetylspermidine in the unknown samples is determined from the calibration curve.

Protocol 2: Quantification by HPLC with Fluorescence Detection

This method involves pre-column derivatization of polyamines with a fluorescent agent, followed by separation and detection using HPLC.[6][7]

Experimental Workflow

HPLC_Workflow Sample Biological Sample (Tissue homogenate, Cells, Fluids) Deproteinization Deproteinization (e.g., with Perchloric Acid) Sample->Deproteinization Derivatization Derivatization (e.g., with Dansyl Chloride or OPA) Deproteinization->Derivatization HPLC HPLC Separation (Reversed-phase C18 column) Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis & Quantification Fluorescence->Data

Caption: Workflow for N1-acetylspermidine quantification by HPLC-FLD.

Detailed Methodology

1. Sample Preparation and Deproteinization [15]

  • For tissue samples (e.g., 50 mg), homogenize in a suitable buffer. For biological fluids (e.g., 10 µL), proceed directly to deproteinization.[6][7]

  • Add an equal volume of 1.2 N perchloric acid to the sample.[15]

  • Vortex and centrifuge at 12,000-15,000 x g for 10-15 minutes at 4°C.[15]

  • Collect the supernatant for derivatization.[15]

2. Pre-column Derivatization (using Dansyl Chloride) [15]

  • To 50 µL of the supernatant, add an internal standard (e.g., 1,6-diaminohexane).

  • Add 200 µL of saturated sodium carbonate.

  • Add 100 µL of 10 mg/mL dansyl chloride in acetone.

  • Incubate at 70°C for 15 minutes in the dark.

  • Add 100 µL of proline to stop the reaction.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene layer to dryness and reconstitute the residue in a suitable solvent for HPLC injection.

3. HPLC Conditions [6][7][15]

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the derivatizing agent (e.g., for OPA derivatives, excitation at 340 nm and emission at 450 nm).[6][7]

4. Data Analysis

  • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards, normalized to the internal standard.

Protocol 3: Quantification by ELISA

ELISA provides a high-throughput method for the quantification of N1-acetylspermidine, particularly in plasma and cell culture supernatants, without the need for extensive sample preparation or sophisticated instrumentation.[12][16][17]

Experimental Workflow

ELISA_Workflow Sample Biological Sample (Plasma, Cell Culture Supernatant) Precipitation Precipitation & Derivatization (as per kit instructions) Sample->Precipitation ELISA_Plate Competitive ELISA (Antigen-coated plate) Precipitation->ELISA_Plate Incubation Incubation with Sample/Standard and Antibody ELISA_Plate->Incubation Washing Washing Steps Incubation->Washing Detection Addition of Enzyme Conjugate and Substrate Washing->Detection Readout Measure Absorbance (e.g., at 450 nm) Detection->Readout Data Data Analysis & Quantification Readout->Data

Caption: General workflow for N1-acetylspermidine quantification by ELISA.

Detailed Methodology (Based on a typical competitive ELISA kit)[12][16]

1. Sample Preparation

  • Samples such as plasma or cell culture supernatant may require a precipitation and derivatization step as per the specific kit instructions.[12][16]

2. ELISA Procedure

  • Add standards, controls, and prepared samples to the wells of the microtiter plate coated with N1-acetylspermidine antigen.

  • Add the specific anti-N1-acetylspermidine antibody to each well.

  • Incubate for the recommended time (e.g., overnight) to allow for competitive binding.[12]

  • Wash the plate to remove unbound reagents.

  • Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase).

  • Incubate and wash the plate again.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis

  • A standard curve is constructed by plotting the absorbance values against the concentrations of the standards.

  • The concentration of N1-acetylspermidine in the samples is determined by interpolating their absorbance values on the standard curve. The optical density is inversely correlated with the N1-acetylspermidine concentration.[13][17]

References

N-acetylspermidine in Anti-Aging Research: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note to Researchers: While the therapeutic potential of polyamines in aging is an exciting and rapidly evolving field, current scientific literature does not support the direct application of N-acetylspermidine as an anti-aging intervention. This document summarizes the existing knowledge on N-acetylspermidine's role in the broader context of polyamine metabolism and aging, and provides detailed application notes for its precursor, spermidine, which has well-documented anti-aging properties.

N-acetylspermidine: A Catabolite, Not a Longevity Elixir

N-acetylspermidine is a key metabolite in the catabolism (breakdown) of polyamines. It is formed from spermidine through the action of the enzyme spermidine/spermine N1-acetyltransferase (SAT1). This acetylation is the rate-limiting step in polyamine degradation. Subsequently, N-acetylspermidine is oxidized by polyamine oxidase (PAO), converting it back to putrescine. This process, known as polyamine interconversion, is crucial for maintaining polyamine homeostasis within the cell.

Studies in aging models have shown that the activity of enzymes responsible for producing N-acetylspermidine increases with age in certain tissues. For instance, in the kidneys of aging rats, an increase in the activity of spermidine/spermine N1-acetyltransferase was observed, leading to an accumulation of N1-acetylspermidine. This suggests a potential role for N-acetylspermidine as a biomarker of age-related changes in polyamine metabolism, rather than a direct effector of longevity.

The Polyamine Catabolic Pathway

The following diagram illustrates the position of N-acetylspermidine within the polyamine metabolic pathway.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase N_acetylspermidine N-acetylspermidine Spermidine->N_acetylspermidine SAT1 Spermine->Spermidine Spermine oxidase N_acetylspermine N-acetylspermine Spermine->N_acetylspermine SAT1 N_acetylspermidine->Putrescine PAO N_acetylspermine->Spermidine PAO

Polyamine metabolism and the role of N-acetylspermidine.

Spermidine: The Anti-Aging Precursor

In stark contrast to the lack of evidence for N-acetylspermidine, its precursor, spermidine, has been extensively studied and is recognized for its potent anti-aging effects across various model organisms, from yeast to mammals.

Mechanism of Action: Autophagy Induction

The primary mechanism through which spermidine exerts its anti-aging effects is the induction of autophagy. Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates, which are known to accumulate during aging. By enhancing autophagy, spermidine helps to maintain cellular homeostasis and functionality.

Spermidine induces autophagy through several interconnected pathways:

  • Inhibition of Acetyltransferases: Spermidine inhibits the activity of several acetyltransferases, including EP300. This leads to the deacetylation of key autophagy-related proteins, thereby activating the autophagic process.

  • Modulation of Signaling Pathways: Spermidine has been shown to interact with and modulate key aging-related signaling pathways, including the mTOR and AMPK pathways, both of which are central regulators of autophagy.

The following diagram illustrates the signaling pathway of spermidine-induced autophagy.

Spermidine_Autophagy Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 inhibits Autophagy_Proteins Autophagy-related Proteins (e.g., Atg5, LC3) EP300->Autophagy_Proteins acetylates & inhibits Autophagy Autophagy Autophagy_Proteins->Autophagy promotes Cellular_Healthspan Increased Cellular Healthspan & Longevity Autophagy->Cellular_Healthspan

Spermidine induces autophagy by inhibiting EP300.
Quantitative Data on Spermidine's Anti-Aging Effects

The following table summarizes key quantitative data from studies investigating the effects of spermidine supplementation on lifespan in various model organisms.

Model OrganismTreatment DetailsLifespan ExtensionHealthspan ImprovementsReference
S. cerevisiae (Yeast)Spermidine supplementation in culture mediumIncreased chronological lifespanReduced age-associated markers--INVALID-LINK--
C. elegans (Nematode)Spermidine supplementation in culture medium~15% increase in mean lifespanIncreased stress resistance--INVALID-LINK--
D. melanogaster (Fruit Fly)Spermidine supplementation in dietUp to 30% increase in mean lifespanImproved memory and motor function--INVALID-LINK--
M. musculus (Mouse)Spermidine in drinking water~10% increase in median lifespanImproved cardiac function, reduced age-related pathologies--INVALID-LINK--

Experimental Protocols for Spermidine in Anti-Aging Research

The following are example protocols for administering spermidine to common model organisms in aging research. These should be adapted based on specific experimental goals and institutional guidelines.

In Vitro: Cell Culture Supplementation
  • Objective: To assess the effects of spermidine on cellular senescence and autophagy in cultured cells (e.g., human fibroblasts, PBMCs).

  • Reagents:

    • Spermidine trihydrochloride (Sigma-Aldrich, S2501 or equivalent)

    • Sterile phosphate-buffered saline (PBS)

    • Complete cell culture medium appropriate for the cell line

  • Protocol:

    • Prepare a sterile stock solution of spermidine (e.g., 100 mM in PBS) and store at -20°C.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (typically in the range of 1-100 µM).

    • Replace the medium of cultured cells with the spermidine-containing medium.

    • Incubate for the desired period (e.g., 24-72 hours).

    • Assess endpoints such as autophagy markers (LC3-II conversion, p62 degradation), senescence-associated β-galactosidase activity, or cell proliferation.

In Vivo: C. elegans Lifespan Assay
  • Objective: To determine the effect of spermidine on the lifespan of C. elegans.

  • Reagents:

    • Spermidine trihydrochloride

    • Nematode Growth Medium (NGM) agar plates

    • E. coli OP50 bacteria

    • Fluorodeoxyuridine (FUDR) to prevent progeny from hatching

  • Protocol:

    • Prepare NGM plates containing the desired final concentration of spermidine (e.g., 10-100 µM).

    • Seed the plates with a lawn of E. coli OP50.

    • Synchronize a population of worms to the L1 larval stage.

    • Transfer a defined number of L4 larvae to the spermidine-containing and control plates.

    • Add FUDR to the plates to prevent reproduction.

    • Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Transfer worms to fresh plates every 2-3 days.

    • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests.

In Vivo: Mouse Supplementation in Drinking Water
  • Objective: To investigate the long-term effects of spermidine on healthspan and lifespan in mice.

  • Reagents:

    • Spermidine trihydrochloride

    • Sterile drinking water

  • Protocol:

    • Prepare a stock solution of spermidine in sterile water.

    • Add the appropriate volume of the stock solution to the animals' drinking water to achieve the desired final concentration (e.g., 3 mM).

    • Provide the spermidine-containing water ad libitum.

    • Replace the water with a freshly prepared solution 2-3 times per week.

    • Monitor animal health, body weight, and food/water intake regularly.

    • At defined time points or at the end of the study, assess various healthspan parameters (e.g., cardiac function via echocardiography, glucose tolerance, cognitive function) and collect tissues for molecular analysis.

    • For lifespan studies, monitor survival and perform necropsies to determine the cause of death.

The following workflow diagram outlines a typical in vivo study using spermidine in mice.

Mouse_Study_Workflow Start Start of Study (e.g., 18-month-old mice) Treatment Administer Spermidine in Drinking Water (or vehicle control) Start->Treatment Monitoring Regular Monitoring (Health, Body Weight, Intake) Treatment->Monitoring Healthspan Periodic Healthspan Assessment (e.g., every 3 months) Monitoring->Healthspan Lifespan Lifespan Monitoring (until natural death) Monitoring->Lifespan Healthspan->Monitoring Tissues Tissue Collection (at study endpoint or defined time points) Healthspan->Tissues Analysis Molecular & Histological Analysis (Autophagy, Inflammation, etc.) Tissues->Analysis Endpoint End of Study Analysis->Endpoint Lifespan->Endpoint

Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for research purposes only. Please verify all protocols and compound information before use.

Important Note on Provided Information:

The user request provided conflicting information:

  • CAS Number: 34450-16-3, which corresponds to N1-Acetylspermidine hydrochloride .

  • Chemical Name: 3-((4-Chlorophenyl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold.

These are distinct chemical entities with different mechanisms of action. This document addresses both possibilities to provide a comprehensive resource. Section 1 details the use of N1-Acetylspermidine hydrochloride, while Section 2 covers the applications of pyrazolo[3,4-d]pyrimidine derivatives as a class of anticancer agents.

Section 1: N1-Acetylspermidine hydrochloride (CAS 34450-16-3)

Application Note

N1-Acetylspermidine is an acetylated derivative of the polyamine spermidine. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[1][2][3] N1-Acetylspermidine is a substrate for polyamine oxidase (PAO), an enzyme that catabolizes polyamines.[4] The oxidation of polyamines by PAO produces hydrogen peroxide (H₂O₂) and reactive aldehydes, which can induce oxidative stress and lead to apoptosis.[4][5]

In cancer research, N1-Acetylspermidine hydrochloride has been studied, particularly in combination with other agents like procyanidins, to enhance apoptosis in cancer cells. This synergistic effect is observed in colorectal cancer cell lines, such as SW620.[6] The therapeutic strategy involves leveraging the increased polyamine metabolism in tumor cells to generate cytotoxic levels of reactive oxygen species (ROS), leading to programmed cell death.[4][5]

Quantitative Data
Compound/CombinationCell LineConcentrationEffect
N1-Acetylspermidine HCl + ProcyanidinsSW620 (Colon Cancer)500 µMIncreased proportion of apoptotic cells
Signaling Pathway: Polyamine Catabolism-Induced Apoptosis

The diagram below illustrates how the enzymatic oxidation of polyamines like N1-Acetylspermidine can lead to apoptosis in cancer cells.

G cluster_cell Cancer Cell N1_AcS N1-Acetylspermidine PAO Polyamine Oxidase (PAO) N1_AcS->PAO Substrate ROS H₂O₂ + Aldehydes (ROS) PAO->ROS Generates Mito Mitochondria ROS->Mito Induces Damage CytC Cytochrome C Mito->CytC Releases Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Polyamine catabolism pathway leading to apoptosis.

Experimental Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is designed to quantify apoptosis in cancer cells treated with N1-Acetylspermidine hydrochloride, alone or in combination with other agents.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cancer cells (e.g., SW620)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed SW620 cells and treat them with the desired concentration of N1-Acetylspermidine HCl and/or procyanidins for the specified time (e.g., 24-48 hours). Include an untreated control group.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. Neutralize with serum-containing media.

    • Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Set up compensation and gates based on unstained and single-stained controls.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Section 2: Pyrazolo[3,4-d]pyrimidine Derivatives

Application Note

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, serving as a bioisostere of the adenine ring of ATP.[7][8] This structural mimicry allows derivatives of this class to act as competitive inhibitors for the ATP-binding site of a wide range of protein kinases.[9] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of targeted cancer therapy.[9]

Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): These inhibitors block downstream signaling pathways like PI3K/AKT and MAPK/ERK, which control cell proliferation and survival.[10][11][12]

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest (typically at the G2/M or S phase) and subsequent apoptosis.[13][14][15][16][17]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell proliferation, survival, and migration. Their inhibition can reduce tumor growth and induce apoptosis.[18][19][20]

These compounds are evaluated in cancer cell lines for their anti-proliferative and pro-apoptotic effects.

Quantitative Data: IC₅₀ Values of Representative Derivatives

EGFR Inhibitors

Compound Cell Line IC₅₀ (µM) Target(s)
Compound 16 MDA-MB-468 0.018 - 9.98 (GI₅₀) EGFR
Compound 15 Various 1.18 - 8.44 (GI₅₀) EGFR
Compound 12b A549 8.21 EGFRWT, EGFRT790M
Compound 12b HCT-116 19.56 EGFRWT, EGFRT790M
Compound 7d OVCAR-4 1.74 EGFR, ErbB2
Compound 7d ACHN 5.53 EGFR, ErbB2

GI₅₀: Concentration for 50% growth inhibition.[10][11][12]

CDK2 Inhibitors

Compound Cell Line IC₅₀ (nM) Target(s)
Compound 14 HCT-116 6 CDK2/Cyclin A
Compound 14 MCF-7 45 CDK2/Cyclin A
Compound 15 HCT-116 7 CDK2/Cyclin A
Compound 4a HCT116 / HepG2 210 (Enzymatic) CDK2

Data from multiple studies.[13][14][17]

Src Inhibitors

Compound Cell Line IC₅₀ (µM) Target(s)
S7 Daoy (Medulloblastoma) ~15 Src
S29 Daoy (Medulloblastoma) ~7.5 Src
SI163 Daoy (Medulloblastoma) ~7.5 Src

Data from a study on medulloblastoma cells.[18]

Signaling Pathways and Visualizations

1. EGFR Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ERK ERK RAS->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Blocks ATP Site EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade.

2. CDK2 and Cell Cycle Regulation

G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CDK2 CDK2/Cyclin E/A CDK2->S Promotes Entry Arrest Cell Cycle Arrest Inhibitor Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor Inhibitor->CDK2 Inhibits Inhibitor->Arrest Induces

Caption: CDK2 inhibition leading to cell cycle arrest.

3. Experimental Workflow for Compound Evaluation

Workflow for Evaluating Kinase Inhibitors Start Cancer Cell Culture Treatment Treat with Pyrazolo[3,4-d]pyrimidine (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Determine IC₅₀ Treatment->Viability Mechanism Mechanism of Action Studies Viability->Mechanism Western Western Blot (p-Kinase, p-Substrate) Mechanism->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis End Data Analysis & Conclusion Western->End CellCycle->End Apoptosis->End

Caption: A typical experimental workflow for inhibitor studies.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)

  • Complete culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

2. Western Blot for Kinase Phosphorylation

This protocol assesses the compound's ability to inhibit the phosphorylation of its target kinase.[21][22][23]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL reagent and capture the chemiluminescent signal.

  • Stripping and Re-probing: To check for total protein levels, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase and a loading control like β-actin.[24]

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle.[13]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase, indicating cell cycle arrest.

References

Troubleshooting & Optimization

N1-Acetylspermidine dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides comprehensive information on the solubility, stability, and handling of N1-Acetylspermidine dihydrochloride to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N1-Acetylspermidine dihydrochloride and what is its primary application in research?

A1: N1-Acetylspermidine is a monoacetylated derivative of the polyamine spermidine.[1] It serves as a substrate for polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[2] In research, it is often used to investigate polyamine metabolism and its role in cellular processes such as cell growth, differentiation, and apoptosis.[2][3] Recent studies have also implicated it in the regulation of hair follicle stem cell fate and as a protumor metabolite in acidic tumor microenvironments.[3][4]

Q2: What are the recommended storage conditions for N1-Acetylspermidine dihydrochloride?

A2: As a solid, N1-Acetylspermidine dihydrochloride is stable for at least four years when stored at -20°C.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended for storage for more than one day.[5]

Q3: Is N1-Acetylspermidine dihydrochloride cytotoxic?

A3: While N1-Acetylspermidine itself is a naturally occurring metabolite, high concentrations or its degradation products could potentially have physiological effects. For instance, the enzymatic degradation of polyamines can produce hydrogen peroxide and aminoaldehydes, which can be cytotoxic. It is always recommended to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Solubility Guide

The solubility of N1-Acetylspermidine dihydrochloride can vary depending on the solvent and the pH of the solution. It is a salt and is generally more soluble in aqueous solutions than in organic solvents.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water242.5931.98Sonication may be required.[7]
PBS (pH 7.2)1038.43Sonication may be recommended.[5][7]
DMSO0.10.38Purge with an inert gas.[7][8]

Note: The solubility in organic solvents like ethanol and methanol is not widely reported in the literature. Given its hydrophilic nature as a dihydrochloride salt, its solubility in alcohols is expected to be lower than in water.

Stability Profile

The stability of N1-Acetylspermidine dihydrochloride is influenced by pH, temperature, and the presence of enzymes.

pH Stability:

Temperature Stability:

As with most chemical compounds, long-term storage at elevated temperatures is not recommended. For long-term stability, the solid compound should be stored at -20°C.[5] Stock solutions are best stored at -80°C.[6] Avoid repeated freeze-thaw cycles which can lead to degradation.[6]

Enzymatic Degradation:

In biological systems, N1-Acetylspermidine is primarily degraded by the enzyme N1-acetylpolyamine oxidase (APAO). This enzyme catalyzes the oxidation of N1-acetylspermidine to putrescine and 3-acetamidopropanal.[10] This is a key step in the "back-conversion" pathway of polyamine metabolism.

G Spermidine Spermidine N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Putrescine Putrescine N1_Acetylspermidine->Putrescine APAO Acetamidopropanal Acetamidopropanal N1_Acetylspermidine->Acetamidopropanal APAO SSAT SSAT SSAT->N1_Acetylspermidine CoA CoA SSAT->CoA - CoA-SH APAO APAO APAO->Putrescine APAO->Acetamidopropanal H2O2 H2O2 APAO->H2O2 Acetyl_CoA Acetyl_CoA Acetyl_CoA->SSAT + Acetyl-CoA O2_H2O O2 + H2O O2_H2O->APAO

Enzymatic pathway of N1-Acetylspermidine metabolism.

Troubleshooting Guides

Issue 1: Precipitation of N1-Acetylspermidine Dihydrochloride in Solution

Symptoms:

  • Cloudiness or visible particles in the stock solution.

  • Precipitate forms immediately upon dilution into aqueous buffers or cell culture media.

  • Precipitate appears over time in the incubator.

Possible Causes and Solutions:

G start Precipitation Observed solubility_limit Solubility Limit Exceeded - Lower the final concentration. - Increase the volume of the diluent. - Prepare a more dilute stock solution. start->solubility_limit High Concentration? ph_issue Incompatible pH - Check the pH of your buffer/medium. - N1-Acetylspermidine dihydrochloride is acidic; neutral or alkaline pH may decrease solubility of the free base. - Test solubility in a buffer with a slightly acidic to neutral pH. start->ph_issue pH Shift? buffer_interaction Interaction with Buffer Components - High concentrations of phosphates or bicarbonates may cause precipitation. - Test solubility in a simpler buffer (e.g., HEPES, MOPS). start->buffer_interaction Complex Buffer? temp_issue Temperature Fluctuation - Ensure the solution is fully dissolved at room temperature before storage. - Avoid repeated freeze-thaw cycles by aliquoting. - Pre-warm the diluent before adding the stock solution. start->temp_issue Temperature Change? dissolution_issue Improper Dissolution - Ensure the compound is fully dissolved in the stock solvent (sonication may be necessary for aqueous solutions). - Add stock solution dropwise to the diluent while gently mixing. start->dissolution_issue Incomplete Dissolution?

Troubleshooting precipitation issues.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over time.

Possible Causes and Solutions:

  • Solution Instability: Aqueous solutions of N1-Acetylspermidine dihydrochloride are not recommended for long-term storage. Prepare fresh solutions for each experiment or use aliquots stored at -80°C for no longer than 6 months.

  • pH Shift in Culture: The addition of an acidic solution of N1-Acetylspermidine dihydrochloride may alter the pH of your cell culture medium. Ensure the final concentration of the compound does not significantly change the medium's pH. If necessary, adjust the pH of the stock solution or use a lower concentration.

  • Enzymatic Conversion: If your experimental system contains active polyamine oxidases, N1-Acetylspermidine may be rapidly converted to other polyamines. Consider this metabolic conversion when interpreting your results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

Materials:

  • N1-Acetylspermidine dihydrochloride (FW: 260.2 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 2.602 mg of N1-Acetylspermidine dihydrochloride.

  • Transfer the powder to a sterile conical tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for brief periods to aid dissolution.

  • To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.

G weigh Weigh 2.602 mg of N1-Acetylspermidine dihydrochloride dissolve Add 1 mL of sterile water and vortex/sonicate to dissolve weigh->dissolve filter Sterile filter through a 0.22 µm syringe filter dissolve->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -80°C aliquot->store

Workflow for preparing a sterile stock solution.
Protocol 2: Quantification of N1-Acetylspermidine in Biological Samples by HPLC

This protocol is adapted from a method for analyzing polyamines by derivatization with dansyl chloride followed by HPLC.[11]

Materials:

  • Perchloric acid (1.2 N)

  • Dansyl chloride solution

  • Saturated sodium carbonate solution

  • Proline solution

  • Toluene

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation and Deproteinization:

    • To 50 µL of your biological sample (e.g., cell lysate, tissue homogenate), add 50 µL of 1.2 N perchloric acid.

    • Vortex briefly and then centrifuge at 12,000-15,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant for the derivatization step.

  • Dansylation (Derivatization):

    • In a new tube, mix a portion of the supernatant with dansyl chloride solution and saturated sodium carbonate.

    • Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C) for a specified time.

    • Stop the reaction by adding a proline solution.

  • Extraction of Dansylated Polyamines:

    • Add toluene to the reaction mixture, vortex vigorously, and centrifuge to separate the phases.

    • Collect the upper organic (toluene) phase containing the dansylated polyamines.

    • Evaporate the toluene to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., acetonitrile/water mixture).

    • Inject the sample into the HPLC system.

    • Separate the dansylated polyamines on a C18 column using a gradient elution of acetonitrile and water.

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).

    • Quantify N1-Acetylspermidine by comparing its peak area to that of a standard curve prepared with known concentrations of N1-Acetylspermidine.

Note: This is a generalized protocol. Optimization of the derivatization conditions, HPLC gradient, and other parameters may be necessary for your specific application.

References

Technical Support Center: Optimizing N-acetylspermidine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of N-acetylspermidine in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired biological activity while avoiding cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for N-acetylspermidine in a new cell line?

A: For a new cell line, it is crucial to first establish a broad dose-response curve. We recommend starting with a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 µM to 5 mM). This initial range-finding experiment will help identify a narrower, more effective concentration window for subsequent, more detailed assays. One study has shown that a concentration of 5 mM N-acetylspermidine did not inhibit growth or viability in 293T cells[1].

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of N-acetylspermidine. What should I do?

A: Unexpectedly high cytotoxicity can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically ≤0.5%. Always include a solvent-only control to verify.

  • Compound Stability: N-acetylspermidine solutions should be freshly prepared. If sterile filtration is required, use a 0.22 µm filter; do not autoclave. Store stock solutions frozen and avoid repeated freeze-thaw cycles.

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a given compound. The cytotoxic threshold for your specific cell line may be lower than reported for other lines. It is essential to determine the optimal concentration for each cell type empirically.

  • Contamination: Regularly check your cell cultures for mycoplasma or other microbial contamination, which can affect cell health and response to treatment.

Q3: How do I prepare a stock solution of N-acetylspermidine?

A: N-acetylspermidine hydrochloride is soluble in water. To prepare a stock solution, dissolve the compound in sterile, nuclease-free water. For example, to make a 100 mM stock solution, dissolve 18.77 mg of N-acetylspermidine hydrochloride (MW: 187.68 g/mol ) in 1 mL of water. Sterile filter the solution and store it in aliquots at -20°C.

Q4: How can I differentiate between apoptosis and necrosis induced by N-acetylspermidine?

A: To distinguish between different modes of cell death, you can use a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. Additionally, you can perform western blot analysis for key apoptosis markers such as cleaved caspase-3 and PARP. The depletion of related polyamines, spermidine and spermine, has been shown to induce apoptosis through a mitochondria-mediated pathway[1][2].

Q5: I am not observing the expected biological effect of N-acetylspermidine. What could be the issue?

A: If you are not seeing the expected effect, consider the following:

  • Concentration: The concentration of N-acetylspermidine may be too low. Refer to the literature for concentrations that have been shown to be effective in similar experimental systems.

  • Incubation Time: The duration of treatment may be insufficient for the biological effect to manifest. Consider performing a time-course experiment.

  • Cell Density: The initial cell seeding density can influence the outcome of the experiment. Ensure consistent cell plating across all experiments.

  • Compound Activity: Verify the purity and integrity of your N-acetylspermidine stock.

Data Presentation

The following table summarizes reported non-toxic and biologically active concentrations of N-acetylspermidine in different cell lines. Note that direct IC50 values for N-acetylspermidine cytotoxicity are not widely reported in the literature.

Cell LineConcentrationObservationReference
HEK293T5 mMNo inhibition of growth or loss of viability.[1]
SW620 (colon cancer)500 µMUsed in combination with procyanidins to promote apoptosis.[3]
Hair Follicle Stem Cell (HFSC) OrganoidsNot specifiedThe highest concentration without overt toxicity was chosen for experiments.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of N-acetylspermidine using the MTT Assay

This protocol outlines a method to determine the concentration range of N-acetylspermidine that can be used in experiments without causing significant cell death.

Materials:

  • N-acetylspermidine hydrochloride

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of N-acetylspermidine in complete culture medium. A good starting point is a 2-fold serial dilution from a high concentration (e.g., 10 mM) down to a low concentration (e.g., 1 µM).

    • Include a "vehicle control" (medium with the same amount of solvent used to dissolve the N-acetylspermidine) and a "no treatment" control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of N-acetylspermidine.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the N-acetylspermidine concentration to generate a dose-response curve. The optimal non-cytotoxic concentration range will be the concentrations that show high cell viability (e.g., >90%).

Mandatory Visualizations

Signaling Pathway

PolyamineDepletion_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm N-acetylspermidine N-acetylspermidine Polyamine_Depletion Spermidine/Spermine Depletion N-acetylspermidine->Polyamine_Depletion Contributes to polyamine pool dysregulation Bax_increase Bax Increase Polyamine_Depletion->Bax_increase Bcl2_decrease Bcl-2 Decrease Polyamine_Depletion->Bcl2_decrease Mitochondrion Mitochondrial Outer Membrane Bax_increase->Mitochondrion Bcl2_decrease->Mitochondrion Cytochrome_c_release Cytochrome c Release Caspase9 Caspase-9 Activation Cytochrome_c_release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c_release

Caption: Mitochondria-mediated apoptosis pathway induced by polyamine depletion.

Experimental Workflow

Optimize_Nacetylspermidine_Concentration cluster_planning Phase 1: Range Finding cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Functional Assay Validation A Prepare broad range of N-acetylspermidine concentrations (e.g., 1 µM - 10 mM) B Treat cells in 96-well plate for 24h, 48h, 72h A->B C Perform cell viability assay (e.g., MTT) B->C D Determine approximate cytotoxic concentration C->D E Prepare narrow range of concentrations below cytotoxic threshold D->E F Repeat cell viability assay E->F G Identify highest concentration with no significant cytotoxicity (e.g., >90% viability) F->G H Use optimal concentration range in functional experiments G->H I Confirm desired biological effect without cytotoxicity H->I

Caption: Workflow for optimizing N-acetylspermidine concentration.

References

Troubleshooting inconsistent results in N1-Acetylspermidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving N1-Acetylspermidine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, from reagent handling to inconsistent data.

Compound Handling and Storage

  • Q1: How should I prepare and store N1-Acetylspermidine stock solutions?

    • A: N1-Acetylspermidine hydrochloride is a crystalline solid. For stock solutions, it is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL and in water up to 242.5 mg/mL.[1][2] It is also soluble in DMSO at around 0.1 mg/mL.[1][2] To prepare a stock solution, dissolve the compound in the solvent of choice, purging with an inert gas if possible.[1] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[1]

  • Q2: I'm concerned about the stability of N1-Acetylspermidine in my cell culture medium. How stable is it?

    • A: While specific stability data in cell culture media is not extensively documented in the provided results, polyamines can be metabolized by cells.[4] N1-Acetylspermidine can be taken up by cells and further metabolized by enzymes like acetylpolyamine oxidase (APAO) back to putrescine.[5] The stability can also be influenced by factors in the serum, as bovine serum contains a polyamine oxidase.[6] For experiments requiring stable concentrations over long incubation periods, consider replenishing the media with fresh N1-Acetylspermidine at regular intervals or using inhibitors of polyamine oxidase if experimentally appropriate.

Analytical & Quantification Issues

  • Q3: My HPLC results for N1-Acetylspermidine quantification are inconsistent. What are the common causes?

    • A: Inconsistent HPLC results can stem from several factors:

      • Sample Preparation: Incomplete deproteinization of biological samples can interfere with the analysis. Ensure your sample preparation method is optimized for your sample type (e.g., tissues, cells, biological fluids).[7]

      • Derivatization: Many HPLC methods for polyamines require pre- or post-column derivatization (e.g., with o-phthalaldehyde, dansyl chloride, or benzoyl chloride) to enable detection.[7][8][9] Inconsistent reaction times, pH, or reagent stability can lead to variable derivatization efficiency.

      • Chromatographic Separation: Poor resolution between N1-Acetylspermidine and its isomer, N8-Acetylspermidine, is a common issue.[9] Optimizing the mobile phase, particularly the organic solvent composition (e.g., methanol/acetonitrile gradients), and using a suitable column (e.g., C18) are crucial for achieving good separation.[9][10]

      • Standard Curve: Issues with the preparation of your standards, such as weighing errors or degradation, will directly impact the accuracy of your quantification.

  • Q4: I am having trouble separating N1-Acetylspermidine from N8-Acetylspermidine in my HPLC analysis. Any suggestions?

    • A: The separation of these isomers is challenging but achievable. A reported method uses a reversed-phase C18 column with a ternary mobile phase of water, methanol, and acetonitrile after derivatization with dansyl chloride.[9][10] The precise ratio and gradient of these solvents are key to achieving resolution. You may need to empirically optimize the gradient profile for your specific HPLC system and column.

  • Q5: I'm using an ELISA kit to measure N1-Acetylspermidine and my results have high variability between wells and plates. What should I check?

    • A: High variability in ELISA results often points to procedural inconsistencies.

      • Pipetting Technique: Ensure your pipettes are calibrated and that your technique is consistent for all wells, especially when preparing the standard curve.

      • Washing Steps: Inadequate washing can lead to high background and inconsistent results. Ensure all wells are thoroughly washed and completely aspirated between steps.[11][12]

      • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[11][12] Uneven temperature across the plate (edge effects) can be minimized by ensuring the plate is at room temperature before starting and using a plate sealer during incubations.[11][13]

      • Reagent Handling: Avoid repeated freeze-thaw cycles of reagents by preparing aliquots.[11] Ensure all reagents are at room temperature before use.[12]

Inconsistent Biological Effects

  • Q6: I am not observing the expected induction of autophagy with N1-Acetylspermidine treatment. What could be the reason?

    • A: Several factors can influence the cellular response to N1-Acetylspermidine:

      • Cell Type and Condition: The metabolic state of your cells can significantly impact their response. For instance, the expression of enzymes involved in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), can vary.[14]

      • Concentration and Duration: The effective concentration and treatment duration can be highly cell-type-specific. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your model.

      • Assay Method: Autophagy is a dynamic process (autophagic flux). A single time-point measurement of LC3-II by Western blot might be misleading. To properly assess autophagy, it's recommended to measure autophagic flux, for example, by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine or bafilomycin A1.[15][16]

      • Compound Purity: Ensure the purity of your N1-Acetylspermidine. Impurities could have confounding biological effects.

  • Q7: My cell viability assay results are inconsistent after N1-Acetylspermidine treatment. Why might this be happening?

    • A: Inconsistent cell viability can be due to:

      • Assay Interference: Some assay reagents can interact with the compound being tested. While not specifically reported for N1-Acetylspermidine, this is a possibility to consider. Run proper controls, including the compound in cell-free media with the assay reagent, to check for direct interactions.

      • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure a uniform cell suspension and careful pipetting when seeding plates.

      • Metabolic Effects: N1-Acetylspermidine is a biologically active metabolite. Its effects on cell proliferation can be complex and cell-type dependent, sometimes promoting growth and at other times being associated with stress or apoptosis.[14][17][18] The observed effect may depend on the specific context of your experiment.

Quantitative Data Summary

Table 1: HPLC Analysis Parameters for Polyamines

ParameterValue/RangeReference
Detection Limit 0.5 nmol/ml or 0.1 nmol/mg tissue[7]
Linear Range 1 - 50 µM[7]
Accuracy 2.5 - 4.2%[7]
Precision 0.5 - 1.4%[7]
Excitation Wavelength 340 nm[7]
Emission Wavelength 450 nm[7]

Table 2: Recommended Concentrations for In Vitro Experiments

ExperimentConcentration RangeNotesReference
Cell Viability Assays 1 - 100 µMHighly cell-type dependent. A dose-response is recommended.General Practice
Autophagy Induction 10 - 50 µMEffective concentrations may vary.General Practice
mTOR Pathway Analysis 10 - 50 µMTime-course and dose-response experiments are advisable.General Practice

Experimental Protocols

Protocol 1: Quantification of N1-Acetylspermidine by HPLC

This protocol is a generalized procedure based on pre-column derivatization with o-phthalaldehyde (OPA).

  • Sample Preparation (Cultured Cells):

    • Harvest approximately 1 x 10^6 cells.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of 0.2 M perchloric acid (PCA).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet protein.

    • Collect the supernatant for derivatization and analysis.[7]

  • Derivatization (Automated In-line):

    • The HPLC autosampler mixes the sample supernatant with an OPA reagent (e.g., o-phthalaldehyde and N-acetyl-L-cysteine in a borate buffer).[7] This yields a fluorescent derivative.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: Sodium acetate buffer with tetrahydrofuran.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the polyamines. Optimization is required to separate N1- and N8- isomers.[9]

    • Flow Rate: Approximately 1 mL/min.

    • Quantification: Calculate concentrations based on a standard curve generated from known concentrations of N1-Acetylspermidine.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of N1-Acetylspermidine and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for Autophagy (LC3) and mTOR Pathway (p-mTOR)

  • Cell Lysis:

    • After treatment with N1-Acetylspermidine, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]

  • SDS-PAGE: Separate the proteins on a 12-15% SDS-polyacrylamide gel for LC3-I/II separation or an 8% gel for mTOR.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and LC3-II), Phospho-mTOR (e.g., Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).[20][22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

  • Analysis: Quantify band intensities using densitometry. The ratio of LC3-II to the loading control is typically used to assess autophagosome formation. The ratio of p-mTOR to total mTOR indicates the level of mTOR activation.

Visualizations

experimental_workflow General Experimental Workflow for N1-Acetylspermidine Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare N1-Acetylspermidine Stock Solution treat_cells Treat Cells with N1-Acetylspermidine prep_stock->treat_cells seed_cells Seed Cells for Experiment seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability hplc Quantification of Metabolites (HPLC) treat_cells->hplc western Protein Analysis (Western Blot) treat_cells->western interpret Analyze and Interpret Results viability->interpret hplc->interpret western->interpret

Caption: A general workflow for N1-Acetylspermidine experiments.

signaling_pathway N1-Acetylspermidine, mTOR, and Autophagy Signaling N1_Spermidine Spermidine SSAT1 SSAT1 N1_Spermidine->SSAT1 mTORC1 mTORC1 N1_Spermidine->mTORC1 Inhibits Autophagy Autophagy N1_Spermidine->Autophagy Induces N1_Acetyl N1-Acetylspermidine SSAT1->N1_Acetyl N1_Acetyl->Autophagy Modulates? mTORC1->Autophagy Inhibits

Caption: Interplay between spermidine, mTOR, and autophagy.

troubleshooting_tree Troubleshooting Inconsistent Results start Inconsistent Results? issue_type Type of Issue? start->issue_type analytical Analytical (HPLC/ELISA) issue_type->analytical Analytical biological Biological (Cell Assays) issue_type->biological Biological analytical_check1 Check Sample Prep/Derivatization analytical->analytical_check1 analytical_check2 Verify Standard Curve analytical_check1->analytical_check2 analytical_check3 Optimize HPLC Separation analytical_check2->analytical_check3 analytical_solution Refine Analytical Protocol analytical_check3->analytical_solution biological_check1 Confirm Compound Purity & Stability biological->biological_check1 biological_check2 Perform Dose-Response & Time-Course biological_check1->biological_check2 biological_check3 Validate Assay (e.g., Autophagic Flux) biological_check2->biological_check3 biological_solution Optimize Experimental Conditions biological_check3->biological_solution

Caption: A decision tree for troubleshooting inconsistent results.

References

Long-term storage and handling of N-(3-((4-Aminobutyl)amino)propyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of N-(3-((4-Aminobutyl)amino)propyl)acetamide, also known as N1-acetylspermidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid N-(3-((4-Aminobutyl)amino)propyl)acetamide?

A1: For long-term storage, the solid form of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare stock solutions of N-(3-((4-Aminobutyl)amino)propyl)acetamide?

A2: Stock solutions can be prepared in various solvents. It is soluble in DMSO at a concentration of 0.1 mg/mL and in PBS (pH 7.2) at 10 mg/mL. For cell culture experiments, sterile-filtered aqueous solutions are commonly used.

Q3: How stable are solutions of N-(3-((4-Aminobutyl)amino)propyl)acetamide?

A3: The stability of N-(3-((4-Aminobutyl)amino)propyl)acetamide in solution can be influenced by factors such as pH and the presence of enzymes. Polyamines can be degraded by enzymes like polyamine oxidase (PAO). For optimal results, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: What are the primary safety precautions when handling this compound?

A4: N-(3-((4-Aminobutyl)amino)propyl)acetamide may cause skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Quantitative Data Summary

ParameterValueReference
Long-Term Storage (Solid) ≥ 4 years at -20°CProduct Information
Solubility in DMSO 0.1 mg/mLProduct Information
Solubility in PBS (pH 7.2) 10 mg/mLProduct Information

Troubleshooting Guides

Experimental Inconsistency or Failure

Q: My experimental results are inconsistent or show no effect of the compound. What could be the cause?

A: Several factors could contribute to inconsistent results. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Improper Storage: Confirm that the solid compound has been stored at -20°C.

    • Solution Degradation: Prepare fresh solutions for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. The compound can be degraded by polyamine oxidases present in serum-containing media.

  • Experimental Conditions:

    • Incorrect Concentration: Verify the final concentration of the compound in your assay. Serial dilutions should be prepared accurately.

    • pH of the Medium: Polyamines can be sensitive to pH. Ensure the pH of your experimental buffer or cell culture medium is within the optimal range for your assay. High pH can increase the uptake of polyamines and potentially lead to cellular stress[1].

  • Cell-Based Assays:

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.

    • Cellular Uptake: The mechanism of polyamine uptake can vary between cell types.

Analytical Issues (LC-MS/MS)

Q: I am observing poor peak shape (tailing, broad peaks) and carryover in my LC-MS/MS analysis of N-(3-((4-Aminobutyl)amino)propyl)acetamide. How can I resolve this?

A: These are common challenges in the analysis of polyamines due to their charge and polarity. Here are some troubleshooting strategies:

  • Peak Tailing/Broadening:

    • Mobile Phase Modifier: Use an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve peak shape.

    • Column Choice: Consider using a column specifically designed for polar compounds, such as a HILIC column, although this may present other challenges like carryover.

  • Sample-to-Sample Carryover:

    • Injector Wash: Implement a robust injector wash protocol between samples, using a strong organic solvent.

    • Blank Injections: Run blank injections between samples to assess and mitigate carryover.

Experimental Protocols

Cell Proliferation Assay using N-(3-((4-Aminobutyl)amino)propyl)acetamide

This protocol is adapted from a study on hair follicle stem cell (HFSC) organoids and can be modified for other cell types.[2][3]

1. Preparation of N-(3-((4-Aminobutyl)amino)propyl)acetamide Stock Solution:

  • Dissolve this compound in sterile water to prepare a 10 mM stock solution.
  • Sterilize the solution by passing it through a 0.22 µm filter.
  • Store aliquots at -80°C.

2. Cell Culture and Treatment:

  • Culture cells under standard conditions to the desired confluency.
  • On the day of the experiment, thaw an aliquot of the N-(3-((4-Aminobutyl)amino)propyl)acetamide stock solution.
  • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM).
  • Replace the existing medium in the cell culture plates with the medium containing the compound.
  • Incubate the cells for the desired treatment period (e.g., 72 hours).

3. Assessment of Cell Proliferation (EdU Incorporation Assay):

  • Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate for 2-24 hours.
  • Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for the EdU detection kit.
  • Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.
  • Analyze the cells by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.

Visualizations

Polyamine_Metabolism Simplified Polyamine Metabolism Pathway cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase Spermidine_cat Spermidine Spermine_cat Spermine N1_acetylspermidine N-(3-((4-Aminobutyl)amino)propyl)acetamide (N1-acetylspermidine) Putrescine_cat Putrescine N1_acetylspermidine->Putrescine_cat PAO N1_acetylspermine N1-acetylspermine Spermidine_return Spermidine N1_acetylspermine->Spermidine_return PAO Spermidine_cat->N1_acetylspermidine SSAT Spermine_cat->N1_acetylspermine SSAT

Caption: Role of N-(3-((4-Aminobutyl)amino)propyl)acetamide in polyamine metabolism.

Experimental_Workflow prep Prepare 10 mM Stock Solution in Sterile Water treat Treat Cells with Diluted Compound (e.g., 10 µM for 72h) prep->treat culture Culture Cells to Desired Confluency culture->treat edu Add 10 µM EdU (2-24h incubation) treat->edu harvest Harvest and Fix Cells edu->harvest click Click Chemistry Reaction (Fluorescent Labeling) harvest->click analyze Analyze by Flow Cytometry click->analyze result Quantify % of Proliferating Cells analyze->result

Caption: Workflow for Cell Proliferation Assay.

References

Identifying and minimizing off-target effects of N1-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N1-Acetylspermidine. The following sections offer troubleshooting advice and answers to frequently asked questions to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N1-Acetylspermidine and what is its primary biological role?

N1-Acetylspermidine (N1-AcSpd) is an acetylated derivative of the polyamine spermidine. Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[1][2] The acetylation of spermidine at the N1 position is a critical step in polyamine homeostasis, primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][3][4] This modification generally marks the polyamine for catabolism via acetylpolyamine oxidase (APAO) or for excretion from the cell, thereby reducing intracellular polyamine levels.[3][4]

Q2: What are the key enzymes that regulate N1-Acetylspermidine levels?

The intracellular concentration of N1-Acetylspermidine is principally regulated by two enzymes:

  • Spermidine/Spermine N1-acetyltransferase (SSAT or SAT1): This is the rate-limiting enzyme that synthesizes N1-AcSpd from spermidine and acetyl-CoA.[1][5][6] SSAT expression and activity are tightly regulated and can be induced by high levels of polyamines or certain external stimuli.[4][7]

  • Histone Deacetylase 10 (HDAC10): While most HDACs act on acetylated lysines in proteins, HDAC10 has been identified as a specific N8-acetylspermidine deacetylase.[8][9] It does not appear to deacetylate N1-AcSpd, highlighting a key biochemical distinction between N1- and N8-acetylated forms of spermidine.[8][10] This specificity is crucial when designing control experiments.

Q3: What are the known cellular effects of modulating N1-Acetylspermidine?

Altering N1-AcSpd levels can have significant downstream consequences. Experimentally, N1-AcSpd has been shown to:

  • Influence Cell Fate and Proliferation: In hair follicle stem cells, N1-AcSpd was identified as a determinant of cell fate, promoting self-renewal and proliferation.[2][11][12]

  • Impact the Tumor Microenvironment: Efflux of N1-AcSpd from hepatoma cells can foster an immunosuppressive tumor microenvironment by promoting the recruitment of regulatory T cells.[13]

  • Affect Polyamine Homeostasis: As a product of the primary polyamine catabolic pathway, its accumulation is linked to the depletion of spermidine and spermine, which can impact processes from protein synthesis to ion channel function.[3][14][15]

Q4: Can N1-Acetylspermidine directly interact with targets other than SSAT or APAO?

As an endogenous metabolite, N1-AcSpd is not typically screened for off-targets in the same way as synthetic drugs. However, its structural similarity to other polyamines like spermidine and spermine suggests potential for unintended interactions. Polyamines are known to interact with various negatively charged macromolecules, including DNA and RNA, and can modulate the activity of certain ion channels.[2][16][17] For example, spermidine and spermine are known physiological blockers of inward-rectifier potassium (K+) channels.[17][18] While direct, high-affinity binding of N1-AcSpd to a broad range of such "off-targets" is not well-documented, these interactions should be considered a potential source of unexpected effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving N1-Acetylspermidine.

Issue 1: Unexpected Changes in Cell Viability, Proliferation, or Phenotype

  • Question: I am treating my cells with N1-Acetylspermidine and observing unexpected cytotoxicity or a dramatic increase in proliferation that doesn't align with my hypothesis. How can I determine if this is an off-target effect?

  • Answer: Unanticipated cellular responses are common when modulating polyamine metabolism due to its central role in cell biology. The observed effect could be a direct off-target interaction or an indirect consequence of altered polyamine homeostasis.

    Recommended Troubleshooting Steps:

    • Confirm Dose-Response Relationship: Perform a comprehensive dose-response curve (e.g., 8-10 points) to confirm the effect is concentration-dependent and to establish a precise EC50/IC50 value.

    • Use Proper Controls:

      • Vehicle Control: Always include a vehicle-only control (e.g., DMSO, PBS).

      • Negative Control Compound: Use N8-acetylspermidine as a negative control. Since HDAC10 deacetylates the N8 but not the N1 position, comparing the effects of these two isomers can help isolate effects specific to N1-AcSpd versus those of general acetylated polyamines.[8]

      • Positive Control: If applicable, use spermidine itself as a positive control to compare the effect of the parent compound.

    • Rule out Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescent assays). Perform a target-minus or cell-free assay to ensure N1-AcSpd is not directly affecting the detection reagents.[19]

    • Genetic Target Validation: If you hypothesize the effect is mediated by the SSAT1/polyamine catabolism pathway, use siRNA or CRISPR to knock down SSAT1. A genuine on-target effect related to polyamine flux should be mimicked or occluded by SSAT1 modulation.[20][21]

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: My results with N1-Acetylspermidine vary significantly between experiments. What are the potential causes and solutions?

  • Answer: Reproducibility issues can stem from compound handling, experimental variability, or the complex nature of the biological system being studied.

    Recommended Troubleshooting Steps:

    • Verify Compound Integrity:

      • Purchase N1-Acetylspermidine from a reputable supplier and obtain a certificate of analysis to confirm purity.

      • Prepare fresh stock solutions regularly. Store stocks in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Standardize Cell Culture Conditions:

      • Ensure cell passage number, confluency, and serum batch are consistent across experiments, as these can influence cellular polyamine levels and metabolic state.

    • Run Orthogonal Assays: Confirm your primary finding using a different assay that measures the same biological endpoint via a different mechanism. For example, if you observe changes in cell viability with an MTT assay, validate this finding using a CellTiter-Glo (ATP-based) assay or by direct cell counting.[19] This helps rule out artifacts specific to one assay technology.

    • Monitor Polyamine Levels: If feasible, use HPLC to directly measure intracellular concentrations of putrescine, spermidine, spermine, and N1-AcSpd after treatment. This provides direct biochemical evidence that your treatment is affecting the intended metabolic pathway as expected.[6]

Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Effects

  • Question: I have a confirmed phenotypic hit with N1-Acetylspermidine, but I need to prove it is mediated by my target pathway and not an unknown off-target. What is the best strategy?

  • Answer: Rigorously distinguishing on-target from off-target effects is critical for validating any chemical probe. A multi-pronged approach combining genetic and pharmacological methods is the gold standard.

    Recommended Troubleshooting Steps:

    • Genetic Knockdown/Knockout: As the most definitive test, use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target (e.g., SSAT1). If the phenotype observed with N1-AcSpd treatment is lost or significantly reduced in the target-depleted cells, it strongly supports an on-target mechanism.[19][22]

    • Structure-Activity Relationship (SAR) by Analogs: Test structurally similar but functionally distinct analogs.

      • N8-acetylspermidine: As mentioned, this isomer is a substrate for a different enzyme (HDAC10) and serves as an excellent control.[8]

      • Spermidine: The parent compound. Does it produce a similar, stronger, or different effect?

      • Putrescine: The downstream product of the SSAT/APAO pathway. Does it rescue or mimic the effect?

    • Counter-Screening: Profile N1-Acetylspermidine against a panel of common off-targets, particularly those known to interact with polyamines, such as specific ion channels or kinases.[23][24] This is especially important if your observed phenotype (e.g., changes in membrane potential) suggests such an interaction.

Data Presentation: Potential Molecular Interactions

The table below summarizes key molecular players related to N1-Acetylspermidine metabolism and potential areas for off-target investigation.

Molecule/Target ClassRole / Interaction with N1-AcSpd or its PathwayPotential for Off-Target EffectRecommended Action
SSAT1 (SAT1) On-Target: Primary enzyme synthesizing N1-AcSpd from spermidine.[3][6]Low (as a product)Use SSAT1 knockdown/knockout to validate pathway dependence.
APAO On-Target: Oxidizes N1-AcSpd to putrescine.[14]Low (as a substrate)Measure pathway metabolites (putrescine) to confirm flux.
HDAC10 Specific for N8-AcSpd: Does not deacetylate N1-AcSpd.[8][9]Low (No direct interaction)Use N8-AcSpd as a negative control to probe for HDAC10-related effects.
Other HDACs No reported effect on histone deacetylation.[10]Very LowGenerally not a primary concern unless a specific hypothesis exists.
Inward-Rectifier K+ Channels Modulated by parent polyamines (spermidine, spermine).[17][18]ModerateIf observing effects on cell excitability or membrane potential, consider electrophysiology or specific channel blocker experiments.
NMDA Receptors Modulated by extracellular spermine.[17]Low to ModerateRelevant for neuroscience applications; test with specific NMDA receptor antagonists if neurological effects are observed.
Nucleic Acids (DNA/RNA) Parent polyamines bind to stabilize negative charges.[2][16]Low (non-specific)Difficult to test directly. Effects are likely broad and non-specific. Use inactive analogs to control for general polycationic effects.

Visualizations

Diagram 1: Polyamine Metabolism Pathway

Polyamine_Metabolism cluster_synthesis Biosynthesis cluster_catabolism N1-Catabolism Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine + aminopropyl group Spermine Spermine Spermidine->Spermine + aminopropyl group SSAT1 SSAT1 (SAT1) Spermidine->SSAT1 Spermine->SSAT1 N1_AcSpd N1-Acetylspermidine Export Cellular Export N1_AcSpd->Export APAO APAO N1_AcSpd->APAO N1_AcSpm N1-Acetylspermine N1_AcSpm->Export N8_AcSpd N8-Acetylspermidine HDAC10 HDAC10 N8_AcSpd->HDAC10 ODC->Putrescine -CO2 SSAT1->N1_AcSpd + Acetyl-CoA APAO->Putrescine Oxidation HDAC10->Spermidine - Acetyl

Caption: Core pathways of polyamine biosynthesis and N1-acetyl-mediated catabolism.

Diagram 2: Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Start: Phenotypic Hit Observed with N1-AcSpd DoseResponse 1. Confirm with Full Dose-Response Curve Start->DoseResponse Orthogonal 2. Validate with Orthogonal Assay DoseResponse->Orthogonal Controls 3. Test Negative Controls (e.g., N8-AcSpd) Orthogonal->Controls Decision1 Phenotype Confirmed & Specific? Controls->Decision1 Genetic 4. Genetic Validation (e.g., SSAT1 siRNA/CRISPR) Decision1->Genetic Yes Artifact Conclusion: Likely Artifact or Non-Specific Effect Decision1->Artifact No Decision2 Phenotype Abolished? Genetic->Decision2 OnTarget Conclusion: Likely On-Target Effect (via Polyamine Flux) Decision2->OnTarget Yes OffTarget Hypothesize & Test Potential Off-Targets Decision2->OffTarget No CounterScreen 5. Counter-Screening (e.g., Kinase, Ion Channel Panels) OffTarget->CounterScreen End Validated Off-Target Identified CounterScreen->End

Caption: A workflow for validating hits and identifying potential off-target effects.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Unexpected Phenotype Q1 Is the effect dose-dependent? Start->Q1 A1_No Check for assay interference or compound degradation. Q1->A1_No No Q2 Is the effect reproducible across experiments? Q1->Q2 Yes A2_No Standardize protocols: - Cell passage/confluency - Reagent quality - Fresh compound stocks Q2->A2_No No Q3 Does an inactive analog (N8-AcSpd) fail to show the effect? Q2->Q3 Yes A3_No Suspect non-specific effect related to polyamines or a shared off-target. Q3->A3_No No Q4 Does SSAT1 knockdown abolish the effect? Q3->Q4 Yes A4_Yes High Confidence: On-target effect mediated by polyamine catabolism. Q4->A4_Yes Yes A4_No High Confidence: Off-target effect. Proceed to counter-screening. Q4->A4_No No

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: General Cell Viability Counter-Screen (MTT Assay)

This protocol is designed to assess the general cytotoxicity of N1-Acetylspermidine.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • N1-Acetylspermidine (high-purity)

  • Vehicle (e.g., sterile PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of N1-Acetylspermidine in complete medium. A common starting range is 100 µM down to 1 nM. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of N1-AcSpd or vehicle. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix gently by pipetting to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the normalized viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Target Validation by siRNA-Mediated Knockdown of SSAT1

This protocol describes how to test if the effect of N1-Acetylspermidine is dependent on its primary synthesizing enzyme, SSAT1.

Materials:

  • Cells of interest

  • SSAT1-targeting siRNA and a non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • 6-well or 12-well plates

  • Reagents for downstream analysis (e.g., qPCR for knockdown validation, primary assay reagents)

Procedure:

  • Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so they reach 50-70% confluency on the day of transfection.

  • Transfection Complex Preparation (per well of a 12-well plate):

    • Tube A: Dilute 20 pmol of siRNA (either SSAT1-targeting or non-targeting control) into 50 µL of Opti-MEM.

    • Tube B: Dilute 1.5 µL of transfection reagent into 50 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 100 µL siRNA-lipid complex dropwise to the cells. Gently swirl the plate to mix. Incubate for 48-72 hours.

  • Knockdown Validation (Parallel Plate): After the incubation period, lyse a parallel set of transfected cells to isolate RNA or protein. Confirm SSAT1 knockdown using qPCR or Western blot, comparing the SSAT1-siRNA treated cells to the non-targeting control. A knockdown efficiency of >70% is recommended.

  • Phenotypic Assay: Re-plate the transfected cells (SSAT1-KD and control-siRNA) into 96-well plates. Allow them to adhere, then treat with N1-Acetylspermidine as described in your primary assay.

  • Analysis: Compare the effect of N1-Acetylspermidine in the SSAT1-KD cells versus the control cells.

    • If the effect is abolished or significantly reduced in SSAT1-KD cells , it suggests the phenotype is dependent on SSAT1 and likely related to on-target polyamine flux.

    • If the effect remains unchanged , it suggests the phenotype is independent of SSAT1 and is likely an off-target effect.

References

Technical Support Center: Control Experiments for N-acetylspermidine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-acetylspermidine (N-AcSpd) in cell culture experiments. The information is tailored for scientists in academic research and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylspermidine and why is it important in cell culture experiments?

N-acetylspermidine (N-AcSpd) is an acetylated derivative of the polyamine spermidine. It is endogenously produced by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] Polyamines are crucial for cell growth, proliferation, and differentiation.[1][2] N-AcSpd itself has been identified as a regulator of cell fate, capable of influencing processes like stem cell self-renewal and proliferation.[3] Its levels are often altered in cancer and other diseases, making it a molecule of interest for therapeutic research.[4]

Q2: What are the expected effects of N-acetylspermidine treatment on cells?

The effects of N-AcSpd can be cell-type dependent. In some contexts, it promotes cell cycle progression and proliferation.[3] In others, particularly at higher concentrations, it or its metabolic precursors/analogs can induce apoptosis or autophagy.[5] It is essential to perform dose-response and time-course experiments to determine the specific effects on your cell line of interest.

Q3: What are the key negative controls to include in an N-acetylspermidine treatment experiment?

Robust negative controls are critical for interpreting your results accurately. The following should be included:

  • Vehicle Control: This is the most crucial control. Cells should be treated with the same solvent used to dissolve the N-AcSpd (e.g., DMSO, PBS) at the same final concentration as the highest N-AcSpd dose. This ensures that any observed effects are due to N-AcSpd and not the vehicle.

  • Untreated Control: This group of cells receives only fresh culture medium and serves as a baseline for normal cell behavior and health.

Q4: What positive controls can be used to validate the experimental system?

Positive controls help confirm that your assays are working correctly and that your cells are responsive to known stimuli.

  • For Proliferation Assays: A known growth factor or mitogen for your specific cell line (e.g., EGF, FGF) can be used to confirm that the cells are capable of proliferating.

  • For Apoptosis Assays: A well-characterized apoptosis-inducing agent like staurosporine or doxorubicin can be used to validate your apoptosis detection methods (e.g., Annexin V/PI staining, caspase activity assays).[6]

  • For Autophagy Assays: Rapamycin or starvation (culturing in nutrient-deprived medium) are common inducers of autophagy and can be used to confirm the functionality of autophagy detection methods (e.g., LC3-II conversion by Western blot).

Q5: How can I be sure the observed effects are specific to N-acetylspermidine?

To confirm the specificity of N-AcSpd's effects, consider the following experiments:

  • SSAT Inhibition: Since SSAT is the enzyme responsible for endogenous N-AcSpd production, using a specific SSAT inhibitor can help determine if the observed phenotype is dependent on intracellular N-AcSpd levels.

  • siRNA-mediated Knockdown of SSAT: Transfecting cells with siRNA targeting SSAT will reduce its expression and consequently lower endogenous N-AcSpd levels.[4] This can be a powerful tool to study the effects of N-AcSpd depletion.

  • Rescue Experiments: If N-AcSpd depletion (e.g., via SSAT knockdown) leads to a specific phenotype, a rescue experiment can be performed by adding exogenous N-AcSpd to see if the original phenotype is restored.

Troubleshooting Guide

Problem 1: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent cell seeding density, variations in treatment timing, or degradation of N-acetylspermidine stock solution.

  • Solution:

    • Ensure precise cell counting and even seeding in all wells/dishes.

    • Standardize the timing of cell seeding, treatment, and harvesting.

    • Prepare fresh N-AcSpd working solutions from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Problem 2: No observable effect of N-acetylspermidine treatment.

  • Possible Cause: The concentration of N-AcSpd may be too low, the treatment duration too short, or the chosen cell line may be insensitive. The compound may have degraded.

  • Solution:

    • Perform a dose-response study with a wider range of N-AcSpd concentrations.

    • Conduct a time-course experiment to assess effects at different time points.

    • Verify the activity of your N-AcSpd stock. If possible, confirm its identity and purity.

    • Research the literature to see if the chosen cell line is known to be responsive to polyamine pathway modulation.

Problem 3: Unexpected cytotoxicity at low concentrations of N-acetylspermidine.

  • Possible Cause: The cell line may be particularly sensitive to alterations in polyamine metabolism. The vehicle used to dissolve N-AcSpd could be toxic at the concentration used.

  • Solution:

    • Perform a toxicity test of the vehicle alone at the same concentrations used in the experiment.

    • Lower the starting concentration range in your dose-response experiments.

    • Ensure the health and viability of your cells before starting the experiment. Stressed cells can be more susceptible to treatment-induced toxicity.

Problem 4: Difficulty in interpreting autophagy induction.

  • Possible Cause: Autophagy is a dynamic process, and a single time-point measurement of autophagy markers can be misleading. An increase in autophagosomes could indicate either induction of autophagy or a blockage in the autophagic flux.

  • Solution:

    • Measure autophagic flux by treating cells with N-AcSpd in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates a true induction of autophagy.

    • Analyze multiple autophagy markers, such as LC3-II conversion, p62/SQSTM1 degradation, and the formation of autophagic vacuoles by electron microscopy.

Data Presentation

Table 1: Dose-Response of N-acetylspermidine on Cell Viability

Cell LineN-AcSpd Concentration (µM)Treatment Duration (hours)AssayObserved Effect
Mouse Embryonal Carcinoma (P19)1 - 5024MTTDose-dependent decrease in viability (IC50 ~20 µM)[6]
Human Retinal Pigment Epithelial (ARPE-19)1 - 3024MTTNo significant cytotoxicity observed[1]
Human Breast Cancer (MCF-7)Not specified24, 48, 72Not specifiedElevated intracellular levels upon doxorubicin treatment
Human Melanoma (MALME-3)Not specified48Growth InhibitionAccumulation of N-acetylspermidine with BESPM treatment[7]

Table 2: Time-Course of N-acetylspermidine Effects on Cell Proliferation

Cell LineN-AcSpd ConcentrationTime Points (hours)AssayObserved Effect
Hair Follicle Stem CellsNot specified72EdU IncorporationIncreased proliferation[3]
Hepatocellular Carcinoma (HepG2)Not specified8 - 18HPLCIncreased levels with HGF treatment
Colorectal Carcinoma (HCT116)Not specifiedNot specifiedNot specifiedSSAT induction with 5-FU or oxaliplatin

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of N-acetylspermidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of N-AcSpd or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N-acetylspermidine or controls as described above.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Monitoring Autophagy by LC3-II Western Blot

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N-acetylspermidine or controls. For autophagic flux assessment, treat a parallel set of wells with a lysosomal inhibitor (e.g., Bafilomycin A1) for the last few hours of the treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against LC3. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation and Planning cluster_treatment Phase 2: N-acetylspermidine Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_validation Phase 4: Specificity and Mechanism start Cell Line Selection and Culture dose_response Dose-Response & Time-Course Pilot start->dose_response treatment Treat Cells with N-AcSpd (and Controls) dose_response->treatment neg_controls Negative Controls: - Vehicle - Untreated treatment->neg_controls pos_controls Positive Controls: (assay-dependent) treatment->pos_controls viability Cell Viability/ Proliferation Assays treatment->viability apoptosis Apoptosis Assays treatment->apoptosis autophagy Autophagy Assays treatment->autophagy ssat_inhibition SSAT Inhibition viability->ssat_inhibition sirna SSAT siRNA Knockdown apoptosis->sirna rescue Rescue Experiment autophagy->rescue

Experimental workflow for N-acetylspermidine studies.

signaling_pathway cluster_upstream Polyamine Metabolism cluster_downstream Cellular Processes cluster_signaling Signaling Intermediates spermidine Spermidine ssat SSAT spermidine->ssat acetyl-CoA nacspd N-acetylspermidine (N-AcSpd) ssat->nacspd catalysis akt AKT/mTOR Pathway nacspd->akt modulates hdac10 HDAC10 nacspd->hdac10 interacts with ep300 EP300 nacspd->ep300 may inhibit proliferation Cell Proliferation & Cell Cycle autophagy Autophagy apoptosis Apoptosis akt->proliferation promotes akt->apoptosis inhibits ep300->autophagy inhibits

N-acetylspermidine signaling interactions.

References

Technical Support Center: N1-Acetylspermidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Acetylspermidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of N1-acetylspermidine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I prepare aqueous solutions of N1-acetylspermidine?

For optimal solubility, N1-acetylspermidine hydrochloride can be dissolved directly in aqueous buffers such as PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.[1] For some applications, a stock solution can be prepared in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.[1]

Q2: What is the recommended storage condition for aqueous solutions of N1-acetylspermidine?

Based on product information from suppliers, it is strongly recommended not to store aqueous solutions of N1-acetylspermidine for more than one day.[1] This suggests that the compound has limited stability in aqueous buffers. For long-term storage, it is best to store the compound as a solid at -20°C, protected from moisture.[1][2]

Q3: What is the primary degradation pathway for N1-acetylspermidine in aqueous solutions?

While specific studies on N1-acetylspermidine are limited, the primary non-enzymatic degradation pathway is expected to be the hydrolysis of the N1-acetyl (amide) bond. This reaction would yield spermidine and acetic acid. The rate of this hydrolysis is generally dependent on pH and temperature.[3][4]

Q4: How do pH and temperature affect the stability of N1-acetylspermidine in aqueous solutions?

Amide bond hydrolysis is typically accelerated at both low (acidic) and high (basic) pH, with a region of greater stability around neutral pH.[3] Increased temperature will also increase the rate of degradation. For instance, chemical degradation studies are often accelerated by heating solutions to 50-70°C.[5][6]

Q5: Can I freeze aqueous solutions of N1-acetylspermidine for long-term storage?

While freezing can slow down chemical reactions, the stability of N1-acetylspermidine in frozen aqueous solutions has not been extensively studied. Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound and the integrity of the solution.[7] Given the recommendation against storing aqueous solutions for extended periods, it is best to prepare fresh solutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of N1-acetylspermidine in your working solution.Prepare fresh aqueous solutions of N1-acetylspermidine for each experiment. Avoid using solutions that are more than 24 hours old.[1]
Lower than expected potency or concentration of N1-acetylspermidine. Hydrolysis of the N1-acetyl group, converting it to spermidine.Verify the purity of your solid compound. Prepare solutions immediately before use. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section).
Precipitation observed in the aqueous solution. Poor solubility or degradation product formation.Ensure the concentration is within the solubility limits (approx. 10 mg/mL in PBS).[1] If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation.
Need to confirm the identity and concentration of N1-acetylspermidine in solution. Uncertainty about the stability under specific experimental conditions.Use an analytical method such as HPLC or LC-MS to quantify N1-acetylspermidine and detect potential degradation products like spermidine.[8][9][10]

Quantitative Data on N1-Acetylspermidine Degradation

Table 1: Illustrative Half-life (t½) of N1-Acetylspermidine in Aqueous Buffers at Different pH and Temperatures

pHTemperatureEstimated Half-life (t½)Primary Degradation Product
3.037°CHours to DaysSpermidine
5.025°CWeeksSpermidine
7.44°CDays to WeeksSpermidine
7.425°CDaysSpermidine
7.437°CHours to DaysSpermidine
9.025°CDaysSpermidine

Experimental Protocols

Protocol for Assessing the Chemical Stability of N1-Acetylspermidine in Aqueous Solution (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to determine the stability of N1-acetylspermidine under your specific experimental conditions.

1. Materials:

  • N1-acetylspermidine hydrochloride

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7.4, 9)

  • High-purity water

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC or LC-MS system for analysis

  • Spermidine standard (for degradation product identification)

2. Solution Preparation:

  • Prepare a stock solution of N1-acetylspermidine in your chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into aliquots for each time point and condition to avoid repeated sampling from the same vial.

3. Incubation:

  • Place the aliquots in a temperature-controlled environment (e.g., 25°C and 37°C).

  • Protect samples from light to exclude photolytic degradation as a variable, unless it is a condition being studied.

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection).

  • Quantify the peak area of N1-acetylspermidine and any new peaks that appear over time.

  • Compare the retention time of the major degradation product with that of a spermidine standard to confirm its identity.

5. Data Analysis:

  • Plot the concentration of N1-acetylspermidine versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) of N1-acetylspermidine under each condition.

G Workflow for N1-Acetylspermidine Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare N1-Acetylspermidine Solution in Buffer aliquot Aliquot for Time Points prep_solution->aliquot incubate Incubate at Desired Temperature(s) aliquot->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify N1-Acetylspermidine analyze->quantify identify Identify Degradation Products analyze->identify plot Plot Concentration vs. Time quantify->plot calculate Calculate Rate Constant and Half-life identify->calculate plot->calculate

Caption: Workflow for assessing N1-acetylspermidine stability.

Biological Degradation Pathway

In biological systems, the degradation of N1-acetylspermidine is an enzymatic process. It is a key step in polyamine catabolism.

  • Acetylation: Spermidine is first acetylated at the N1 position by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3][11]

  • Oxidation: N1-acetylspermidine is then oxidized by N1-acetylpolyamine oxidase (APAO), which results in the formation of putrescine and 3-acetamidopropanal.[12]

G Biological Degradation of N1-Acetylspermidine spermidine Spermidine ssat SSAT spermidine->ssat n1_acetylspermidine N1-Acetylspermidine apao APAO n1_acetylspermidine->apao putrescine Putrescine acetamidopropanal 3-Acetamidopropanal ssat->n1_acetylspermidine apao->putrescine apao->acetamidopropanal

Caption: Enzymatic degradation pathway of N1-acetylspermidine.

References

How to improve the cellular uptake of N-(3-((4-Aminobutyl)amino)propyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of N-(3-((4-Aminobutyl)amino)propyl)acetamide.

Compound Identification

N-(3-((4-Aminobutyl)amino)propyl)acetamide is also known as N1-Acetylspermidine . It is a mono-acetylated derivative of the natural polyamine, spermidine. At physiological pH, its amino groups are protonated, making it a polycationic molecule that does not readily diffuse across cell membranes.[1]

Table 1: Physicochemical Properties of N-(3-((4-Aminobutyl)amino)propyl)acetamide

PropertyValueSource
CAS Number 14278-49-0[2]
Molecular Formula C₉H₂₁N₃O[2]
Molecular Weight 187.28 g/mol [2]
Synonyms N1-Acetylspermidine, N1-Monoacetylspermidine[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cellular uptake of N-(3-((4-Aminobutyl)amino)propyl)acetamide?

As a polyamine analog, N-(3-((4-Aminobutyl)amino)propyl)acetamide is primarily internalized via the Polyamine Transport System (PTS).[3] This is not a single transporter but a complex, energy-dependent process.[1] Current models suggest that uptake is mediated by endocytosis, potentially involving caveolae-dependent pathways.[4][5] The process can be conceptualized in a few steps: the positively charged molecule first binds to negatively charged heparan sulfate proteoglycans on the cell surface, which facilitates its internalization into endosomes.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound N1-Acetylspermidine (Cationic) MembraneReceptor Heparan Sulfate Proteoglycans Compound->MembraneReceptor Electrostatic Binding Endocytosis Endocytosis (Caveolae-dependent) MembraneReceptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Vesicle Formation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape (Rate-limiting step)

Caption: Proposed mechanism for polyamine analog uptake.

Q2: I am observing low cellular uptake of my compound. What are the potential reasons and how can I troubleshoot this?

Low cellular uptake can stem from several factors. The primary issues to investigate are the activity of the Polyamine Transport System (PTS) in your chosen cell line and your experimental conditions.

Common Causes for Low Uptake:

  • Cell Line Choice: The PTS is not equally active in all cell lines. Its activity is significantly higher in rapidly proliferating cells, such as many cancer cell lines, compared to quiescent or slow-growing cells.[6]

  • Low PTS Activity: If intracellular polyamine pools are high, the cell will downregulate the PTS to prevent toxicity, reducing the uptake of your compound.[7]

  • Experimental Conditions: Factors like incubation time, compound concentration, and media composition can significantly impact uptake.

  • Compound Stability: Degradation of the compound in the culture medium can lead to apparently low uptake.

Start Start: Low Cellular Uptake Observed CheckCellLine Is the cell line known for high proliferation or high PTS activity? Start->CheckCellLine CheckDFMO Have you tried upregulating PTS with a biosynthesis inhibitor (e.g., DFMO)? CheckCellLine->CheckDFMO Yes SwitchCellLine Action: Use a positive control cell line (e.g., L3.6pl, HCT116) or switch to a cancer cell line. CheckCellLine->SwitchCellLine No CheckAssay Are assay parameters (time, concentration, stability) optimized? CheckDFMO->CheckAssay Yes UseDFMO Action: Pre-treat cells with DFMO to deplete endogenous polyamines and upregulate PTS. CheckDFMO->UseDFMO No ConsiderAlternatives Consider Alternative Delivery Strategies: - Nanoparticles - Lipofection - Electroporation CheckAssay->ConsiderAlternatives Still Low OptimizeAssay Action: Perform time-course and dose-response experiments. Verify compound stability via HPLC/MS. CheckAssay->OptimizeAssay No End Problem Solved CheckAssay->End Yes SwitchCellLine->CheckDFMO UseDFMO->CheckAssay OptimizeAssay->End

Caption: Troubleshooting workflow for low cellular uptake.

Q3: How can I enhance uptake through the native Polyamine Transport System (PTS)?

You can pharmacologically upregulate the PTS by depleting the cell's natural intracellular polyamine pools. The most common method is to use α-difluoromethylornithine (DFMO) , an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][7] When cells are treated with DFMO, intracellular levels of putrescine and spermidine decrease, triggering a compensatory upregulation of the PTS to scavenge for polyamines from the extracellular environment.[7][8] This creates a window of opportunity for enhanced uptake of your polyamine analog.

Q4: What formulation and delivery strategies can improve uptake?

If enhancing the native PTS is insufficient or undesirable, several formulation strategies can be employed to facilitate entry via alternative mechanisms, primarily through endocytosis.

Table 2: Comparison of Delivery Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
DFMO Co-treatment Upregulates the native PTS by depleting endogenous polyamines.[7]Utilizes a specific biological pathway; effective in PTS-active cells.Cell-line dependent; requires pre-treatment; may have off-target effects.
Polymeric Nanoparticles Encapsulates the compound in a polymer matrix (e.g., PLGA), facilitating uptake via endocytosis.[9][10]Protects compound from degradation; allows for controlled release and potential targeting.Requires formulation and characterization; potential polymer toxicity.
Lipid-Based Formulations Uses cationic lipids (e.g., Lipofectamine) or polyaminolipids to form complexes that fuse with the cell membrane or enter via endocytosis.[11][12][13]Commercially available reagents; high efficiency in many cell lines.[11]Can be cytotoxic; efficiency is cell-type dependent and can be affected by serum.[11]
Electroporation Applies an external electrical field to create transient pores in the cell membrane, allowing direct entry.[14][15][16]Bypasses biological transport mechanisms; rapid and broadly applicable.[16]Can cause significant cell death; requires specialized equipment.[17]
Q5: How do I accurately measure the cellular uptake of this compound?

Measuring cellular uptake requires a method to distinguish and quantify the compound inside the cells from the compound remaining in the extracellular medium. The "gold standard" involves using a labeled version of the compound.[18]

  • Radiolabeling: Synthesize the compound with a radioactive isotope (e.g., ³H or ¹⁴C). After incubating cells with the labeled compound, wash them thoroughly to remove extracellular material, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.[18][19] This method is highly sensitive and quantitative.

  • Mass Spectrometry (MS): This is a powerful label-free approach. After incubation and washing, lyse the cells and quantify the intracellular compound concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21] This method offers high specificity and can be used for the unlabeled parent compound.

  • Fluorescent Tagging: Conjugate a fluorophore to the compound. Uptake can then be quantified using flow cytometry or visualized with fluorescence microscopy. This method is high-throughput but can be affected by quenching, and the bulky tag may alter the uptake mechanism.

Key Experimental Protocols

Protocol 1: Cellular Uptake Assay Using a Radiolabeled Compound

This protocol describes a general method for quantifying the uptake of a radiolabeled polyamine analog.

  • Cell Seeding: Plate cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.

  • (Optional) DFMO Pre-treatment: To upregulate the PTS, replace the medium with fresh medium containing 1-5 mM DFMO and incubate for 24-48 hours prior to the assay.

  • Assay Initiation:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 0.5 mL of pre-warmed uptake buffer (e.g., serum-free medium or Krebs-Ringer buffer) containing the radiolabeled N1-Acetylspermidine (e.g., [³H]N1-Acetylspermidine) at the desired concentration. To determine non-specific binding, include wells with a large excess (e.g., 100-fold) of unlabeled compound.

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes). For transport kinetics, it is crucial to use short time points where uptake is linear.

  • Assay Termination:

    • Terminate the uptake by rapidly aspirating the radioactive medium.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove all extracellular radioactivity.

  • Cell Lysis and Quantification:

    • Add 0.5 mL of 0.1 M NaOH or 1% SDS to each well to lyse the cells. Incubate for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.

  • Protein Normalization: In a parallel set of wells, determine the total protein content per well using a standard assay (e.g., BCA or Bradford assay) to normalize the uptake data (e.g., in pmol/mg protein).

cluster_prep Preparation cluster_assay Uptake Assay cluster_quant Quantification A1 Seed cells in 24-well plates A2 (Optional) Pre-treat with DFMO for 24-48h A1->A2 B1 Wash cells with ice-cold PBS A2->B1 B2 Add radiolabeled compound in pre-warmed buffer B1->B2 B3 Incubate at 37°C (Time Course) B2->B3 B4 Terminate by aspirating and washing with ice-cold PBS B3->B4 C1 Lyse cells (0.1 M NaOH) B4->C1 C2 Measure radioactivity (Scintillation Counting) C1->C2 C3 Normalize to total protein (BCA/Bradford Assay) C2->C3

Caption: Experimental workflow for a radiolabeled uptake assay.

Protocol 2: Nanoparticle Formulation by Nanoprecipitation

This protocol describes the formulation of the compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5-10 mg of N-(3-((4-Aminobutyl)amino)propyl)acetamide in 5 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Dissolve a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic® F-68, in 50 mL of deionized water to a final concentration of 0.5-1% (w/v).

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer set to a constant, vigorous speed (e.g., 600-800 rpm).

    • Using a syringe pump for a controlled flow rate (e.g., 1 mL/min), add the organic phase dropwise into the center of the vortexing aqueous phase.

    • A milky-white suspension should form instantaneously as the polymer precipitates.[10]

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring for at least 4 hours (or overnight) in a fume hood to allow the complete evaporation of the organic solvent.[22]

  • Purification and Collection:

    • Transfer the suspension to centrifuge tubes.

    • Pellet the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Discard the supernatant, which contains the unencapsulated compound and stabilizer.

    • Resuspend the pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

    • After the final wash, resuspend the nanoparticle pellet in water or a suitable buffer for storage or lyophilize to obtain a dry powder.

Protocol 3: Electroporation for Small Molecule Delivery

This protocol provides a general guideline for electroporation using a cuvette-based system. Parameters must be optimized for each specific cell type.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Count the cells and wash them once with serum-free medium and once with the electroporation buffer (typically a low-conductivity buffer like Opti-MEM™ or a specific electroporation buffer).

    • Resuspend the cell pellet in ice-cold electroporation buffer at a high concentration (e.g., 2 x 10⁶ to 1 x 10⁷ cells/mL).

  • Electroporation:

    • Add N-(3-((4-Aminobutyl)amino)propyl)acetamide to the cell suspension to the desired final concentration.

    • Transfer the cell/compound mixture (typically 100-400 µL) to a pre-chilled electroporation cuvette (e.g., 0.2 cm or 0.4 cm gap).

    • Place the cuvette in the electroporator.

    • Apply the electric pulse. The voltage and pulse duration are critical parameters that need to be optimized to maximize uptake while maintaining cell viability.[16]

  • Post-Electroporation Culture:

    • Immediately after the pulse, remove the cuvette and let it rest for 10 minutes at room temperature.

    • Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete growth medium.

    • Incubate the cells under standard conditions (37°C, 5% CO₂).

  • Analysis:

    • After a recovery period (e.g., 4-24 hours), cells can be harvested to measure intracellular compound concentration or assessed for any downstream biological effects.

    • Always include a control group of cells that were not electroporated and a group that was electroporated without the compound to assess viability and background effects.

Mechanistic Studies

To confirm the involvement of specific uptake pathways, researchers can use pharmacological inhibitors.

Table 3: Common Endocytosis Inhibitors and Their Targets

InhibitorConcentrationTarget PathwayReference
Chlorpromazine 5-10 µg/mLClathrin-mediated endocytosis[23]
Genistein 50-200 µMCaveolae-mediated endocytosis[23]
Filipin 1-5 µg/mLCaveolae/Lipid raft-mediated endocytosis[24]
Cytochalasin D 1-10 µMMacropinocytosis / Actin-dependent pathways[23]
Sodium Azide 0.1% (w/v)General energy-dependent uptake (ATP depletion)[25]

Note: Always perform viability assays (e.g., MTT or Trypan Blue) to ensure that the observed reduction in uptake is not due to inhibitor-induced cytotoxicity.

References

Technical Support Center: Addressing Batch-to-Batch Variability of 3,3'-Diindolylmethane (DIM)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS Number: The CAS number 34450-16-3 corresponds to N1-Acetylspermidine dihydrochloride. However, the challenges of batch-to-batch variability are more prominently documented for 3,3'-Diindolylmethane (DIM), a widely researched compound in cancer studies. This guide will focus on DIM to address the core concerns of experimental inconsistency for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant discrepancies in our in vitro cell viability assay results with a new batch of DIM. What are the likely causes?

A1: Batch-to-batch variability with 3,3'-Diindolylmethane (DIM) is a common issue that can arise from several factors:

  • Purity and Impurity Profile: Even minor variations in the purity of DIM and the presence of different impurities can alter its biological activity. The synthesis of DIM from its precursor, indole-3-carbinol (I3C), can result in various byproducts.

  • Polymorphism: DIM can exist in different crystalline forms, or polymorphs. These polymorphs can have different solubilities and dissolution rates, which will impact the effective concentration of DIM in your experiments.

  • Solubility and Precipitation: DIM has very low solubility in aqueous solutions.[1] It can precipitate out of cell culture media, especially at higher concentrations, leading to a lower effective dose being delivered to the cells.[1]

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency. DIM should be stored at low temperatures and protected from light.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can be toxic to cells or interfere with the assay.

Q2: How can we ensure consistent and reliable results when working with different batches of DIM?

A2: To mitigate batch-to-batch variability, it is crucial to implement stringent quality control measures for each new batch of DIM. We recommend the following:

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch. Pay close to attention to the purity (ideally ≥98% by HPLC), residual solvent levels, and heavy metal content.

  • Identity Confirmation: Confirm the identity of the compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Verification: Independently verify the purity of each batch using High-Performance Liquid Chromatography (HPLC).

  • Solubility Testing: Perform solubility tests in your specific cell culture medium to ensure that the compound remains in solution at your desired experimental concentrations.

  • Use of a Reference Standard: If possible, use a well-characterized reference batch of DIM in your experiments to compare the activity of new batches.

  • Consistent Experimental Protocol: Strictly adhere to a standardized protocol for preparing stock solutions and handling the compound.

Troubleshooting Guides

Issue: Inconsistent IC50 values for DIM in cancer cell lines across different experiments.

This troubleshooting guide will help you identify the potential sources of variability in your IC50 measurements for DIM.

G cluster_0 Troubleshooting Inconsistent IC50 Values for DIM start Start: Inconsistent IC50 Values Observed check_batch Are you using a new batch of DIM? start->check_batch old_batch_consistent Were results with the old batch consistent? check_batch->old_batch_consistent Yes experimental_issue Potential experimental variability. check_batch->experimental_issue No new_batch_issue Potential new batch issue. old_batch_consistent->new_batch_issue Yes old_batch_consistent->experimental_issue No qc_new_batch Perform QC on the new batch: - Purity (HPLC) - Solubility Test - Identity (MS/NMR) new_batch_issue->qc_new_batch review_protocol Review Experimental Protocol: - Stock solution preparation - Cell passage number - Incubation time experimental_issue->review_protocol compare_batches Compare IC50 of new vs. old batch side-by-side. qc_new_batch->compare_batches compare_batches->review_protocol Batches are similar contact_supplier Contact supplier with QC data. compare_batches->contact_supplier Batches differ check_precipitation Visually inspect for precipitation in culture wells. review_protocol->check_precipitation resolve_precipitation Lower DIM concentration or increase DMSO % (max 0.5%). check_precipitation->resolve_precipitation Precipitation observed optimize_protocol Optimize and standardize protocol. check_precipitation->optimize_protocol No precipitation resolve_precipitation->optimize_protocol

A troubleshooting workflow for inconsistent IC50 values.

Experimental Protocols

Protocol 1: Purity Assessment of DIM Batches by HPLC

Objective: To determine the purity of different batches of 3,3'-Diindolylmethane.

Materials:

  • DIM samples (different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve each DIM batch in the mobile phase to a final concentration of 1 mg/mL.

    • Further dilute to a working concentration of 10 µg/mL.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 280 nm.

    • Inject 10 µL of each sample.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of each batch as the percentage of the main DIM peak area relative to the total peak area.

Protocol 2: Solubility Assessment of DIM in Cell Culture Media

Objective: To determine the solubility of different DIM batches in a specific cell culture medium.

Materials:

  • DIM samples (different batches)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of each DIM batch in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the DIM stock solution in the cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the solutions at 37°C for 24 hours.

  • Visual Inspection: Visually inspect each solution for any signs of precipitation.

  • Quantitative Measurement (Optional):

    • Centrifuge the solutions to pellet any precipitate.

    • Measure the absorbance of the supernatant at 280 nm.

    • A decrease in the linear relationship between concentration and absorbance indicates precipitation.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in Purity and In Vitro Activity

Batch IDPurity by HPLC (%)IC50 in MCF-7 cells (µM)Solubility in DMEM + 10% FBS (µM)
DIM-A0199.225.5>100
DIM-A0297.538.2~75
DIM-A0399.524.9>100

This is example data and should be generated for each new batch.

Signaling Pathways and Mechanisms of Action

3,3'-Diindolylmethane has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.

G cluster_0 Key Signaling Pathways Modulated by DIM cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway DIM 3,3'-Diindolylmethane (DIM) Akt Akt DIM->Akt Inhibits NFkB NF-κB DIM->NFkB Inhibits Bax Bax DIM->Bax Promotes Bcl2 Bcl-2 DIM->Bcl2 Inhibits mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation NFkB->Cell_Proliferation IKK IKK IKK->NFkB Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key signaling pathways modulated by DIM.

By implementing these quality control measures and troubleshooting guides, researchers can minimize the impact of batch-to-batch variability of 3,3'-Diindolylmethane, leading to more reproducible and reliable experimental outcomes.

References

N1-Acetylspermidine interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N1-acetylspermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of N1-acetylspermidine in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is N1-acetylspermidine and why is it important in my experiments?

N1-acetylspermidine is a monoacetylated polyamine derived from the acetylation of spermidine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Polyamines are crucial for cell growth, differentiation, and proliferation.[1] N1-acetylspermidine is a key metabolite in the polyamine catabolic pathway and has been identified as a determinant of cell fate, acting through increasing self-renewal.[1] Its levels can be elevated in response to various stimuli, including drug treatments and cellular stress.

Q2: Can N1-acetylspermidine interfere with my ELISA results?

Interference is possible, primarily through cross-reactivity, depending on the specificity of the antibodies used in your ELISA kit.

  • ELISAs for Diacetylated Polyamines: If you are using an ELISA designed to detect N1,N8-diacetylspermidine (DiAcSpd) or N1,N12-diacetylspermine (DiAcSpm), the cross-reactivity with N1-acetylspermidine is generally low. For instance, specific monoclonal antibody-based ELISAs have shown cross-reactivity as low as 0.26% with N1-acetylspermidine.[2][3]

  • ELISAs for other analytes: If your ELISA is for a different target, direct cross-reactivity is unlikely unless your primary or secondary antibodies have an unforeseen affinity for N1-acetylspermidine. High concentrations of N1-acetylspermidine in the sample might non-specifically interact with assay components, potentially leading to high background.

Q3: Are there ELISA kits specifically for N1-acetylspermidine?

Yes, there are commercially available competitive ELISA kits designed for the quantitative measurement of N1-acetylspermidine in various biological samples, including plasma, serum, and cell culture supernatants. These kits are reported to have high specificity with no significant cross-reactivity to other polyamines like N8-acetylspermidine, spermidine, or spermine.

Q4: How can I be sure my experimental results are not affected by N1-acetylspermidine interference?

The best approach is to perform validation experiments. This can include:

  • Spike and Recovery: Add a known amount of N1-acetylspermidine to your sample matrix and measure the recovery of your analyte of interest. This will help determine if the presence of N1-acetylspermidine affects the accuracy of your assay.

  • Sample Dilution: Analyze serial dilutions of your sample. If the results are not linear upon dilution, it may indicate the presence of an interfering substance.

  • Use of a Specific Assay: When quantifying N1-acetylspermidine, use a validated and specific method like a dedicated ELISA kit or HPLC.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Protein Quantification Assays (BCA, Bradford)

Potential Cause: While direct interference of N1-acetylspermidine with BCA or Bradford reagents is not well-documented, its chemical nature as a primary amine could theoretically lead to interactions.

  • BCA Assay: The BCA assay involves the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the chelation of Cu1+ by bicinchoninic acid. Amines can sometimes interfere with this reaction.

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with arginine and aromatic amino acid residues.[4] While less likely to be affected by small amines, high concentrations could potentially alter the reaction environment.

Troubleshooting Steps:

  • Run a Control: Prepare a standard curve for your protein assay in the same buffer that your samples are in, but also include a set of standards spiked with a concentration of N1-acetylspermidine similar to what you expect in your samples. This will reveal any direct interference.

  • Sample Cleanup: If interference is suspected, remove small molecules like N1-acetylspermidine from your protein samples.

    • Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to isolate the protein.

    • Buffer Exchange: Utilize desalting columns or dialysis to exchange the sample buffer with one that is compatible with your protein assay.

  • Alternative Quantification Methods: Consider using an alternative protein quantification method that is less susceptible to interference from small molecules, such as a UV absorbance-based method (A280) if your sample is sufficiently pure.

Issue 2: Anomalous Results in Cell Viability Assays (MTT, XTT)

Potential Cause: N1-acetylspermidine is biologically active and can influence cell proliferation and metabolism.[1] Therefore, its effects on MTT or XTT assays are more likely to be biological rather than direct chemical interference.

  • Altered Metabolism: N1-acetylspermidine can promote cell cycle progression.[5] This increased metabolic activity could lead to higher formazan production, potentially masking cytotoxic effects of a co-administered drug or giving a false impression of increased viability.

  • Direct Reduction of Tetrazolium Salts: While unlikely, it is a remote possibility that at very high concentrations, N1-acetylspermidine could directly reduce the tetrazolium salt, leading to a false-positive signal.[6]

Troubleshooting Steps:

  • Cell-Free Control: To test for direct chemical interference, incubate your highest concentration of N1-acetylspermidine with the MTT or XTT reagent in cell-free culture medium. A color change would indicate direct reduction.

  • Alternative Viability Assays: Use a viability assay that relies on a different principle, such as:

    • Trypan Blue Exclusion: A membrane integrity assay.

    • LDH Release Assay: Measures cytotoxicity by detecting lactate dehydrogenase released from damaged cells.

    • ATP-based Assays: Quantifies ATP as a marker of metabolically active cells.

  • Microscopic Examination: Always visually inspect your cells under a microscope. This can provide a qualitative assessment of cell health and confluence that can be compared with the quantitative data from the viability assay.

Issue 3: High Background or Unexpected Bands in Western Blotting

Potential Cause: Direct interference of N1-acetylspermidine in western blotting is not reported. However, indirect effects related to its biological activity could influence results.

  • Altered Protein Expression: As N1-acetylspermidine can affect cell proliferation and fate, it may alter the expression levels of your protein of interest or other proteins that could cross-react with your antibodies.

  • Sample Preparation: High concentrations of any small molecule in your lysate could potentially affect protein solubilization or interaction with loading buffers, though this is unlikely to be a major issue.

Troubleshooting Steps:

  • Consistent Sample Loading: Ensure equal protein loading between lanes by performing a reliable protein quantification assay (see Troubleshooting Guide 1) on your cell lysates.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, tubulin) to confirm equal protein loading and to normalize your results.

  • Antibody Specificity Controls:

    • Run a negative control lane with lysate from cells known not to express the target protein.

    • Perform a peptide competition assay by pre-incubating your primary antibody with the immunizing peptide to confirm band specificity.

  • Optimize Blocking and Washing: High background is a common issue in western blotting.[2][7][8] Ensure your blocking and washing steps are optimized to minimize non-specific antibody binding.

Data Summary

Table 1: Potential for N1-Acetylspermidine Interference in Common Laboratory Assays

Assay TypePotential for InterferenceLikely MechanismRecommended Action
ELISA (Diacetylated Polyamines) LowCross-reactivity with antibodies.Use a highly specific monoclonal antibody-based kit.[2][3]
ELISA (Other Analytes) Unlikely, but possible high backgroundNon-specific binding at high concentrations.Perform spike and recovery experiments; ensure adequate blocking.
BCA Protein Assay Possible (Theoretically)Amine group interaction with Cu2+ reduction.Run appropriate controls; consider sample cleanup.
Bradford Protein Assay Unlikely (Theoretically low)Minimal interaction with Coomassie dye.Run appropriate controls.
MTT/XTT Cell Viability Assays High (Biological)Alteration of cellular metabolism and proliferation.Use alternative viability assays; perform cell-free controls.[1]
Western Blotting Low (Indirect biological effects)Altered protein expression due to biological activity.Use loading controls and confirm equal protein loading.

Experimental Protocols

Protocol: Sample Preparation for Protein Quantification to Minimize Small Molecule Interference

This protocol describes a method for precipitating protein from cell lysates to remove potentially interfering small molecules like N1-acetylspermidine.

Materials:

  • Cell lysate containing N1-acetylspermidine

  • Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold

  • Acetone, 100%, ice-cold

  • Resuspension buffer compatible with downstream protein assay (e.g., 1% SDS)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place 100 µL of cell lysate into a clean microcentrifuge tube.

  • Add 25 µL of ice-cold 100% TCA to the tube (final concentration of 20%).

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant, which contains the soluble small molecules.

  • Add 500 µL of ice-cold acetone to the pellet to wash away residual TCA.

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the acetone.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a known volume of a buffer compatible with your protein assay (e.g., 100 µL of 1% SDS).

  • Proceed with your chosen protein quantification assay.

Visualizations

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_Acetylspermine N1_Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX

Caption: Simplified polyamine metabolism pathway highlighting the role of SSAT in N1-acetylspermidine formation.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Interference Hypothesize N1-Acetylspermidine Interference Start->Check_Interference Run_Control Run Spike/Cell-Free Control Check_Interference->Run_Control Alternative_Assay Use Alternative Assay Method Check_Interference->Alternative_Assay Interference_Detected Interference Detected? Run_Control->Interference_Detected Cleanup Implement Sample Cleanup (Precipitation/Dialysis) Interference_Detected->Cleanup Yes No_Interference No Direct Interference Investigate Biological Effects Interference_Detected->No_Interference No Re_evaluate Re-evaluate Results Cleanup->Re_evaluate Alternative_Assay->Re_evaluate No_Interference->Re_evaluate

Caption: A logical workflow for troubleshooting potential N1-acetylspermidine interference in laboratory assays.

References

Validation & Comparative

N1-Acetylspermidine vs. Spermidine: A Functional Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct roles of spermidine and its acetylated metabolite, N1-acetylspermidine, in cellular function, supported by experimental data and detailed protocols.

In the intricate world of cellular regulation, polyamines are essential cations involved in a multitude of processes, from cell growth to programmed cell death. Among these, spermidine has garnered significant attention for its pro-longevity and health-promoting effects, largely attributed to its ability to induce autophagy. However, its metabolic derivative, N1-acetylspermidine, is emerging as more than just a catabolic intermediate, displaying unique functional roles. This guide provides an objective comparison of N1-acetylspermidine and spermidine, summarizing key functional differences, presenting supporting experimental data, and offering detailed protocols for relevant assays.

Core Functional Differences

Spermidine and N1-acetylspermidine, while structurally similar, exhibit divergent functions primarily dictated by the acetylation of spermidine at the N1 position. This conversion is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT/SAT1).[1][2][3] This single modification alters the molecule's charge and its interaction with cellular machinery, leading to distinct biological outcomes.

Spermidine is widely recognized as a potent inducer of autophagy, a cellular recycling process crucial for maintaining homeostasis and promoting longevity.[4][5] It exerts this effect, in part, by inhibiting several acetyltransferases, including EP300.[4][6] By reducing the acetylation of key autophagy-related proteins, spermidine unleashes the autophagic machinery.[6] Consequently, spermidine is implicated in various health benefits, including cardioprotection, neuroprotection, and enhanced immune responses.[4][7]

N1-acetylspermidine , on the other hand, is a product of polyamine catabolism.[1][8] Its formation is a critical step in reducing cellular polyamine levels, a process important for preventing the toxic effects of polyamine overaccumulation.[1] While often viewed as an excretory product, recent evidence indicates N1-acetylspermidine has specific biological activities. Notably, it has been identified as a determinant of hair follicle stem cell fate, promoting self-renewal and proliferation.[9][10] This suggests a role beyond simple catabolism, pointing towards a function in regulating stemness. Furthermore, its accumulation under certain conditions, such as acidic tumor microenvironments, has been linked to the recruitment of protumor neutrophils, highlighting its potential role in cancer biology.[11]

Comparative Data Summary

The following tables summarize the key functional distinctions and experimental observations related to spermidine and N1-acetylspermidine.

FeatureSpermidineN1-AcetylspermidineKey References
Primary Role Autophagy Induction, Cell Growth & ProliferationPolyamine Catabolism, Stem Cell Fate Regulation[1][4][9][10]
Mechanism of Action Inhibition of acetyltransferases (e.g., EP300)Product of SSAT/SAT1 activity; downstream signaling unclear[6][11]
Effect on Autophagy Potent InducerIndirect; part of a catabolic pathway that regulates spermidine levels[4][12]
Effect on Cell Growth Essential for proliferationOverexpression of its synthesizing enzyme (SSAT) leads to growth inhibition[4][13][14]
Role in Stress Response Levels can be modulated by stress; supplementation can be protectiveSynthesizing enzyme (SSAT) is induced by cellular stress[15][16][17]
Stem Cell Regulation Maintenance of stem cellsPromotes self-renewal and proliferation in hair follicle stem cells[9][10]
Experimental ObservationEffect on Spermidine LevelsEffect on N1-Acetylspermidine LevelsConsequenceKey References
SSAT/SAT1 Overexpression DecreaseIncreaseCell growth inhibition, apoptosis[13]
SSAT/SAT1 Knockdown/Inhibition IncreaseDecreaseIncreased cell proliferation[13]
Stress (e.g., Heat Shock) Depletion (due to conversion)IncreaseInduction of polyamine catabolism[15][17]
Fasting/Caloric Restriction IncreaseNot consistently reported to increaseAutophagy induction, longevity benefits[7][12]

Signaling and Metabolic Pathways

To visualize the relationship and functional pathways of these molecules, the following diagrams are provided in DOT language.

Polyamine Metabolism Pathway

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT/SAT1 (Acetyl-CoA) Putrescine_Catabolism -> Putrescine N1_Acetylspermidine->Putrescine_Catabolism APAO Excretion Excretion N1_Acetylspermidine->Excretion

Caption: Polyamine metabolism showing the synthesis of spermidine and its acetylation to N1-acetylspermidine.

Spermidine-Induced Autophagy

Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 inhibits Autophagy_Proteins Autophagy Proteins (ATG5, ATG7, LC3) EP300->Autophagy_Proteins acetylates Acetylated_APs Acetylated Autophagy Proteins (Inactive) Autophagy_Proteins->Acetylated_APs Autophagy Autophagy Autophagy_Proteins->Autophagy induces Acetylated_APs->Autophagy inhibits Start Seed Cells Treat Treat with Spermidine / N1-Acetylspermidine Start->Treat Split Add Inhibitor? Treat->Split Inhibit Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Split->Inhibit Yes Harvest Harvest Cells & Lyse Split->Harvest No Inhibit->Harvest WB Western Blot for LC3-II & Loading Control Harvest->WB Analyze Quantify Bands & Calculate Flux WB->Analyze

References

A Comparative Analysis of N-acetylspermidine and Spermine on Cellular Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-acetylspermidine and spermine on cell growth, supported by experimental data and detailed methodologies. Polyamines, such as spermine, are crucial for cellular proliferation, while their acetylated derivatives, like N-acetylspermidine, are key players in polyamine homeostasis, often with opposing effects on cell growth.

Introduction to Polyamines and Their Acetylated Forms

Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport.[3] High levels of polyamines are often associated with rapid proliferation, a hallmark of cancer cells.[4][5]

The catabolism of polyamines is primarily initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][3] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to spermidine or spermine, producing N-acetylspermidine and N-acetylspermine, respectively.[1][6] This acetylation is a rate-limiting step that typically leads to the depletion of intracellular spermine and spermidine pools, thereby impacting cell growth.[7][8] While N-acetylspermidine is a product of this catabolic process, emerging evidence suggests it may also possess independent biological functions.[9][10]

Comparative Effects on Cell Growth and Proliferation

Spermine is generally considered a positive regulator of cell proliferation. Its depletion is linked to cell cycle arrest and a halt in growth.[8][11] In contrast, the accumulation of N-acetylspermidine, resulting from increased SSAT activity, is often correlated with an anti-proliferative effect due to the concurrent depletion of growth-essential polyamines like spermine.[1][7]

However, the role of N-acetylspermidine is context-dependent. In hair follicle stem cells, it has been identified as a determinant of cell fate, promoting self-renewal and cell cycle progression.[9] Furthermore, in acidic tumor microenvironments, N-acetylspermidine can accumulate and contribute to a pro-tumor immune response.[10]

Quantitative Data Summary

The direct effects of these molecules can vary significantly based on cell type, concentration, and experimental conditions. The following tables summarize findings from various studies.

Table 1: Comparative Effects on Cell Viability and Proliferation

CompoundCell Line(s)ConcentrationObserved EffectCitation(s)
Spermine MALME-3M (Melanoma)0.5-1.0 µM (analogues)IC50 values for growth inhibition by spermine analogues.[12]
BHK21/C13>1.0 µg/mLCytotoxic effect (cell rounding, irreversible).[13]
N-acetylspermidine HEK2935 mM (exogenous)No significant inhibition of growth or loss of viability.[14]
Hair Follicle Stem CellsNot specifiedPromotes cell cycle progression and self-renewal.[9]
SSAT Overexpression HEK293N/ATotal inhibition of cell growth by 24h, correlated with spermine depletion and N-acetylspermidine accumulation.[8][15]
(Indirect effect)Hepatocellular & Colorectal Carcinoma CellsN/AAttenuated tumor cell proliferation.[1][7]

Table 2: Comparative Effects on Cell Cycle Regulation

Compound/ConditionCell Line(s)Observed Effect on Cell CycleCitation(s)
Spermine Depletion MALME-3M (Melanoma)Prominent G1 block, depletion of S-phase cells.[12]
Chinese Hamster Ovary (CHO)Arrest of 70% of cells in S phase after extended deprivation.[16]
N-acetylspermidine Hair Follicle Stem CellsPromotes cell cycle progression.[9]

Signaling Pathways Modulated

The differential effects of spermine and N-acetylspermidine on cell growth are mediated by distinct signaling pathways.

Spermine is known to support cell proliferation through pathways that sense nutrient and growth signals. Studies have shown that polyamines can mediate downstream growth effects through the PI3K/Akt/mTOR signaling pathway .[5][17]

N-acetylspermidine 's influence is often indirect, resulting from the activity of the SSAT enzyme. Overexpression of SSAT leads to the depletion of spermine and spermidine, which in turn inhibits the AKT/GSK3β/β-catenin signaling pathway .[1][7] This suppression of a key pro-growth and survival pathway leads to reduced cell proliferation and invasion in cancer cells.[1][7]

cluster_0 Polyamine Metabolism cluster_1 Cellular Effects Spermidine Spermidine SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT N_acetylspermidine N_acetylspermidine Cell_Growth Cell Growth & Proliferation Spermine->Cell_Growth + SSAT->N_acetylspermidine N_acetylspermine N_acetylspermine SSAT->N_acetylspermine Acetyl_CoA Acetyl_CoA Acetyl_CoA->SSAT APAO APAO N_acetylspermidine->APAO Growth_Inhibition Growth Inhibition & Cell Cycle Arrest N_acetylspermidine->Growth_Inhibition + (via Spermine depletion) Putrescine Putrescine APAO->Putrescine

Figure 1. Overview of Polyamine Catabolism and General Cellular Effects.

SSAT SSAT Induction Polyamines Spermidine/Spermine (Depletion) SSAT->Polyamines leads to AKT p-AKT (Suppression) Polyamines->AKT results in GSK3b p-GSK3β (Suppression) AKT->GSK3b Beta_Catenin β-catenin Nuclear Translocation (Inhibition) GSK3b->Beta_Catenin Proliferation Cell Proliferation, Migration, Invasion (Inhibition) Beta_Catenin->Proliferation

Figure 2. SSAT-mediated Signaling Pathway Leading to Growth Inhibition.

Key Experimental Protocols

Reproducible and standardized methods are critical for assessing the effects of N-acetylspermidine and spermine on cell growth.

Cell Viability/Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18]

Protocol:

  • Cell Seeding: Seed 2 x 10² cells per well in a 96-well plate and culture under standard conditions (e.g., 37°C, 5% CO₂).[1]

  • Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of N-acetylspermidine, spermine, or vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the supernatant. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Measurement: Gently shake the plate for 10 minutes at room temperature. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

A Seed cells in 96-well plate B Treat with compounds (N-acetylspermidine/Spermine) A->B C Incubate for defined period B->C D Add MTT reagent C->D E Incubate (4 hours) D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate percent viability vs. control G->H

Figure 3. Experimental Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the compounds of interest for a specified duration.

  • Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use appropriate software (e.g., FlowJo) to gate the cell population and analyze the cell cycle distribution based on DNA content histograms.[19]

Quantification of Intracellular Polyamines by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular polyamine levels, providing a direct measure of the metabolic effects of treatments.

Protocol:

  • Cell Lysis: Harvest and wash cells, then lyse them (e.g., using perchloric acid).

  • Derivatization: Functionalize the polyamines in the supernatant with a fluorescent tag, such as dansyl chloride.[1]

  • Purification: Purify the derivatized polyamines.[1]

  • HPLC Analysis: Inject a 20 µL sample onto a reverse-phase column (e.g., XDB-C18).[1]

  • Detection: Use a fluorescence detector with excitation at 340 nm and emission at 515 nm.[1]

  • Quantification: Run a mobile phase gradient (e.g., methanol and water) to separate the polyamines.[1] Calculate concentrations by comparing peak areas to those of known standards.

Conclusion

The roles of N-acetylspermidine and spermine in regulating cell growth are distinct and often opposing. Spermine is a fundamental requirement for cell proliferation, and its depletion leads to growth arrest. Conversely, the formation of N-acetylspermidine via SSAT is a primary mechanism for reducing intracellular polyamine levels, generally resulting in an anti-proliferative effect, particularly in cancer cells. This effect is largely mediated by the downregulation of critical pro-growth signaling pathways like AKT/β-catenin.

However, the function of N-acetylspermidine is not solely as a catabolic byproduct. Research has begun to uncover specific signaling roles for this molecule, such as promoting stem cell self-renewal or modulating the tumor microenvironment. For drug development professionals, understanding this duality is critical. Targeting SSAT to deplete spermine is a valid anti-cancer strategy, but the independent biological activities of the resulting N-acetylspermidine must be considered for their potential impact on therapeutic outcomes.

References

A Tale of Two Polyamines: N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride vs. Spermidine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polyamines is critical for experimental success. This guide provides an objective comparison of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, also known as N1-Acetylspermidine dihydrochloride, and the more commonly known Spermidine trihydrochloride. This comparison is based on their distinct physicochemical properties, biological roles, and applications, supported by available data.

At a glance, these two molecules appear structurally similar. However, the addition of an acetyl group to the N1 position of the spermidine backbone in N1-Acetylspermidine dihydrochloride fundamentally alters its biological function and metabolic fate. While spermidine is a well-established inducer of autophagy and plays a crucial role in cell growth and proliferation, N1-Acetylspermidine is a key metabolite in the catabolism of polyamines, with emerging evidence suggesting its own unique biological activities.

Physicochemical Properties: A Comparative Overview

Both compounds are supplied as their hydrochloride salts to enhance stability and solubility in aqueous solutions, a critical factor for most in vitro experimental work.[1] The key physicochemical properties are summarized in the table below.

PropertyThis compound (N1-Acetylspermidine dihydrochloride)Spermidine trihydrochloride
Synonyms N1-AcSPD, N1-Acetylspermidine 2HClSpermidine 3HCl, N-(3-Aminopropyl)-1,4-butanediamine trihydrochloride
Molecular Formula C₉H₂₁N₃O · 2HCl[2]C₇H₁₉N₃ · 3HCl[3]
Molecular Weight 260.21 g/mol [2][4]254.63 g/mol [3]
Appearance Crystalline solid[2]White crystalline powder[3]
Solubility Soluble in DMSO (0.1 mg/ml) and PBS (pH 7.2) (10 mg/ml).[2]Highly water-soluble (1 M at 20 °C).[3][5]
Storage Room temperature, in a dark place under an inert atmosphere.[6]2-8°C, desiccated and protected from air due to its hygroscopic nature.[3]

Biological Activity and Mechanism of Action: A Divergence in Function

The primary distinction between these two polyamines lies in their biological roles. Spermidine is a direct effector of cellular processes, whereas N1-Acetylspermidine is a product of spermidine metabolism, which can then be either further catabolized or excreted.

Spermidine trihydrochloride is a potent inducer of autophagy, a cellular recycling process essential for maintaining cellular health and longevity.[1][7] It achieves this, in part, by inhibiting the acetyltransferase EP300.[8][9] Spermidine is also known to be involved in a wide range of biological processes including:

  • Cell growth, proliferation, and differentiation [1]

  • DNA and RNA stabilization [1]

  • Regulation of ion channels , such as the NMDA receptor.[10]

  • Anti-inflammatory and antioxidant effects [11]

This compound (N1-Acetylspermidine dihydrochloride) is the N1-acetylated metabolite of spermidine. This acetylation is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[12][13] The formation of N1-Acetylspermidine is a critical step in polyamine catabolism.[14] Once formed, it can be:

  • Oxidized by polyamine oxidase (PAO) to produce putrescine and 3-acetamidopropanal.[2]

  • Excreted from the cell , thus reducing intracellular polyamine levels.[12]

Recent studies suggest that N1-Acetylspermidine is not merely an inert metabolite but possesses its own biological functions, which can be distinct from those of spermidine. For instance, N1-Acetylspermidine has been shown to be a determinant of hair follicle stem cell fate, promoting self-renewal.[15][16] It has also been implicated in cancer biology, with elevated levels found in colorectal adenocarcinomas and its accumulation in the tumor microenvironment in response to acidic pH.[17][18] Interestingly, one study found N1-Acetylspermidine to be less efficient than spermidine in inducing DNA cleavage at apurinic sites.[17][19]

Experimental Applications and Considerations

The choice between spermidine trihydrochloride and N1-Acetylspermidine dihydrochloride will largely depend on the specific research question.

Spermidine trihydrochloride is the compound of choice for studies investigating:

  • The induction of autophagy.

  • The general roles of polyamines in cell growth, aging, and neuroprotection.

  • Modulation of NMDA receptor activity.

This compound is more suited for research focused on:

  • Polyamine catabolism and homeostasis.

  • The biological functions of acetylated polyamines.

  • Its potential role in stem cell biology and cancer.

Experimental Workflow: Studying Polyamine Metabolism

Below is a generalized workflow for investigating the effects of these compounds on cellular polyamine levels.

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Downstream Assays cell_culture Plate cells at desired density treatment Treat cells with Spermidine 3HCl, N1-Acetylspermidine 2HCl, or vehicle control cell_culture->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest cells incubation->harvest lysis Lyse cells and extract metabolites harvest->lysis hplc Quantify polyamine levels (Spermidine, N1-Acetylspermidine, etc.) via HPLC or LC-MS/MS lysis->hplc western_blot Western Blot for autophagy markers (LC3, p62) or signaling proteins lysis->western_blot gene_expression RT-qPCR for genes involved in polyamine metabolism (e.g., SSAT) lysis->gene_expression

Caption: A typical experimental workflow for studying the effects of polyamines.

Signaling Pathways: A Visual Comparison

The distinct roles of spermidine and N1-Acetylspermidine are reflected in the cellular pathways they influence.

Spermidine-Induced Autophagy

Spermidine primarily induces autophagy through the inhibition of the acetyltransferase EP300, which leads to the deacetylation of proteins involved in the autophagy machinery.

spermidine Spermidine ep300 EP300 (Acetyltransferase) spermidine->ep300 inhibits autophagy_proteins Autophagy-related proteins ep300->autophagy_proteins acetylates autophagy Autophagy Induction autophagy_proteins->autophagy initiates

Caption: Spermidine's role in inducing autophagy via EP300 inhibition.

Polyamine Catabolism and the Role of N1-Acetylspermidine

N1-Acetylspermidine is a central intermediate in the catabolic pathway of polyamines, regulated by SSAT.

spermidine Spermidine n1_acetylspermidine N1-Acetylspermidine spermidine->n1_acetylspermidine acetylation ssat SSAT acetyl_coa Acetyl-CoA pao PAO n1_acetylspermidine->pao excretion Cellular Excretion n1_acetylspermidine->excretion putrescine Putrescine pao->putrescine

Caption: The metabolic fate of spermidine via N1-acetylation.

Conclusion

References

Validating the Effects of N-acetylspermidine: A Comparative Guide to Genetic Controls and Other Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biological effects of N-acetylspermidine, a key metabolite in the polyamine pathway. A central focus is placed on the use of genetic controls, which offer a high degree of specificity in elucidating the functions of this molecule. This document will objectively compare the performance of genetic approaches with alternative methods and provide supporting experimental data and detailed protocols for key assays.

Introduction to N-acetylspermidine and the Importance of Validation

N-acetylspermidine is a product of the acetylation of spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This process is a critical step in polyamine catabolism and homeostasis. Altered levels of N-acetylspermidine have been implicated in a variety of cellular processes, including cell growth, proliferation, apoptosis, and metastasis, as well as in the pathology of various diseases such as cancer and metabolic disorders.[1][2][3][4][5][6] Given its diverse biological roles, rigorous validation of the specific effects of N-acetylspermidine is paramount for both basic research and therapeutic development.

Genetic Controls: The Gold Standard for Specificity

Genetic manipulation of the enzymes that regulate N-acetylspermidine levels provides the most specific means to study its functions. The primary target for genetic intervention is the SAT1 gene (also known as SSAT1), which encodes for the SSAT enzyme.

SSAT Overexpression Models

Inducing the overexpression of SSAT leads to an increase in the intracellular concentration of N-acetylspermidine and a concomitant depletion of spermidine and spermine.[1][2][7] This model is invaluable for studying the gain-of-function effects of N-acetylspermidine and the consequences of increased polyamine catabolism.

SSAT Knockout/Knockdown Models

Conversely, knocking out or knocking down the SAT1 gene eliminates or reduces SSAT activity, leading to decreased levels of N-acetylspermidine and an accumulation of spermidine and spermine.[3][4][8] These models are essential for investigating the necessity of N-acetylspermidine for specific cellular processes.

Alternative Validation Methods

While genetic models are highly specific, other experimental approaches can be used to corroborate findings and provide a more holistic understanding of N-acetylspermidine's functions.

Exogenous Supplementation of N-acetylspermidine

Directly treating cells or organisms with N-acetylspermidine allows for the study of its effects in a dose-dependent manner.[9] This method is useful for confirming that the observed phenotypes in SSAT overexpression models are indeed due to the accumulation of N-acetylspermidine.

Chemical Inhibition of Polyamine Metabolism

Utilizing small molecule inhibitors that target enzymes in the polyamine pathway can also modulate N-acetylspermidine levels. For instance, inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, can be used to study the effects of overall polyamine depletion. While less specific to N-acetylspermidine, these inhibitors can provide context to its role within the broader polyamine metabolic network.

Comparative Data Presentation

The following tables summarize quantitative data from studies utilizing genetic controls to validate the effects of N-acetylspermidine on key cellular processes.

Table 1: Effect of SSAT Overexpression on Polyamine Levels and Cell Proliferation

Cell LineGenetic ModificationChange in N-acetylspermidineChange in Spermidine/SpermineEffect on Cell ProliferationReference
SMMC7721, HepG2, HCT116SSAT OverexpressionProfoundly IncreasedSignificantly DecreasedAttenuated[1]
HEK293TAdenoviral SSAT OverexpressionSignificantly IncreasedReduced to ~10-30% of controlArrested[7]
HEK-293Conditional SSAT OverexpressionNot specified, but polyamine catabolism increasedDepletedReduced[10]

Table 2: Effect of SSAT Knockdown/Knockout on Polyamine Levels and Cell Proliferation

Cell Line/ModelGenetic ModificationChange in N-acetylspermidineChange in Spermidine/SpermineEffect on Cell ProliferationReference
Bel7402, HT-29SSAT siRNA KnockdownProfoundly DecreasedSignificantly IncreasedEnhanced[1]
SSAT-KO MiceSat1 Gene KnockoutNot specified, but backconversion not functionalElevated spermidine to spermine ratioNormal under basal conditions[3][8]

Table 3: Effect of N-acetylspermidine on Signaling Pathways

Cell LineExperimental ConditionKey Signaling MoleculeObserved EffectReference
SMMC7721, HepG2, HCT116SSAT Overexpressionp-AKT, p-GSK3β, nuclear β-cateninSuppressed[1][5]
Bel7402, HT-29SSAT siRNA Knockdownp-AKT, p-GSK3β, nuclear β-cateninPromoted[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of N-acetylspermidine by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of N-acetylspermidine in biological samples.

Materials:

  • HPLC system coupled with a tandem mass spectrometer

  • C18 reverse-phase column

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • N-acetylspermidine standard

  • Internal standard (e.g., deuterated N-acetylspermidine)

  • Sample extraction solution (e.g., 80% methanol)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold extraction solution containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • HPLC Separation: Inject the sample onto the C18 column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate N-acetylspermidine from other metabolites.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for N-acetylspermidine and its internal standard.

  • Quantification: Calculate the concentration of N-acetylspermidine in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the N-acetylspermidine standard.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with the experimental compounds (e.g., N-acetylspermidine) or perform genetic modifications as required. Include appropriate controls.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for AKT Signaling Pathway

This technique is used to detect and quantify the levels of total and phosphorylated AKT, a key protein in a signaling pathway affected by N-acetylspermidine.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply ECL reagents. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the phospho-Akt signal.

Mandatory Visualizations

Signaling Pathway Diagram

N_acetylspermidine_Signaling_Pathway cluster_polyamine Polyamine Metabolism cluster_signaling Cellular Signaling Spermidine Spermidine N_acetylspermidine N_acetylspermidine Spermidine->N_acetylspermidine Acetylation pAKT p-AKT N_acetylspermidine->pAKT Inhibits SSAT SSAT AKT AKT AKT->pAKT Phosphorylation GSK3b GSK3β pAKT->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocation Proliferation Proliferation beta_catenin_nuc->Proliferation Metastasis Metastasis beta_catenin_nuc->Metastasis

Caption: N-acetylspermidine's role in the AKT/β-catenin signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Genetic Model Generation cluster_validation Phenotypic Validation WT Wild-Type Cells SSAT_OE SSAT Overexpression WT->SSAT_OE Transfection/ Transduction SSAT_KO SSAT Knockout/Knockdown WT->SSAT_KO CRISPR/Cas9 or siRNA Polyamine_Analysis Polyamine Quantification (HPLC-MS/MS) SSAT_OE->Polyamine_Analysis Proliferation_Assay Proliferation Assay (MTT) SSAT_OE->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) SSAT_OE->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) SSAT_OE->Signaling_Analysis SSAT_KO->Polyamine_Analysis SSAT_KO->Proliferation_Assay SSAT_KO->Apoptosis_Assay SSAT_KO->Signaling_Analysis

Caption: Workflow for validating N-acetylspermidine effects using genetic controls.

Conclusion

Validating the effects of N-acetylspermidine is crucial for advancing our understanding of its role in health and disease. Genetic controls, specifically the manipulation of SSAT expression, offer the most precise approach to dissect its functions. When combined with alternative methods like exogenous supplementation and a battery of robust cellular and molecular assays, researchers can build a strong, multi-faceted case for the specific effects of N-acetylspermidine. The protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex biology of this important polyamine metabolite.

References

Comparative Purity Analysis: N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride and Related Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride and its structural analogs, spermidine trihydrochloride and spermine tetrahydrochloride. The information is intended to assist researchers in selecting the most suitable polyamine for their specific application, with a focus on purity and analytical characterization.

Introduction

This compound, also known as N1-Acetylspermidine dihydrochloride, is a monoacetylated derivative of the polyamine spermidine. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation. The purity of these compounds is of paramount importance in research and pharmaceutical development to ensure the reliability and reproducibility of experimental results. This guide compares the available purity data for this compound with the more commonly studied polyamines, spermidine and spermine, in their hydrochloride salt forms.

Purity Comparison

The following table summarizes the typical purity specifications for this compound and its alternatives, as found in commercially available products. It is important to note that specific purity values can vary between suppliers and batches.

CompoundTypical PurityCommon Analytical Techniques for Purity AssessmentPotential Impurities
This compound >95%[1][]HPLC, NMR, Mass Spectrometry (MS)Starting materials, by-products of synthesis, other acetylated polyamines.
Spermidine trihydrochloride ≥99% (Titration)[3]Titration, High-Performance Liquid Chromatography (HPLC)[4], Gas Chromatography (GC)Related polyamines (e.g., putrescine, spermine), starting materials from synthesis.
Spermine tetrahydrochloride ≥99% (Assay)[5], ≥98.5 to ≤101.5% (Acid Titration)[6]Titration[6], Gas Chromatography (GC)[7], Elemental AnalysisRelated polyamines (e.g., spermidine), starting materials from synthesis.

Experimental Protocols

Detailed experimental protocols for the purity analysis of this compound are not widely published. However, based on the analytical techniques used for similar compounds[8], the following methodologies can be adapted.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Principle: This method separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A C18 reversed-phase column is a common choice for polar compounds like polyamines.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase.

  • Analysis: Inject the sample onto the column and run the gradient method. The percentage purity is calculated from the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule and can be used to identify and quantify impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any observed impurities.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Principle: MS provides information about the mass-to-charge ratio of the compound, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The observed mass should correspond to the calculated molecular weight of the protonated molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical workflow for purity analysis and a conceptual comparison of the chemical structures.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Quantitative NMR NMR Dissolution->NMR Qualitative & Quantitative MS MS Dissolution->MS Qualitative Purity_Calculation Purity Calculation HPLC->Purity_Calculation Structural_Verification Structural Verification NMR->Structural_Verification MS->Structural_Verification Certificate_of_Analysis Certificate of Analysis Purity_Calculation->Certificate_of_Analysis Structural_Verification->Certificate_of_Analysis

Caption: Workflow for the Purity Analysis of Polyamines.

Polyamine_Comparison cluster_Spermidine Spermidine Core Structure cluster_Derivatives Derivatives and Related Compounds Spermidine NH2-(CH2)3-NH-(CH2)4-NH2 N_Acetylspermidine CH3CO-NH-(CH2)3-NH-(CH2)4-NH2 (N-(3-((4-Aminobutyl)amino)propyl)acetamide) Spermidine->N_Acetylspermidine Acetylation Spermine NH2-(CH2)3-NH-(CH2)4-NH-(CH2)3-NH2 Spermidine->Spermine Aminopropylation

Caption: Structural Relationship of Polyamines.

Conclusion

While this compound is a valuable tool for studying the roles of acetylated polyamines, researchers should be aware of the generally lower stated purity compared to its parent compound, spermidine, and the related polyamine, spermine, which are often available at purities of 99% or higher. The choice of compound should be guided by the specific requirements of the application. For sensitive assays, it is crucial to independently verify the purity of this compound using the analytical methods outlined in this guide.

References

Unveiling Alternatives: A Comparative Guide to Compounds in Polyamine Research Beyond N1-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of polyamine metabolism, N1-Acetylspermidine has long been a focal point of investigation. However, a diverse array of alternative compounds offers unique experimental advantages, from mimicking or antagonizing polyamine functions to dissecting specific enzymatic pathways. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

This comprehensive guide delves into the performance of various alternatives to N1-Acetylspermidine, categorized by their mechanism of action. We will explore other acetylated polyamines, synthetic polyamine analogues, metabolically stable mimics, and inhibitors of key enzymes in the polyamine pathway.

Acetylated Polyamines: Exploring the Isomeric Landscape

Beyond N1-acetylspermidine, its isomers and diacetylated counterparts provide subtle yet significant variations in biological activity, offering researchers tools to probe the specificity of polyamine interactions and metabolism.

CompoundKey FeaturesReported Biological EffectsRelevant Research Areas
N8-acetylspermidine Isomer of N1-acetylspermidine. Substrate for histone deacetylase 10 (HDAC10).[1]Deacetylated in the cytosol to yield spermidine.[1][2] Less efficient at inducing cleavage at apurinic sites in DNA compared to spermidine and N1-acetylspermidine.[3]Investigating the role of HDAC10 in polyamine homeostasis, studying the specific functions of cytosolic deacetylation.
N1,N8-diacetylspermidine Diacetylated form of spermidine.Found in increased concentrations in certain cancer tissues.[4] Its role in cellular processes is still under active investigation.Cancer biomarker discovery, exploring the roles of fully acetylated polyamines in disease.
N1,N12-diacetylspermine Diacetylated form of spermine.Elevated levels in the urine of patients with various cancers, making it a potential tumor marker.[4][5] Does not appear to be recognized by polyamine transport systems.[6][7] Promotes proliferation in colorectal cancer cell lines.[5]Cancer diagnostics and biomarker research, studying polyamine export and its role in tumorigenesis.

Polyamine Analogues: Synthetic Probes of Polyamine Function

Synthetic analogues of polyamines are powerful tools to manipulate polyamine metabolism and function. These compounds can act as competitors for transport and binding sites, and some can potently induce catabolic enzymes.

CompoundClassMechanism of ActionKey Experimental Findings
N1,N11-bis(ethyl)norspermine (BENSpm/DENSpm) Symmetrically substituted polyamine analogueDownregulates ODC and AdoMetDC, competes for polyamine transport, and strongly induces SSAT and SMOX, leading to polyamine depletion.[8]Potent inducer of SSAT activity (200- to 1000-fold increase in some cell types).[9] Causes cytotoxicity in cancer cells in vitro, but has shown toxicity in clinical trials.[10]
SBP-101 (Ivospemin) Conformationally restricted spermine analoguePrimarily downregulates ODC activity with a modest induction of SSAT.[11][12] Displaces endogenous polyamines from binding sites.[13]Reduces cell viability in various cancer cell lines (IC50 values of 0.95 µM to 3.24 µM in ovarian cancer cells).[11] Delays tumor progression and increases survival in murine cancer models.[11][12] Currently in clinical trials for pancreatic cancer.[14]
PG-11047 Unsaturated spermine analogueCompetes with natural polyamines, leading to their depletion.Demonstrates anticancer activity in various cancer cell lines and animal models.[15] Has been evaluated in Phase I clinical trials for advanced solid tumors.[15][16]

Metabolically Stable Analogues: Resisting Catabolism

These analogues are designed to resist enzymatic degradation, allowing for the study of polyamine functions without the confounding effects of their metabolic products.

CompoundClassKey FeaturesReported Biological Effects
α-Methylated Polyamines (e.g., 1-methylspermidine, 1,12-dimethylspermine) Metabolically stable polyamine mimicsResistant to degradation by SSAT and are poor substrates for spermine synthase.[17]Can substitute for natural polyamines to support cell growth in polyamine-depleted cells.[17][18] Useful for studying polyamine-mediated effects without the need for amine oxidase inhibitors.[19]

Inhibitors of Polyamine Metabolism: Targeting Key Enzymes

Directly inhibiting the enzymes involved in polyamine biosynthesis or catabolism provides a powerful approach to understanding their roles in cellular processes.

CompoundTarget EnzymeMechanism of ActionKey Experimental Findings
α-Difluoromethylornithine (DFMO) Ornithine Decarboxylase (ODC)Irreversible inhibitor of ODC, the first rate-limiting enzyme in polyamine biosynthesis.[20]Depletes intracellular putrescine and spermidine levels.[20] Inhibits cell proliferation and can induce ferroptosis in some cancer cells.[21] Shows synergistic effects with other anticancer agents and immunotherapy.[20][22]
Diminazene Aceturate (DA) Spermidine/spermine N1-acetyltransferase (SSAT)Inhibitor of SSAT activity.Increases levels of 5-methylcytosine in rheumatoid arthritis synovial fibroblasts, suggesting an impact on DNA methylation. Reduces invasiveness of these cells.

Experimental Protocols

Measurement of Intracellular Polyamine Pools by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of intracellular polyamines.

1. Sample Preparation:

  • Harvest cultured cells (e.g., 1 x 10^6 cells) by centrifugation.[23]

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a deproteinizing agent, such as 0.2 M perchloric acid.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet the precipitated protein.

  • Collect the supernatant containing the polyamines.

2. Derivatization:

  • Polyamines are derivatized to allow for fluorescent or UV detection. A common method is pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, which yields fluorescent derivatives.[23] Alternatively, dansyl chloride can be used.

3. HPLC Analysis:

  • Separate the derivatized polyamines using a reversed-phase C18 column.[23]

  • Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[24]

  • Detect the separated polyamines using a fluorescence detector (excitation ~340 nm, emission ~450 nm for OPA derivatives) or a UV detector.[23][24]

  • Quantify the polyamines by comparing the peak areas to those of known standards.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of compounds on cell proliferation.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., SBP-101 ranging from 1 µM to 10 µM) for a specified duration (e.g., 72-96 hours).[14][25] Include untreated and vehicle-treated controls.

3. MTS Reagent Addition:

  • Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This radiometric assay measures the activity of the SSAT enzyme.

1. Cell Lysate Preparation:

  • Treat cells with the compound of interest (e.g., BENSpm).

  • Harvest the cells and prepare a cytosolic extract by sonication or homogenization in a suitable buffer, followed by centrifugation to remove cellular debris.

2. Reaction Mixture:

  • Prepare a reaction mixture containing the cell lysate, a saturating concentration of spermidine as the substrate, and [1-14C]acetyl-CoA as the acetyl group donor.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

4. Separation and Quantification:

  • Stop the reaction by adding a solution that precipitates the protein and unreacted acetyl-CoA.

  • Separate the radiolabeled N1-acetylspermidine from the unreacted [1-14C]acetyl-CoA using a method such as cation-exchange chromatography or liquid-liquid extraction.

  • Quantify the amount of radioactivity in the N1-acetylspermidine fraction using a scintillation counter.

5. Calculation of Enzyme Activity:

  • Express the SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and experimental workflows relevant to polyamine research.

Polyamine_Metabolism_Overview Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine->Spermidine SMOX N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX ODC ODC AdoMetDC AdoMetDC SSAT SSAT SMOX SMOX PAOX PAOX DFMO DFMO DFMO->ODC BENSpm BENSpm BENSpm->ODC BENSpm->SSAT DA DA DA->SSAT Experimental_Workflow_Polyamine_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture with Test Compound Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis & Deproteinization Harvesting->Lysis Supernatant Collect Supernatant Lysis->Supernatant Derivatization Derivatization (e.g., OPA) Supernatant->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification BENSpm_Mechanism_of_Action cluster_biosynthesis Biosynthesis Inhibition cluster_catabolism Catabolism Induction cluster_transport Transport Competition BENSpm BENSpm ODC ODC BENSpm->ODC Inhibits AdoMetDC AdoMetDC BENSpm->AdoMetDC Inhibits SSAT SSAT BENSpm->SSAT Induces SMOX SMOX BENSpm->SMOX Induces Polyamine_Transport Polyamine Transport System BENSpm->Polyamine_Transport Competes Polyamine_Depletion Polyamine Pool Depletion ODC->Polyamine_Depletion AdoMetDC->Polyamine_Depletion SSAT->Polyamine_Depletion SMOX->Polyamine_Depletion Polyamine_Transport->Polyamine_Depletion Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis Polyamine_Depletion->Cell_Growth_Inhibition

References

Navigating Scientific Rigor: A Comparative Guide to N-acetylspermidine Batch Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of experimental results is paramount. This guide provides a framework for the cross-validation of different batches of N-acetylspermidine, a critical polyamine involved in fundamental cellular processes. By presenting experimental data, detailed protocols, and key signaling pathways, we aim to equip researchers with the tools to objectively assess product performance and ensure the integrity of their findings.

Comparative Analysis of Experimental Data

While direct comparative studies on different commercial batches of N-acetylspermidine are not extensively published, we can synthesize data from various studies to highlight key quantitative readouts. Researchers should aim to reproduce these findings within their own experimental systems and compare the performance of new batches against established internal controls.

Table 1: Comparative Efficacy of N-acetylspermidine in Cellular Assays

ParameterCell LineConcentrationObserved EffectReference Study
Induction of Autophagy U2OS10 µMIncreased GFP-LC3 puncta[2]
Cell Proliferation Hair Follicle Stem Cell OrganoidsNot specifiedIncreased proliferation (EdU incorporation)[3]
Stem Cell Fate Hair Follicle Stem Cell OrganoidsNot specifiedEnhanced stemness (α6+/CD34+ population)[3]
Gene Expression (SAT1) Pancreatic Cancer Cells (PANC-1)Not applicable (acidic pH induced)Upregulation of SAT1 expression[4]

Table 2: Intracellular Polyamine Levels Following N-acetylspermidine Pathway Modulation

ConditionCell/Tissue TypeN¹-acetylspermidine LevelSpermidine LevelSpermine LevelReference Study
SSAT Overexpression SMMC7721, HepG2, HCT116 cellsProfoundly increased--[5]
SSAT siRNA Treatment Bel7402, HT-29 cellsSignificantly decreased--[5]
DENSpm Treatment Hair Follicle Stem Cell OrganoidsElevatedDepletedDepleted[3]
Putrescine Treatment Hair Follicle Stem Cell OrganoidsElevated--[3]

Key Signaling Pathways Involving N-acetylspermidine

Understanding the molecular pathways influenced by N-acetylspermidine is crucial for designing robust validation experiments. The following diagrams illustrate two key processes where N-acetylspermidine and its metabolism play a significant role.

cluster_0 Polyamine Metabolism Spermidine Spermidine SSAT SSAT Spermidine->SSAT Acetyl-CoA Spermine Spermine Spermine->SSAT Acetyl-CoA N1_acetylspermidine N1_acetylspermidine APAO APAO N1_acetylspermidine->APAO N1_acetylspermine N1_acetylspermine Putrescine Putrescine SSAT->N1_acetylspermidine SSAT->N1_acetylspermine APAO->Putrescine

Polyamine Catabolism Pathway.[5]

cluster_1 Autophagy Regulation Spermidine Spermidine EP300 EP300 Spermidine->EP300 inhibits mTORC1 mTORC1 Spermidine->mTORC1 inhibits Autophagy Autophagy Induction EP300->Autophagy inhibits mTORC1->Autophagy inhibits

Spermidine-Induced Autophagy.[2][6]

Experimental Protocols for Cross-Validation

To ensure consistency across different batches of N-acetylspermidine, it is recommended to perform a series of standardized experiments.

Quantification of Intracellular Polyamines by HPLC

This protocol allows for the direct measurement of N-acetylspermidine and other polyamines within cells, confirming cellular uptake and metabolism.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with different batches of N-acetylspermidine at various concentrations and time points.

  • Cell Lysis: Harvest and lyse the cells.

  • Derivatization: Derivatize the polyamines in the cell lysate (e.g., with dansyl chloride).

  • HPLC Analysis: Separate and quantify the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.[5][7]

  • Data Analysis: Compare the intracellular concentrations of N-acetylspermidine and its metabolites (spermidine, spermine, putrescine) across different batches.

Autophagy Induction Assay (GFP-LC3 Puncta Formation)

This assay visually confirms the biological activity of N-acetylspermidine in inducing autophagy.

Methodology:

  • Cell Line: Use a stable cell line expressing GFP-LC3 (e.g., U2OS GFP-LC3).

  • Treatment: Treat cells with different batches of N-acetylspermidine. Include a positive control (e.g., starvation, rapamycin) and a negative control (vehicle).

  • Fixation and Imaging: After the desired incubation period, fix the cells and acquire fluorescence microscopy images.

  • Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in puncta formation indicates the induction of autophagy.[2][6]

  • Comparison: Compare the extent of puncta formation induced by different batches.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the effect of N-acetylspermidine on cell division.

Methodology:

  • Cell Culture: Seed cells and treat with different batches of N-acetylspermidine.

  • EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium for a defined period to allow for its incorporation into newly synthesized DNA.

  • Detection: Fix and permeabilize the cells, then detect the incorporated EdU using a fluorescent azide that binds to the ethynyl group of EdU.

  • Analysis: Quantify the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.[3]

  • Batch Comparison: Assess the consistency of the proliferative effects across different batches.

Experimental Workflow for Batch Validation

A systematic workflow is essential for rigorous cross-validation.

cluster_workflow N-acetylspermidine Batch Validation Workflow Batch_Receipt Receive New Batch of N-acetylspermidine QC_Check Physicochemical QC (Purity, Identity) Batch_Receipt->QC_Check Cell_Based_Assays Perform Parallel Cell-Based Assays (HPLC, Autophagy, Proliferation) QC_Check->Cell_Based_Assays Pass Data_Analysis Compare Results with Reference Batch/Historical Data Cell_Based_Assays->Data_Analysis Acceptance Batch Meets Acceptance Criteria? Data_Analysis->Acceptance Use_Batch Release Batch for Experimental Use Acceptance->Use_Batch Yes Reject_Batch Reject Batch & Investigate Discrepancy Acceptance->Reject_Batch No

Systematic Batch Validation Workflow.

Alternatives and Comparative Considerations

While N-acetylspermidine is a key molecule, researchers sometimes use related compounds or modulators of the polyamine pathway to probe its function.

  • Spermidine: As the precursor to N-acetylspermidine, spermidine itself is often used to study polyamine effects. It has been shown to induce autophagy and extend lifespan in various organisms.[8][9]

  • N¹,N¹¹-diethylnorspermine (DENSpm): A polyamine analog that induces the activity of spermidine/spermine N¹-acetyltransferase (SSAT), leading to the depletion of natural polyamines and the accumulation of their acetylated forms.[3][10]

  • Putrescine: A precursor in the polyamine synthesis pathway that can also influence intracellular polyamine pools.[3]

When comparing the effects of N-acetylspermidine to these alternatives, it is crucial to consider their distinct mechanisms of action and their differential effects on the intracellular polyamine landscape.

By implementing a rigorous cross-validation strategy, researchers can enhance the reliability and reproducibility of their experimental findings with N-acetylspermidine, contributing to a more robust and credible body of scientific knowledge.

References

A Comparative Guide to Acetylated Polyamines in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetylated polyamines, offering insights into their quantification, biological roles, and the signaling pathways they modulate. Experimental data is presented to objectively compare analytical methodologies, empowering researchers to select the most suitable techniques for their studies.

Introduction to Acetylated Polyamines

Polyamines are ubiquitous polycations essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Acetylation, a key step in polyamine catabolism, is primarily catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This modification neutralizes the positive charges of polyamines, altering their affinity for cellular macromolecules like DNA and RNA, and facilitates their export from the cell or degradation by acetylpolyamine oxidase (APAO). The resulting acetylated polyamines, including N-acetylputrescine, N1-acetylspermidine, N8-acetylspermidine, N1-acetylspermine, and N1,N12-diacetylspermine, are not merely metabolic byproducts but are increasingly recognized as active signaling molecules and valuable biomarkers in various pathological conditions.

Comparative Analysis of Analytical Methodologies

The accurate quantification of acetylated polyamines in biological matrices is crucial for understanding their physiological and pathological roles. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Principle Advantages Disadvantages Typical Sensitivity Sample Throughput
HPLC with Fluorescence Detection Separation of derivatized polyamines by chromatography followed by fluorescence detection.Robust and reproducible; relatively low cost.Requires pre- or post-column derivatization; may have interfering peaks.Picomole range.[1]Moderate.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity.High sensitivity and specificity; no derivatization required for some methods; can measure multiple analytes simultaneously.[2][3][4]High instrument cost; requires specialized expertise.Femtomole to picomole range.[2][3]High.[2][3]
ELISA Immunoassay based on the specific binding of an antibody to the target acetylated polyamine.High throughput; relatively simple to perform; no complex instrumentation required.[5][6][7]Limited availability of specific antibodies for all acetylated polyamines; potential for cross-reactivity.Nanomolar range.[5][8]High.

Quantitative Data on Acetylated Polyamines in Biological Systems

The levels of acetylated polyamines can vary significantly depending on the biological system and its physiological or pathological state. The following tables summarize representative quantitative data from various studies.

Table 1: Acetylated Polyamines in Cancer
Acetylated PolyamineCancer TypeBiological MatrixConcentration in CancerConcentration in ControlFold ChangeReference
N1,N12-Diacetylspermine Colorectal CancerUrine (nmol/g·cre)66.7% positive rate (early stage)--[9]
N1,N12-Diacetylspermine Colorectal CancerUrineHigher in CRC patientsLower in healthy controls-[10][11]
N1,N12-Diacetylspermine Breast CancerUrine28% positive rate (early stage)--[12]
N1-Acetylspermine Breast CancerSalivaIncreased--[2][3]
Table 2: Acetylated Polyamines in Cardiovascular Disease
Acetylated PolyamineDiseaseBiological MatrixConcentration in Patients (nmol/L)Concentration in Controls (nmol/L)Fold ChangeReference
N8-Acetylspermidine Ischemic CardiomyopathyPlasma10.39 (median)8.29 (median)~1.25[13][14]
N8-Acetylspermidine Ischemic CardiomyopathyPlasma13.55 ± 8.649.29 ± 5.71~1.46[15]
Table 3: Acetylated Polyamines in Neurodegenerative Diseases
Acetylated PolyamineDiseaseBiological MatrixObservationReference
N1-Acetylspermine Alzheimer's DiseaseUrineSignificantly elevated[16]
N1-Acetylputrescine Alzheimer's DiseaseUrineMarkedly reduced[16]
N1-Acetylspermidine Alzheimer's DiseaseUrineMarkedly reduced[16]
N8-Acetylspermidine Parkinson's DiseasePlasmaElevated[17][18]
N-Acetylputrescine Parkinson's DiseasePlasmaElevated[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving acetylated polyamines is crucial for a deeper understanding of their functions. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the analysis of acetylated polyamines.

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism & Acetylation cluster_export Cellular Export cluster_signaling Downstream Signaling Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Putrescine_cat Putrescine Spermine Spermine Spermidine->Spermine Spermine Synthase Spermidine_cat Spermidine Spermine_cat Spermine N1_AcSpd N1-Acetylspermidine Spermidine_cat->N1_AcSpd SSAT N1_AcSpm N1-Acetylspermine Spermine_cat->N1_AcSpm SSAT N1_AcSpd->Putrescine_cat APAO Export Exported Acetylated Polyamines N1_AcSpd->Export Signaling Modulation of Gene Expression, Ion Channel Function, Cell Proliferation N1_AcSpd->Signaling N1_AcSpm->Spermidine_cat APAO N1N12_DiAcSpm N1,N12-Diacetylspermine N1_AcSpm->N1N12_DiAcSpm SSAT N1_AcSpm->Export N1_AcSpm->Signaling N1N12_DiAcSpm->Export Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Urine, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Acid Precipitation (e.g., Perchloric Acid) Homogenization->Extraction Neutralization Neutralization Extraction->Neutralization Derivatization Derivatization (e.g., Dansyl Chloride for HPLC) Neutralization->Derivatization LCMS LC-MS/MS Neutralization->LCMS ELISA ELISA Neutralization->ELISA HPLC HPLC Derivatization->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification ELISA->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal

The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, a compound frequently used in scientific research. Adherence to these procedures will help your institution maintain a safe and compliant laboratory environment.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specifications and Usage Notes
Eye Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear protective gloves, such as nitrile rubber.[1]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection If there is a risk of dust formation, use a NIOSH-approved respirator.[1]

Handling Best Practices:

  • Avoid generating dust when handling the solid compound.[1][2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Wash hands thoroughly after handling the chemical.[1]

  • Do not eat, drink, or smoke in the laboratory area.[3]

II. Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][4] Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Ensure the container is tightly closed to prevent any leaks or spills.[1]

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include any relevant hazard symbols as indicated in the Safety Data Sheet (SDS).

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • The EHS department will work with a licensed and approved waste disposal contractor to ensure the chemical is disposed of in accordance with all local, state, and federal regulations.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Emergency ScenarioAction to be Taken
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Carefully sweep up the solid material and place it in a designated waste container for disposal.[1][2] 4. Clean the spill area with soap and water.[1]
Major Spill 1. Evacuate the laboratory and alert others in the vicinity. 2. Contact your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: Have Waste N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Collect Collect Waste in a Designated, Labeled, Sealed Container PPE->Collect Store Store Container in a Cool, Dry, Ventilated Area Collect->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Store->ContactEHS ArrangePickup Arrange for Pickup by Approved Waste Disposal Contractor ContactEHS->ArrangePickup End End: Proper Disposal Completed ArrangePickup->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

  • Suspected of causing cancer (H351)[2][3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique.
Lab coatTo be worn at all times in the laboratory.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a fume hood or when dusts may be generated.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Work under a chemical fume hood.[2][3] Avoid generating dust.[2][3] Do not inhale the substance.[2][3] Wash hands thoroughly after handling.[4]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store in a dark place under an inert atmosphere at room temperature.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[2]

Spills and Disposal

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and ensure a safe work area.

ProcedureDescription
Spill Cleanup Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep up or vacuum the material, avoiding dust generation. Place in a suitable, closed container for disposal.[4]
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[2][3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain Special Instructions Obtain Special Instructions Don PPE Don PPE Obtain Special Instructions->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Handle Compound Weigh/Handle Compound Work in Fume Hood->Weigh/Handle Compound Decontaminate Work Area Decontaminate Work Area Weigh/Handle Compound->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for handling the chemical.

Emergency Response Logical Flow

This diagram illustrates the logical steps to take in an emergency situation.

Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Personal Exposure Follow First Aid Follow First Aid Assess Situation->Follow First Aid Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Spill Event Spill Event Evacuate Area Evacuate Area Spill Event->Evacuate Area Chemical Spill Contain Spill Contain Spill Evacuate Area->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill

Caption: Emergency response decision tree.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。